molecular formula C20H12ClN5O2 B15572047 MRS1177

MRS1177

货号: B15572047
分子量: 389.8 g/mol
InChI 键: XIEBLXLGWFCYEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MRS1177 is a useful research compound. Its molecular formula is C20H12ClN5O2 and its molecular weight is 389.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBLXLGWFCYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for MRS2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. The document details its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, functions as a potent and selective competitive antagonist for the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by the endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP).[1][2] The P2Y1 receptor is a critical component in various physiological processes, most notably in platelet aggregation and smooth muscle cell regulation.[1][2][3]

The primary mechanism of MRS2179 involves its direct competition with ADP for the same binding site on the P2Y1 receptor.[1] By binding to the receptor without initiating a cellular response, MRS2179 effectively blocks ADP-mediated activation.[2]

Upon activation by ADP, the P2Y1 receptor couples to the Gq/11 family of G-proteins.[2] This coupling initiates a canonical signaling cascade beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, such as platelet shape change and the initiation of aggregation.[2][4]

MRS2179's antagonism of the P2Y1 receptor effectively inhibits this entire downstream signaling pathway, preventing the ADP-induced calcium mobilization and subsequent physiological effects.[5][6] Notably, the action of MRS2179 is specific to the Gq-coupled P2Y1 receptor; it does not interfere with the Gi-coupled P2Y12 receptor, which is also activated by ADP but signals through the inhibition of adenylyl cyclase.[4][5]

Quantitative Pharmacological Data

The affinity, potency, and selectivity of MRS2179 have been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters.

Table 1: Binding Affinity of MRS2179 for the P2Y1 Receptor

ParameterValueSpecies/SystemReference
Kb100 nM-
Kb102 nMTurkey[7][8]
Ki84 nMHuman (recombinant)[9][10]
Kd109 ± 18 nMHuman (platelets)[5]

Table 2: Functional Potency of MRS2179

ParameterValueSpecies/SystemReference
pA26.99Turkey[7][8]

Table 3: Selectivity Profile of MRS2179

ReceptorIC50 (µM)CommentsReference
P2X11.15Selective over P2X1[7]
P2X312.9Selective over P2X3[7]
P2X2, P2X4-No significant activity[7]
P2Y2, P2Y4, P2Y6-No significant activity[7]
P2Y12-No effect on adenylyl cyclase inhibition[5]

Key Experimental Protocols

The characterization of MRS2179 relies on several key experimental methodologies. Detailed protocols for these assays are provided below.

This assay determines the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

  • Materials:

    • P2Y1 receptor membrane preparation (e.g., from cells overexpressing the receptor).[9]

    • Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500 or [³H]MRS2279).[2][9]

    • Unlabeled MRS2179.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[2]

    • Wash Buffer: Ice-cold Binding Buffer.

    • Glass fiber filters (e.g., Whatman GF/C).[2]

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Thaw and resuspend the P2Y1 receptor membrane preparation in ice-cold Binding Buffer to a final protein concentration of 5-20 µ g/well .[2]

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled antagonist (typically at its Kd value), and varying concentrations of unlabeled MRS2179.[11]

    • Control Wells:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled P2Y1 antagonist (e.g., 10 µM MRS2500).[12]

    • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12][13]

    • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[2][13]

    • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[13]

    • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of MRS2179 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

This functional assay measures the ability of MRS2179 to inhibit agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).

  • Materials:

    • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or platelets).[9]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[14]

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • P2Y1 agonist (e.g., ADP or 2MeSADP).

    • MRS2179.

    • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.[2]

  • Procedure:

    • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye by incubating them in a dye solution for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.[14]

    • Washing: Wash the cells gently with Assay Buffer to remove excess extracellular dye.

    • Antagonist Incubation: Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

    • Fluorescence Measurement: Place the plate in the FLIPR or on the microscope stage. Record a baseline fluorescence reading.

    • Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist (typically an EC₈₀ concentration) to all wells and immediately begin recording the change in fluorescence intensity over time.[6]

    • Data Analysis: The change in fluorescence corresponds to the change in [Ca²⁺]i. Determine the inhibitory effect of MRS2179 by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone. Plot the percentage of inhibition against the log concentration of MRS2179 to determine the IC₅₀ value.

This assay is used to confirm the selectivity of MRS2179 for P2Y1 over the Gi-coupled P2Y12 receptor. MRS2179 should not affect the ADP-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Membrane preparation from cells expressing P2Y12 receptors.

    • [α-³²P]ATP.

    • Assay Buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine), and MgCl₂.[15]

    • Adenylyl cyclase activator (e.g., Forskolin).

    • P2Y12 agonist (e.g., ADP).

    • MRS2179.

    • Dowex and Alumina columns for separating cAMP from ATP.[16]

  • Procedure:

    • Assay Setup: In test tubes, combine the membrane preparation, Assay Buffer, Forskolin (to stimulate cAMP production), and the P2Y12 agonist (ADP). In test samples, also include MRS2179.

    • Reaction Initiation: Start the enzymatic reaction by adding [α-³²P]ATP.[16]

    • Incubation: Incubate the mixture at 37°C for 10-20 minutes.[15]

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP/cAMP) and boiling.[15]

    • cAMP Separation: Separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina column chromatography.[16]

    • Counting: Elute the [³²P]cAMP and measure its radioactivity using a scintillation counter.

    • Data Analysis: ADP, acting on P2Y12 receptors, will inhibit Forskolin-stimulated adenylyl cyclase activity, reducing the amount of [³²P]cAMP produced. A selective P2Y1 antagonist like MRS2179 should have no effect on this inhibition.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with MRS2179.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Binds & Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Binds & Blocks Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Platelet Shape Change, Aggregation) PKC->Response Ca_Release->Response

Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.

Antagonist_Characterization_Workflow start Start: Characterize MRS2179 binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Intracellular Calcium Mobilization Assay start->functional_assay selectivity_assay Adenylyl Cyclase Assay (vs. P2Y12) start->selectivity_assay binding_result Determine Affinity (Ki value) binding_assay->binding_result end End: Pharmacological Profile Established binding_result->end functional_result Determine Potency (IC50 value) functional_assay->functional_result functional_result->end selectivity_result Confirm Selectivity (No effect on P2Y12 signaling) selectivity_assay->selectivity_result selectivity_result->end

Caption: Experimental Workflow for P2Y1 Antagonist Characterization.

Competitive_Antagonism cluster_0 Agonist Only cluster_1 Agonist + Competitive Antagonist Agonist1 ADP Receptor1 P2Y1 Receptor Agonist1->Receptor1 Binds Response1 Full Cellular Response Receptor1->Response1 Activates Agonist2 ADP Receptor2 P2Y1 Receptor Agonist2->Receptor2 Binding Blocked Antagonist MRS2179 Antagonist->Receptor2 Binds Response2 No Cellular Response Receptor2->Response2 No Activation

Caption: Principle of Competitive Antagonism at the P2Y1 Receptor.

References

The Role of P2Y1 Receptors in Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adenosine diphosphate (ADP) is a critical mediator in hemostasis and thrombosis, exerting its effects on platelets through two primary G protein-coupled receptors (GPCRs): P2Y1 and P2Y12.[1] The P2Y1 receptor, a Gq-coupled receptor, is responsible for initiating the platelet response to ADP. Its activation leads to platelet shape change and triggers a weak, reversible aggregation.[2][3] Full, sustained platelet aggregation and thrombus stabilization require the synergistic co-activation of the Gi-coupled P2Y12 receptor.[4][5] Recent evidence has also uncovered that the P2Y1 receptor exhibits constitutive, ligand-independent activity in resting platelets, which may prime them for a rapid response to vascular injury.[1][3] Given its essential role in initiating thrombosis, the P2Y1 receptor represents a promising target for novel antithrombotic therapies, potentially offering an effective antiplatelet strategy with a reduced bleeding risk compared to P2Y12 inhibitors.[1][6] This document provides an in-depth examination of the P2Y1 receptor's signaling pathways, its function in platelet physiology, and the experimental methodologies used for its characterization.

P2Y1 Receptor Signaling Pathway

The activation of platelets by ADP is a coordinated process involving two distinct receptor pathways that work in concert. The P2Y1 receptor is the primary initiator of this process.

Canonical Gq-Mediated Signaling

Upon binding ADP, the P2Y1 receptor couples to the heterotrimeric G-protein Gq.[2] This activation catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

  • IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][4]

  • This rapid increase in intracellular Ca2+ is the primary driver of platelet shape change and the initiation of a transient, reversible phase of aggregation.[7][8]

Co-activation of both P2Y1 and P2Y12 receptors is necessary for a complete and irreversible platelet aggregation response to ADP.[3] While P2Y1 initiates the response via Gq/PLC/Ca2+, P2Y12 amplifies and sustains it by coupling to Gi, which inhibits adenylyl cyclase, reduces cyclic adenosine monophosphate (cAMP) levels, and activates PI-3 kinase.[3][9][10]

P2Y1_Signaling_Pathway receptor receptor agonist agonist gprotein gprotein effector effector second_messenger second_messenger response response P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates DTS Dense Tubular System (DTS) IP3->DTS Ca2 ↑ [Ca²⁺]i ShapeChange Shape Change Ca2->ShapeChange ReversibleAgg Transient Aggregation ShapeChange->ReversibleAgg DTS->Ca2 Releases Ca²⁺ ADP ADP ADP->P2Y1

Fig 1. P2Y1 Receptor Canonical Signaling Pathway.
Constitutive Activity and Inverse Agonism

Recent studies utilizing highly sensitive resonance energy transfer-based technologies (BRET/HTRF) have revealed that the P2Y1 receptor exhibits constitutive, agonist-independent activity in resting human and mouse platelets.[1][3] This basal "low noise" Gq signaling does not initiate platelet activation on its own but is thought to prime platelets for a rapid and robust response upon vascular injury.[3] Furthermore, the P2Y1 receptor also shows constitutive recruitment of β-arrestin 2.[1]

Several known P2Y1 receptor antagonists, including MRS2179, MRS2279, and MRS2500, have been shown to abolish this constitutive activation.[1][3] This demonstrates that they act as inverse agonists, not just neutral antagonists, a property that could be advantageous in developing future antithrombotic drugs.[1]

Role in Hemostasis and Thrombosis

The physiological relevance of the P2Y1 receptor is underscored by studies using knockout mice and selective antagonists.

  • Platelet Function: Genetic deletion or pharmacological inhibition of the P2Y1 receptor completely abolishes ADP-induced platelet shape change and aggregation.[2][7] While aggregation in response to other agonists like collagen is impaired, it is not completely eliminated, highlighting ADP's role as an amplifier of platelet activation.[7][11]

  • In Vivo Thrombosis: P2Y1-deficient mice are highly resistant to thromboembolism induced by intravenous injection of ADP or a mixture of collagen and epinephrine.[7] They also show resistance to thrombosis in models involving thrombin generation.[12]

  • Bleeding Time: Despite the profound defect in ADP-induced aggregation, P2Y1 knockout mice do not have a spontaneous bleeding tendency, although their tail bleeding time is prolonged.[7][13][14] This suggests that targeting the P2Y1 receptor could uncouple the pathological aspects of thrombosis from normal hemostasis, presenting a safer antithrombotic strategy.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for various P2Y1 receptor ligands.

Compound Ligand Type Assay Species/System Value Reference
ADPAgonistCa²⁺ Mobilization (EC₅₀)Human 1321N1 Cells59.7 ± 15.3 nM[15]
ADPAgonistCa²⁺ Mobilization (p[A]₅₀)Human Platelets7.5[16]
2-MeSADPAgonistP2Y₁ Activation (EC₅₀)Human Recombinant3 nM[17]
2-MeSADPAgonistCa²⁺ Mobilization (p[A]₅₀)Human Platelets8.3[16]
(N)-methanocarba-2MeSADPAgonistP2Y₁ Activation (EC₅₀)Human Recombinant1.2 ± 0.2 nM[18]
MRS2500Antagonist/Inverse AgonistADP-induced Aggregation (IC₅₀)Human Platelets0.95 nM[19]
MRS2298AntagonistADP-induced Aggregation (IC₅₀)Human Platelets62.8 nM[19]
MRS2496AntagonistADP-induced Aggregation (IC₅₀)Human Platelets1.5 µM[19]
MRS2179Antagonist/Inverse AgonistADP-induced Shape Change (IC₅₀)Human Platelets3.16 µM[20]
A3P5PAntagonistAgonist-induced Ca²⁺ Mobilization (pKB)Human Platelets6.0[16]

Key Experimental Protocols

Characterizing the function of the P2Y1 receptor involves a variety of specialized in vitro and ex vivo assays.

Light Transmittance Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Methodology:

  • Blood Collection: Whole blood is drawn from a healthy, consenting donor into a tube containing an anticoagulant (typically 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma, which is used as a reference (100% aggregation).

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline is established (0% aggregation).

    • For antagonist studies, the inhibitor (e.g., MRS2500) or vehicle is added and incubated for a specified time.[19]

    • An agonist (e.g., 10 µM ADP) is added to induce aggregation.[19]

    • Light transmittance is recorded for several minutes until a maximal aggregation plateau is reached.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP control. For antagonist studies, IC₅₀ values are determined by plotting the percentage inhibition against a range of antagonist concentrations.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start_end start_end process process data data A 1. Collect Whole Blood (3.2% Citrate) B 2. Low-Speed Centrifugation (200g, 20 min) A->B C 3. Isolate Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation (2000g, 15 min) B->D F 6. Place PRP in Aggregometer (37°C with stirring) C->F E 5. Isolate Platelet-Poor Plasma (PPP) D->E G 7. Add Antagonist/Vehicle (Incubate) F->G H 8. Add Agonist (e.g., ADP) G->H I 9. Record Light Transmittance H->I J 10. Calculate % Aggregation (vs. PPP) I->J K 11. Determine IC₅₀ for Antagonists J->K

Fig 2. Experimental Workflow for Light Transmittance Aggregometry.
Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular free calcium concentration ([Ca²⁺]i) following receptor activation, typically using a fluorescent Ca²⁺ indicator like Fura-2 AM.

Methodology:

  • Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Dye Loading: Platelets are incubated with the membrane-permeable dye Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at 37°C. Intracellular esterases cleave the AM group, trapping the fluorescent Fura-2 inside the platelets.

  • Washing: Excess extracellular dye is removed by centrifugation and resuspension of the platelets.

  • Fluorimetry: The Fura-2-loaded platelet suspension is placed in a quartz cuvette in a fluorometer maintained at 37°C with stirring.

  • Measurement: The sample is alternately excited at two wavelengths (typically 340 nm and 380 nm), and fluorescence emission is measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca²⁺]i.

  • Stimulation: After establishing a stable baseline ratio, an agonist (e.g., ADP) is added, and the change in the fluorescence ratio is recorded over time to measure the Ca²⁺ transient.[15][16]

  • Calibration: At the end of the experiment, the maximum (Rmax) and minimum (Rmin) fluorescence ratios are determined by adding a cell-permeabilizing agent (e.g., digitonin) followed by a Ca²⁺ chelator (e.g., EGTA) to allow for the calculation of absolute [Ca²⁺]i concentrations.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are powerful tools for studying protein-protein interactions in real-time in living cells, such as the interaction between a GPCR and its G-protein or β-arrestin.[1][21]

Methodology (Example: Gq activation):

  • Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with plasmids encoding for:

    • The P2Y1 receptor.

    • A Gαq subunit fused to a BRET energy donor (e.g., Renilla luciferase, RLuc).

    • A Gγ2 subunit fused to a BRET energy acceptor (e.g., Venus or GFP2).[1]

  • Cell Culture: Transfected cells are cultured for 24-48 hours to allow for protein expression.

  • Assay Preparation: Cells are harvested, washed, and resuspended in a buffer.

  • BRET Measurement:

    • The cell suspension is aliquoted into a white 96-well plate.

    • The luciferase substrate (e.g., coelenterazine h) is added.

    • The plate is immediately read in a BRET-compatible plate reader that simultaneously measures the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

  • Stimulation and Analysis:

    • To measure constitutive activity, the basal BRET ratio (Acceptor Emission / Donor Emission) is measured in the absence of any ligand.[1] A high basal BRET signal between Gαq-RLuc and Gγ2-Venus indicates a pre-assembled, inactive G-protein heterotrimer. A decrease in this signal upon receptor activation (or due to constitutive activity) reflects G-protein dissociation and activation.

    • To measure agonist-induced activation, the change in the BRET ratio is monitored after the addition of an agonist (e.g., ADP).

    • To test for inverse agonism, an antagonist is added, and an increase in the BRET signal (indicating stabilization of the inactive G-protein complex) is measured.[1]

Antagonist_Mechanism cluster_normal Normal Activation cluster_antagonist Antagonist Inhibition cluster_inverse Inverse Agonist Action receptor receptor agonist agonist antagonist antagonist pathway pathway response response ADP ADP P2Y1_A P2Y1 Receptor ADP->P2Y1_A Signal_A Gq Signaling Cascade P2Y1_A->Signal_A Response_A Platelet Aggregation Signal_A->Response_A Antagonist P2Y1 Antagonist (e.g., MRS2500) P2Y1_B P2Y1 Receptor Antagonist->P2Y1_B Binds & Blocks Signal_B Gq Signaling Cascade P2Y1_B->Signal_B No Activation Response_B Aggregation Blocked Signal_B->Response_B InvAgonist Inverse Agonist (e.g., MRS2179) P2Y1_C Constitutively Active P2Y1 InvAgonist->P2Y1_C Binds & Inactivates Signal_C Basal Gq Signaling InvAgonist->Signal_C Inhibits P2Y1_C->Signal_C Constitutive Activity Response_C Signaling Abolished Signal_C->Response_C

References

An In-depth Technical Guide to the P2Y1 Receptor Signaling Pathway in Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2Y1 receptor signaling pathway in smooth muscle cells. It details the core molecular mechanisms, presents quantitative data for key ligands, outlines detailed experimental protocols for studying the pathway, and includes visualizations of the signaling cascade and experimental workflows.

Core Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in smooth muscle physiology, primarily mediating contraction. The canonical signaling pathway is initiated by the binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).

Activation of the P2Y1 receptor leads to the coupling and activation of the heterotrimeric G protein Gq/11.[1] The activated α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2][3] The resulting increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. This is achieved through the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), leading to cross-bridge cycling and muscle contraction.[4]

In parallel, DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins involved in the calcium sensitization of the contractile apparatus.[5]

Furthermore, P2Y1 receptor activation can lead to calcium sensitization through a RhoA-dependent pathway. This involves the activation of the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK).[6] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC20.[6] This inhibition of MLCP leads to a sustained or enhanced level of MLC20 phosphorylation for a given Ca2+ concentration, thereby increasing the force of contraction.

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq11 Gq/11 P2Y1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca2+]i ↑ SR->Ca_cyto Releases Ca2+ Ca_store Ca2+ Calmodulin Calmodulin Ca_cyto->Calmodulin Binds Ca_cyto->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction PKC->Contraction Contributes to ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLCP->pMLC Dephosphorylates

P2Y1 Receptor Signaling Pathway in Smooth Muscle Contraction.

Quantitative Data: P2Y1 Receptor Ligands

The following table summarizes the potency and affinity of various agonists and antagonists for the P2Y1 receptor in different experimental systems.

CompoundTypeSpeciesAssay SystemValueReference
2-MeSADPAgonistHumanP2Y1 receptor-expressing cellspEC50: 8.29[7]
(N)-methanocarba-2MeSADPAgonistCOS-7 cells expressing P2Y1Inositol lipid hydrolysisEC50: 1.2 nM[2]
MRS2365AgonistHuman P2Y1 receptor[35S]GTPγS bindingEC50: 0.4 nM[8]
2-MeSADPAgonistHuman blood vesselsContraction assaypEC50: 6.8[9]
MRS2179AntagonistHuman colonInhibition of IJPIC50: ~1 µM[10]
MRS2179AntagonistP2Y1 receptorsCompetitive bindingKB: 100 nM[11]
MRS2279AntagonistP2Y1 receptorCompetitive bindingKi: 2.5 nM[8]
MRS2500AntagonistP2Y1 receptorCompetitive bindingKi: 0.78 nM[12]
BPTUAntagonistP2Y1 receptorAllosteric inhibition-[8]
PITAntagonistHuman P2Y1 receptorNon-competitive inhibitionIC50: 0.14 µM[8]
BMS-884775AntagonistHuman P2Y1 receptorInhibition assayIC50: 0.1 nM[13]

Experimental Protocols

Detailed methodologies for key experiments used to investigate the P2Y1 receptor signaling pathway are provided below.

Intracellular Calcium Imaging using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells following P2Y1 receptor activation.

Materials:

  • Cultured smooth muscle cells on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • P2Y1 receptor agonists and antagonists

  • Fluorescence microscopy system equipped with a ratiometric imaging setup (excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm)[14]

Procedure:

  • Fura-2 AM Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO. For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dispersion, an equal volume of 20% Pluronic F-127 in DMSO can be added to the Fura-2 AM stock before dilution in HBSS.

  • Cell Loading: Wash the cultured smooth muscle cells twice with HBSS. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: After loading, wash the cells three times with HBSS to remove extracellular Fura-2 AM. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[15]

  • Imaging: Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. Perfuse the cells with HBSS.

  • Data Acquisition: Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm. Establish a stable baseline fluorescence ratio (F340/F380) before adding any compounds.

  • Stimulation: Add the P2Y1 receptor agonist to the perfusion buffer at the desired concentration and record the change in the F340/F380 ratio over time. For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. The change in this ratio from baseline indicates the cellular response to the stimulus.

Calcium_Imaging_Workflow Start Start Prepare_Cells Prepare Cultured Smooth Muscle Cells Start->Prepare_Cells Load_Fura2 Load Cells with Fura-2 AM Prepare_Cells->Load_Fura2 Deesterify De-esterify Fura-2 AM Load_Fura2->Deesterify Mount_Cells Mount Cells on Microscope Deesterify->Mount_Cells Baseline Record Baseline Fluorescence Ratio (F340/F380) Mount_Cells->Baseline Add_Compound Add Agonist/Antagonist Baseline->Add_Compound Record_Response Record Change in Fluorescence Ratio Add_Compound->Record_Response Analyze Analyze Data Record_Response->Analyze End End Analyze->End

Experimental Workflow for Calcium Imaging.

Isolated Smooth Muscle Contractility Assay (Organ Bath)

This protocol measures the contractile response of isolated smooth muscle tissue strips to P2Y1 receptor agonists and antagonists.[16]

Materials:

  • Smooth muscle tissue (e.g., aorta, bladder, intestine)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2

  • Organ bath system with force-displacement transducers

  • P2Y1 receptor agonists and antagonists

  • Potassium chloride (KCl) solution (for viability check)

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue in cold PSS and prepare strips of appropriate dimensions.

  • Mounting: Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously aerated. Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.[17]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a predetermined resting tension. During this period, wash the tissues with fresh PSS every 15-20 minutes.

  • Viability Test: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure their viability. Wash the tissues and allow them to return to baseline tension.

  • Cumulative Concentration-Response Curve: Add the P2Y1 receptor agonist in a cumulative manner, increasing the concentration in the organ bath stepwise after the response to the previous concentration has reached a plateau. Record the developed tension at each concentration.

  • Antagonist Studies: To determine the potency of an antagonist, incubate the tissues with a fixed concentration of the antagonist for a specific period before constructing the agonist concentration-response curve. Repeat this for several antagonist concentrations.

  • Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration to obtain a concentration-response curve. From these curves, calculate the EC50 (potency) and Emax (efficacy) of the agonist. For antagonists, calculate the pA2 value or Ki from the rightward shift of the agonist concentration-response curves.

Contractility_Assay_Workflow Start Start Dissect_Tissue Dissect Smooth Muscle Tissue Start->Dissect_Tissue Mount_in_Bath Mount Tissue in Organ Bath Dissect_Tissue->Mount_in_Bath Equilibrate Equilibrate Tissue Mount_in_Bath->Equilibrate Viability_Test Perform Viability Test with KCl Equilibrate->Viability_Test Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Viability_Test->Agonist_CRC Antagonist_Study For Antagonist Study: Pre-incubate with Antagonist, then generate Agonist CRC Viability_Test->Antagonist_Study Analyze Analyze Data (EC50, Emax, pA2) Agonist_CRC->Analyze Antagonist_Study->Analyze End End Analyze->End

Workflow for Smooth Muscle Contractility Assay.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This protocol is used to quantify the level of MLC20 phosphorylation, a direct indicator of the contractile state of smooth muscle cells.

Materials:

  • Treated smooth muscle cells or tissues

  • Lysis buffer containing phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody specific for phosphorylated MLC20 (Thr18/Ser19)[4]

  • Primary antibody for total MLC20 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Sample Preparation: Homogenize smooth muscle tissues or lyse cultured cells in ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-MLC20 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total MLC20 to normalize the p-MLC20 signal.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of MLC20 phosphorylation as the ratio of the p-MLC20 signal to the total MLC20 signal.

RhoA Activation Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound RhoA in cell lysates.[18]

Materials:

  • G-LISA RhoA Activation Assay Kit (contains Rho-GTP-binding protein-coated plate, lysis buffer, antibodies, and detection reagents)

  • Treated smooth muscle cells or tissues

  • Microplate spectrophotometer

Procedure:

  • Cell Lysis: Lyse the treated smooth muscle cells with the provided lysis buffer and clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Binding to Plate: Add equal amounts of protein from each lysate to the wells of the Rho-GTP-binding protein-coated plate. Active RhoA in the lysate will bind to the plate.

  • Incubation and Washing: Incubate the plate to allow for binding. Wash the wells to remove unbound proteins, including inactive GDP-bound RhoA.

  • Primary Antibody Incubation: Add the primary antibody specific for RhoA to each well.

  • Secondary Antibody Incubation: After washing, add the HRP-conjugated secondary antibody.

  • Detection: Add the HRP substrate and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: The signal is proportional to the amount of active RhoA in the sample. Compare the signals from treated samples to those from control samples to determine the fold-change in RhoA activation.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled compounds (agonists or antagonists) for the P2Y1 receptor by measuring their ability to compete with the binding of a radiolabeled ligand.[19]

Materials:

  • Cell membranes prepared from cells or tissues expressing the P2Y1 receptor

  • Radiolabeled P2Y1 receptor antagonist (e.g., [3H]MRS2500)

  • Unlabeled test compounds

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

This comprehensive guide provides a detailed foundation for understanding and experimentally investigating the P2Y1 receptor signaling pathway in smooth muscle. The provided protocols and quantitative data serve as valuable resources for researchers in both academic and industrial settings.

References

Endogenous Agonists for the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous agonists targeting the P2Y1 receptor, a key player in cellular signaling and a significant target in drug development. This document details the receptor's primary activators, their quantitative pharmacological properties, and the experimental methodologies used for their characterization.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by extracellular nucleotides and plays a crucial role in a variety of physiological processes, most notably in platelet aggregation, but also in neurotransmission, smooth muscle regulation, and immune responses. Upon activation, the P2Y1 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade involving the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

Endogenous Agonists

The primary endogenous agonist for the P2Y1 receptor is Adenosine Diphosphate (ADP) . While other nucleotides can interact with the receptor, ADP is the most potent and physiologically relevant activator.

Adenosine Triphosphate (ATP) can also act on the P2Y1 receptor, but its effect is more complex. It generally behaves as a partial agonist, and its observed activity can be influenced by the level of receptor expression and the presence of ectonucleotidases, which can rapidly hydrolyze ATP to ADP.[1][2] At low receptor expression levels, ATP can even act as a competitive antagonist.[2]

Quantitative Data on Endogenous Agonists

The potency of endogenous agonists at the P2Y1 receptor is typically quantified by their half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). The following table summarizes the available quantitative data for ADP and ATP.

AgonistReceptorSpeciesAssay TypeEC50pEC50Reference(s)
ADP Human P2Y1HumanInositol Phosphate Accumulation~14 nM~7.85[2]
ADP Human P2Y1HumanCalcium Mobilization~10 nM~8.0
ATP Human P2Y1HumanInositol Phosphate Formation~21.3 µM~4.67[3]
ATP Endogenous P2YHuman (HEK 293 cells)Calcium Mobilization1.1 - 1.5 µM~5.8 - ~5.9[4]
ATP Endogenous P2YCHO-K1 cellsCalcium Mobilization58 - 67 nM~7.17 - ~7.24[4]

Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and the experimental assay used. The data for ATP in CHO-K1 cells likely reflects activation of other P2Y receptor subtypes also sensitive to ATP.

Signaling Pathway

Activation of the P2Y1 receptor by an endogenous agonist like ADP triggers a well-defined intracellular signaling cascade. The diagram below illustrates this pathway.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Downstream Targets ER_Ca->Ca Release Agonist ADP Agonist->P2Y1 Binds

P2Y1 Receptor Signaling Pathway

Experimental Protocols

The characterization of endogenous agonists for the P2Y1 receptor relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. It is a common method for determining the potency and efficacy of agonists.

Objective: To measure the dose-dependent increase in intracellular calcium in response to P2Y1 receptor agonists.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 cells stably transfected with the human P2Y1 receptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • P2Y1 receptor agonists (ADP, ATP).

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Black-walled, clear-bottom 96- or 384-well microplates.

Procedure:

  • Cell Culture: Plate the P2Y1-expressing cells in the microplates at an appropriate density and allow them to adhere and grow to confluence (typically 18-24 hours).

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Preparation: Prepare serial dilutions of the agonists (e.g., ADP, ATP) in assay buffer at a concentration that is typically 5-10 times the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the automated injector to add the agonist solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay is the gold standard for assessing platelet function and is particularly relevant for studying P2Y1 receptor agonists due to the receptor's critical role in platelet aggregation.[5]

Objective: To measure the aggregation of platelets in response to ADP.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

  • Centrifuge.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Aggregometer cuvettes and stir bars.

  • ADP solutions of varying concentrations.

  • Saline (0.9% NaCl).

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[6]

    • Carefully collect the supernatant (PRP).

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.

    • Move the cuvette to the measurement channel and start the recording.

    • Add a small volume (e.g., 50 µL) of the ADP solution to the cuvette to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

  • Data Analysis:

    • The aggregometer software will generate aggregation curves.

    • The maximum percentage of aggregation is determined for each ADP concentration.

    • A dose-response curve can be generated by plotting the maximum aggregation against the ADP concentration.

Experimental Workflow

The characterization of a potential P2Y1 receptor agonist typically follows a structured workflow, from initial screening to detailed pharmacological profiling.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency Determination cluster_functional Functional Characterization Screening High-Throughput Screening (e.g., Calcium Mobilization Assay) Dose_Response Dose-Response Curves (Calcium Mobilization) Screening->Dose_Response Hits Selectivity Selectivity Profiling (vs. other P2Y receptors) Dose_Response->Selectivity Platelet_Aggregation Platelet Aggregation Assay (LTA) Selectivity->Platelet_Aggregation Potent & Selective Hits Other_Functional Other Functional Assays (e.g., Shape Change, In vivo models) Platelet_Aggregation->Other_Functional Confirmed_Agonist Confirmed P2Y1 Agonist Other_Functional->Confirmed_Agonist Start Putative Agonist Start->Screening

Workflow for P2Y1 Agonist Characterization

This guide provides a foundational understanding of the endogenous agonists for the P2Y1 receptor, equipping researchers with the necessary information to design and execute experiments for further investigation in this critical area of pharmacology and drug discovery.

References

A Comparative Analysis of P2Y1 Receptor Antagonists: MRS2179 vs. MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two widely utilized P2Y1 receptor antagonists, MRS2179 and MRS2500. Both are invaluable tools in the study of purinergic signaling and hold potential as therapeutic agents, particularly in the context of thrombosis and hemostasis. This document delves into their core pharmacological differences, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental frameworks.

Introduction to P2Y1 Receptor Antagonism

The P2Y1 receptor is a G-protein coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP). Its activation is a critical initial step in platelet aggregation and plays a significant role in various physiological processes. Consequently, potent and selective antagonists of the P2Y1 receptor are of high interest for both basic research and the development of novel antiplatelet therapies. MRS2179 and MRS2500 are two such antagonists, both acting as competitive inhibitors at the P2Y1 receptor. However, they exhibit significant differences in their chemical structure, potency, stability, and selectivity, which are crucial considerations for experimental design and potential clinical applications.

Core Differences: Potency, Stability, and Structure

The primary distinction between MRS2179 and MRS2500 lies in their potency and in vivo stability. MRS2500 is a significantly more potent and stable antagonist of the P2Y1 receptor compared to MRS2179.[1]

Chemical Structure:

  • MRS2179: A derivative of N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate.[2]

  • MRS2500: A 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate. The (N)-methanocarba modification introduces a rigid bicyclo[3.1.0]hexane ring system, which locks the ribose moiety in a Northern (N) conformation. This structural constraint is key to its enhanced potency and stability.[3][4]

This structural difference contributes to MRS2500's enhanced resistance to degradation by ectonucleotidases in vivo, leading to a more sustained pharmacological effect compared to the more transient action of MRS2179.[1]

Quantitative Pharmacology

The following tables summarize the key quantitative parameters that define the pharmacological profiles of MRS2179 and MRS2500.

Table 1: Potency at the P2Y1 Receptor

CompoundParameterValue (nM)Species/SystemReference
MRS2179 KB100Turkey P2Y1 Receptor[2]
Ki84Human P2Y1 Receptor (Sf9 cells)[5]
Ki72.5Human Platelets[6]
MRS2500 Ki0.78Human P2Y1 Receptor[4]
Ki1.20Human Platelets[6]

Table 2: Functional Inhibition of Platelet Aggregation

CompoundParameterValue (nM)AgonistSpeciesReference
MRS2179 --ADP--
MRS2500 IC500.95ADPHuman[4]

Table 3: Comparative Selectivity Profile

CompoundReceptorParameterValue (µM)Reference
MRS2179 P2X1IC501.15[2]
P2X3IC5012.9[2]
P2Y2, P2Y4, P2Y6-Inactive[2]
MRS2500 P2Y12-Inactive[3]
P2Y13-Inactive[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for characterizing these antagonists, the following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2179 MRS2179 MRS2179->P2Y1R Blocks MRS2500 MRS2500 MRS2500->P2Y1R Blocks Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet Platelet Shape Change & Aggregation Ca_ER->Platelet PKC->Platelet

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesize/Acquire MRS2179 & MRS2500 Stock Prepare Stock Solutions Synthesis->Stock Binding Radioligand Binding Assay (Determine Ki) Stock->Binding Calcium Calcium Mobilization Assay (Determine Potency) Stock->Calcium Aggregation Platelet Aggregation Assay (Determine IC50) Stock->Aggregation Selectivity Selectivity Profiling (Panel of P2 Receptors) Stock->Selectivity Thrombosis Thrombosis Models (e.g., FeCl3 injury) Stock->Thrombosis Bleeding Bleeding Time Assay Stock->Bleeding Analysis Analyze Data & Compare Potency, Selectivity, Efficacy, and Safety Binding->Analysis Calcium->Analysis Aggregation->Analysis Selectivity->Analysis Thrombosis->Analysis Bleeding->Analysis

Caption: Workflow for P2Y1 Antagonist Characterization.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize P2Y1 receptor antagonists. Specific details may need to be optimized based on the experimental setup and cell/tissue type.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MRS2179 and MRS2500 for the P2Y1 receptor.

Materials:

  • Cell membranes expressing the P2Y1 receptor (e.g., from transfected cell lines or platelets).

  • Radiolabeled P2Y1 antagonist (e.g., [32P]MRS2500 or [3H]MRS2279).

  • Unlabeled MRS2179 and MRS2500.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (MRS2179 or MRS2500).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay

Objective: To determine the functional potency (IC50) of MRS2179 and MRS2500 in inhibiting ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human blood anticoagulated with citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • ADP solution.

  • MRS2179 and MRS2500.

  • Light Transmission Aggregometer (LTA).

Procedure:

  • PRP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

  • Baseline Calibration: Calibrate the LTA with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: Add a sample of PRP to the aggregometer cuvette and incubate at 37°C with stirring.

  • Inhibitor Incubation: Add varying concentrations of MRS2179 or MRS2500 to the PRP and incubate for a short period.

  • Agonist Addition: Add a fixed concentration of ADP to induce platelet aggregation.

  • Measurement: Record the change in light transmission over time.

  • Data Analysis: Determine the percentage of inhibition of aggregation for each antagonist concentration and plot a dose-response curve to calculate the IC50 value.

Calcium Mobilization Assay

Objective: To assess the ability of MRS2179 and MRS2500 to block ADP-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • ADP solution.

  • MRS2179 and MRS2500.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Addition: Add varying concentrations of MRS2179 or MRS2500 to the wells.

  • Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Agonist Injection: Automatically inject a fixed concentration of ADP into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response against the antagonist concentration to determine the inhibitory potency.

Conclusion

Both MRS2179 and MRS2500 are potent and selective competitive antagonists of the P2Y1 receptor. However, the data clearly demonstrates that MRS2500 is the superior antagonist in terms of both potency and in vivo stability . Its structurally constrained (N)-methanocarba ring system confers a significant advantage, resulting in a 100-fold higher affinity for the P2Y1 receptor and a more sustained duration of action in preclinical models. While MRS2179 remains a useful pharmacological tool, particularly for in vitro studies, researchers and drug developers should consider the enhanced properties of MRS2500 for in vivo applications and as a lead compound for the development of novel antithrombotic agents. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design and the desired pharmacological profile.

References

P2Y1 Receptor Expression in Neuronal Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP), is a critical player in purinergic signaling within the nervous system. Its widespread expression in both the central and peripheral nervous systems implicates it in a vast array of physiological and pathological processes, including neurotransmission, neuroinflammation, and neuronal development and degeneration.[1] This technical guide provides a comprehensive overview of P2Y1 receptor expression in neuronal tissues, detailing its localization, signaling pathways, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the P2Y1 receptor.

Data Presentation: P2Y1 Receptor Expression

The following tables summarize the expression of the P2Y1 receptor across various neuronal tissues and cell types. While quantitative data on absolute protein concentration or mRNA copy number is not consistently available in the literature, this compilation provides a qualitative and semi-quantitative overview based on immunohistochemical and in situ hybridization studies.

Table 1: P2Y1 Receptor Expression in the Central Nervous System (CNS)

Brain RegionCell Type(s) Expressing P2Y1Expression Level (Qualitative)References
Cerebral Cortex Neurons (deep layers), AstrocytesIntense in deep layer neurons[2][3]
Hippocampus Neurons (ischemic-sensitive areas), AstrocytesIntense in specific neuronal populations[2]
Cerebellum Purkinje cells, NeuronsIntense in Purkinje cells[2][3]
Corpus Callosum Glial cellsPresent[2]
Habenula NeuronsPresent[2]
Caudate Nucleus NeuronsPresent[3]
Putamen NeuronsPresent[3]
Globus Pallidus NeuronsPresent[3]
Subthalamic Nucleus NeuronsPresent[3]
Red Nucleus NeuronsPresent[3]
Midbrain NeuronsPresent[3]
Optic Nerve Oligodendrocytes, AstrocytesPresent[2]

Table 2: P2Y1 Receptor Expression in the Peripheral Nervous System (PNS)

TissueCell Type(s) Expressing P2Y1Expression Level (Qualitative)References
Dorsal Root Ganglia Large-fiber sensory neuronsConcentrated in large-fiber neurons[4]

Table 3: Subcellular Localization of P2Y1 Receptor in Neurons

LocationDescriptionReferences
Presynaptic P2Y1 receptors are found on presynaptic terminals where they can modulate the release of neurotransmitters.[5][5]
Postsynaptic Postsynaptic localization of P2Y1 receptors allows them to influence neuronal excitability and synaptic plasticity.[5][5]
Non-synaptic P2Y1 receptors are also expressed on the soma and dendrites of neurons, suggesting a role in modulating overall neuronal function.[5][5]

P2Y1 Receptor Signaling Pathways

The P2Y1 receptor primarily signals through the Gq alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This canonical pathway can lead to various downstream effects, including the modulation of ion channel activity, such as the activation of calcium-activated potassium channels.[6][7][8]

Furthermore, evidence suggests cross-talk between P2Y1 and adenosine A1 receptors in the hippocampus.[9][10] This interaction can modulate the respective signaling pathways and have significant implications for synaptic transmission.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R activates Gq Gq P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes A1R A1 Receptor A1R->P2Y1R cross-talk (modulates signaling) Adenosine Adenosine Adenosine->A1R activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store triggers release from PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Ion Ca2+ Ca_Store->Ca_Ion K_Channel Ca2+-activated K+ Channels Ca_Ion->K_Channel activates Neuronal_Response Neuronal Response (e.g., altered excitability, neurotransmitter release) PKC->Neuronal_Response K_Channel->Neuronal_Response IHC_Workflow start Start: Fixed Brain Tissue sectioning Sectioning (Cryostat) start->sectioning antigen_retrieval Antigen Retrieval (Optional) sectioning->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Imaging (Microscopy) mounting->imaging Western_Blot_Workflow start Start: Neuronal Tissue extraction Protein Extraction start->extraction sds_page SDS-PAGE extraction->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis (Densitometry) detection->analysis ISH_Workflow start Start: Frozen Tissue sectioning Sectioning start->sectioning fixation Fixation sectioning->fixation permeabilization Permeabilization fixation->permeabilization hybridization Hybridization with Probe permeabilization->hybridization washing Stringent Washes hybridization->washing detection Antibody Detection washing->detection imaging Imaging (Microscopy) detection->imaging

References

A Technical Guide to the Structural Analogs of P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs of P2Y1 receptor antagonists, a promising class of compounds with significant therapeutic potential, particularly as antithrombotic agents. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a crucial role in the initiation of platelet aggregation.[1] Its inhibition presents a compelling strategy for the prevention and treatment of thrombotic diseases. This guide delves into the core structure-activity relationships (SAR) of both nucleotide and non-nucleotide P2Y1 antagonists, offers detailed experimental protocols for their evaluation, and outlines the typical drug discovery workflow.

Core Concepts: Targeting the P2Y1 Receptor

The P2Y1 receptor, alongside the P2Y12 receptor, is a key mediator of ADP-induced platelet aggregation. While P2Y12 receptor antagonists are established antiplatelet therapies, targeting the P2Y1 receptor offers the potential for effective antithrombotic activity with a reduced bleeding risk.[2] The development of selective P2Y1 antagonists has evolved from early nucleotide-based compounds to more drug-like non-nucleotide molecules with improved pharmacokinetic properties.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of P2Y1 antagonists has led to the development of two major classes of compounds: nucleotide analogs and non-nucleotide antagonists. Each class possesses distinct structural features and SAR profiles.

Nucleotide Analogs of P2Y1 Antagonists

Early efforts in developing P2Y1 antagonists focused on modifying the endogenous agonist, ADP. These analogs typically retain the core purine and ribose moieties, with modifications aimed at converting agonist activity to antagonism and improving stability and selectivity.

A key breakthrough in this class was the development of adenosine 3',5'-bisphosphate derivatives.[3] Systematic modifications of this scaffold have elucidated critical SAR insights:

  • 2-Position of the Adenine Ring: Substitution with halo (e.g., chloro) or thioether groups enhances antagonist potency.[3]

  • N6-Position of the Adenine Ring: Small alkyl substitutions, such as methyl or ethyl, are well-tolerated and can improve potency. For instance, the N6-methyl-2-chloro analog, MRS2179, is a potent antagonist.[3][4]

  • Ribose Moiety: Modifications to the ribose ring, including the introduction of a conformationally constrained bicyclo[3.1.0]hexane system (methanocarba), led to a significant increase in potency. This resulted in the discovery of highly potent antagonists like MRS2500.[5] Acyclic linkers between the adenine and bisphosphate groups have also been explored, yielding moderately potent antagonists.[6]

  • Phosphate Groups: The presence of two phosphate groups is crucial for high-affinity binding. Modifications to the phosphate chain can influence activity, with some alterations being tolerated.[3]

Table 1: Quantitative Data for Selected Nucleotide P2Y1 Antagonists

CompoundModificationsKi (nM)IC50 (nM) for Platelet AggregationReference(s)
MRS2179N6-methyl-2'-deoxyadenosine 3',5'-bisphosphate~100-[4][7]
MRS22792-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate--[8]
MRS2500 2-Iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine 3',5'-bisphosphate 0.78 0.95 [5][9]
MRS2496Acyclic bisphosphonate derivative--[5]
Non-Nucleotide Analogs of P2Y1 Antagonists

To overcome the limitations of nucleotide analogs, such as poor oral bioavailability and metabolic instability, research has increasingly focused on the discovery of non-nucleotide P2Y1 antagonists. These compounds are structurally diverse and have been identified through high-throughput screening and subsequent optimization.

Prominent classes of non-nucleotide P2Y1 antagonists include:

  • Diarylureas: The discovery of the 2-(phenoxypyridine)-3-phenylurea chemotype, exemplified by BPTU, marked a significant advancement. Optimization of this series led to compounds with potent P2Y1 inhibitory activity.[2]

  • Benzimidazole Sulfonylureas: More recently, a series of benzimidazole-derived sulfonylureas have been synthesized and identified as potent P2Y1 antagonists, with some derivatives exhibiting IC50 values in the sub-micromolar range.[10]

Table 2: Quantitative Data for Selected Non-Nucleotide P2Y1 Antagonists

CompoundChemical ClassKi (nM)IC50 (µM) for Calcium MobilizationReference(s)
BPTU (1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea)Diarylurea62.1 (platelet aggregation)[11]
Benzimidazole Sulfonylurea Derivative 1hBenzimidazole Sulfonylurea-0.19[10]

Experimental Protocols

The characterization of novel P2Y1 antagonists relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 or HEK293 cells).

  • Radioligand, such as [3H]MRS2279 or [125I]MRS2500.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Test compounds at various concentrations.

  • Non-specific binding control (a high concentration of a known P2Y1 antagonist).

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, a downstream signaling event of P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • P2Y1 agonist (e.g., 2-MeSADP).

  • Test compounds at various concentrations.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Measure the baseline fluorescence.

  • Add the P2Y1 agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data to determine the concentration-dependent inhibition of the agonist-induced calcium response by the test compound and calculate the IC50 value.

Platelet Aggregation Assay

This assay directly assesses the functional consequence of P2Y1 inhibition on platelet function.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from human or animal blood.

  • Aggregometer.

  • P2Y1 agonist (ADP).

  • Test compounds at various concentrations.

  • Saline or appropriate vehicle control.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-incubate the PRP with the test compound or vehicle control for a defined period at 37°C.

  • Place the PRP sample in the aggregometer and establish a baseline light transmission.

  • Add ADP to induce platelet aggregation.

  • Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Determine the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation (IC50).

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist P2Y1 Antagonist (e.g., MRS2500) Antagonist->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Shape Change & Aggregation Ca_release->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Contributes to

Caption: P2Y1 receptor signaling cascade leading to platelet aggregation.

Experimental Workflow for P2Y1 Antagonist Discovery

P2Y1_Antagonist_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Characterization (Binding, Functional & Platelet Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Thrombosis Models) In_Vitro->In_Vivo Tox Toxicology & Safety Studies In_Vivo->Tox Clinical_Trials Clinical Trials (Phase I, II, III) Tox->Clinical_Trials

Caption: A typical workflow for the discovery and development of P2Y1 antagonists.

Logical Relationships of P2Y1 Antagonist Classes

P2Y1_Antagonist_Classes P2Y1_Antagonists P2Y1 Receptor Antagonists Nucleotide_Analogs Nucleotide Analogs P2Y1_Antagonists->Nucleotide_Analogs Non_Nucleotide_Antagonists Non-Nucleotide Antagonists P2Y1_Antagonists->Non_Nucleotide_Antagonists Adenosine_Bisphosphates Adenosine Bisphosphate Derivatives (e.g., MRS2179) Nucleotide_Analogs->Adenosine_Bisphosphates Diarylureas Diarylureas (e.g., BPTU) Non_Nucleotide_Antagonists->Diarylureas Benzimidazoles Benzimidazole Derivatives Non_Nucleotide_Antagonists->Benzimidazoles Other_HTS_Hits Other HTS Hits Non_Nucleotide_Antagonists->Other_HTS_Hits Methanocarba_Analogs Methanocarba Analogs (e.g., MRS2500) Adenosine_Bisphosphates->Methanocarba_Analogs Improved Potency Acyclic_Analogs Acyclic Analogs Adenosine_Bisphosphates->Acyclic_Analogs Improved Stability

Caption: Hierarchical classification of major P2Y1 antagonist structural classes.

Conclusion

The development of structural analogs of P2Y1 antagonists has progressed significantly, yielding highly potent and selective compounds. Nucleotide analogs like MRS2500 remain invaluable research tools, while non-nucleotide antagonists offer greater promise for clinical development due to their improved drug-like properties. The continued exploration of novel scaffolds and a deeper understanding of the P2Y1 receptor's structure and function will undoubtedly pave the way for the next generation of antithrombotic therapies. This guide provides a foundational resource for researchers dedicated to advancing this exciting field.

References

Methodological & Application

Application Notes and Protocols for MRS2179 in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This receptor plays a crucial role in the initial stages of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation, including shape change and the onset of aggregation.[1] By blocking the P2Y1 receptor, MRS2179 effectively inhibits these early events, making it an invaluable tool for studying platelet function and for the development of novel antiplatelet therapies.[2][3] These application notes provide detailed protocols for the use of MRS2179 in in vitro platelet aggregation assays, guidelines for data interpretation, and a summary of its pharmacological properties.

Mechanism of Action

ADP-induced platelet aggregation is a complex process mediated by two main P2Y receptors: P2Y1 and P2Y12.[1][4] The P2Y1 receptor, coupled to Gq protein, initiates platelet activation by triggering the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) and subsequent platelet shape change and transient aggregation.[1][5] The P2Y12 receptor, coupled to Gi, reinforces and sustains the aggregation response primarily by inhibiting adenylyl cyclase.[5]

MRS2179 specifically targets the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet aggregation.[6] It has been demonstrated that MRS2179 inhibits ADP-induced platelet shape change, aggregation, and Ca2+ mobilization, without affecting the P2Y12-mediated inhibition of adenylyl cyclase.[5] Recent studies also suggest that MRS2179 acts as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor.[1][7]

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y1 receptor and the inhibitory action of MRS2179.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store Binds to IP3R Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Aggregation_Initiation Initiation of Aggregation Ca_Mobilization->Aggregation_Initiation

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Quantitative Data for MRS2179

The following table summarizes key quantitative parameters for MRS2179 in studies of human platelet aggregation.

ParameterValueAgonistAssay ConditionsReference(s)
KB 100 nM-Competitive antagonist at P2Y1 receptors
IC50 3.16 µM (median)ADPPlatelet Shape Change (Channelyzer)[8]
IC50 1.15 µMATPP2X1 receptor (selectivity)
IC50 12.9 µMATPP2X3 receptor (selectivity)
Effective Concentration 20 µMADPLight Transmission Aggregometry (LTA)[9]
Binding Sites per Platelet 134 ± 8-[33P]MRS2179 radioligand binding[5]
Kd 109 ± 18 nM-[33P]MRS2179 radioligand binding[5]

Experimental Protocols

Preparation of MRS2179 Stock Solution
  • Reconstitution: MRS2179 is typically supplied as a tetrasodium (B8768297) salt. It is soluble in water up to 50 mM. For a 10 mM stock solution, dissolve 5.13 mg of MRS2179 (MW: 513.16 g/mol , check batch-specific molecular weight) in 1 mL of sterile, deionized water.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the solution can be stored at 4°C for a few days.

Preparation of Platelet-Rich Plasma (PRP)

This protocol is for the preparation of platelet-rich plasma for use in light transmission aggregometry (LTA).

  • Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days. Use a 19- or 21-gauge needle and draw blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[6] Discard the first few milliliters of blood to avoid contamination with tissue factors.

  • Centrifugation for PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish platelet-rich plasma (PRP) on top.

  • PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a polypropylene (B1209903) tube. Keep the PRP at room temperature and use within 4 hours.

Preparation of Washed Platelets

For experiments requiring a plasma-free environment, washed platelets can be prepared.

  • PRP Preparation: Prepare PRP as described above.

  • Acidification and Centrifugation: To prevent platelet activation during washing, add acid-citrate-dextrose (ACD) solution to the PRP to lower the pH to ~6.5. Centrifuge the acidified PRP at 1000-1200 x g for 10-15 minutes at room temperature to pellet the platelets.

  • Washing: Discard the supernatant and gently resuspend the platelet pellet in a Tyrode's or similar physiological buffer containing apyrase (to degrade any released ADP) and prostacyclin (PGI2) (to inhibit platelet activation). Repeat the centrifugation and resuspension step at least once.

  • Final Resuspension: After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired platelet concentration (typically 2.5-3.0 x 10⁸ platelets/mL). Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a typical LTA experiment to assess the inhibitory effect of MRS2179.

  • Instrument Setup: Turn on the LTA instrument and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette an appropriate volume (e.g., 450 µL) of platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes), into a cuvette to set the 100% aggregation baseline.

    • Pipette the same volume of PRP into a separate cuvette to set the 0% aggregation baseline.

  • Incubation with MRS2179:

    • Pipette the desired volume of PRP into a series of cuvettes containing magnetic stir bars.

    • Add varying concentrations of MRS2179 (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring (typically 900-1200 rpm).

  • Initiation of Aggregation: Add the platelet agonist (e.g., ADP, typically at a final concentration of 5-20 µM) to the cuvette to initiate aggregation.

  • Data Recording: The LTA instrument will record the change in light transmission over time, generating an aggregation curve. The recording is typically run for 5-10 minutes.

  • Data Analysis: The primary endpoints are typically the maximum aggregation (%) and the slope of the aggregation curve. The inhibitory effect of MRS2179 can be quantified by comparing the aggregation response in the presence of the compound to the vehicle control. An IC₅₀ value can be calculated from a concentration-response curve.

Experimental Workflow

The following diagram outlines the general workflow for an in vitro platelet aggregation assay using MRS2179.

Experimental_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Platelet Aggregation Assay (LTA) cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 150-200g) Blood_Collection->PRP_Preparation Calibration 4. LTA Instrument Calibration (0% with PRP, 100% with PPP) PRP_Preparation->Calibration MRS2179_Prep 3. MRS2179 Stock Solution Preparation Incubation 5. Pre-incubation of PRP with MRS2179 or Vehicle MRS2179_Prep->Incubation Calibration->Incubation Agonist_Addition 6. Addition of Agonist (e.g., ADP) Incubation->Agonist_Addition Data_Acquisition 7. Recording of Aggregation Curve Agonist_Addition->Data_Acquisition Data_Analysis 8. Determination of Max Aggregation (%) and Slope Data_Acquisition->Data_Analysis IC50_Calculation 9. Calculation of IC50 Value Data_Analysis->IC50_Calculation

Caption: Experimental Workflow for In Vitro Platelet Aggregation Assay.

Conclusion

MRS2179 is a critical tool for dissecting the role of the P2Y1 receptor in platelet physiology and pathophysiology. The protocols and information provided herein offer a comprehensive guide for its application in in vitro platelet aggregation assays. Adherence to standardized procedures and careful data analysis will ensure reproducible and meaningful results, contributing to a deeper understanding of platelet function and the development of novel antithrombotic agents.

References

Application Notes and Protocols for MRS2500 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization and use of MRS2500, a potent and selective antagonist for the P2Y1 receptor, in cell culture applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Note on Receptor Specificity: While the user request mentioned the P2Y6 receptor, MRS2500 is a well-established and highly selective antagonist of the P2Y1 receptor. The following protocols and information are based on the established pharmacology of MRS2500 as a P2Y1 antagonist.

Data Presentation: Quantitative Summary

For ease of reference, the following table summarizes the key quantitative data for the preparation and storage of MRS2500 solutions.

ParameterValueSource(s)
Compound Name MRS2500 tetraammonium salt[1][2]
Molecular Weight ~629.29 g/mol (anhydrous)[1][2]
Primary Solvent Water (sterile, nuclease-free)[1][2][3]
Maximum Stock Concentration 20 mM in water[1][2]
Alternative Max. Stock Conc. 50 mg/mL (79.46 mM) in water (may require sonication)[3]
Recommended Stock Conc. 10 mMN/A
Storage of Dry Compound -20°C[1][2]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[3]
Working Concentration Varies by cell type and experiment (typically nM to low µM range)[4][5]

Experimental Protocols

Preparation of a 10 mM MRS2500 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MRS2500 tetraammonium salt.

Materials:

  • MRS2500 tetraammonium salt powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Calculate Required Mass: Determine the mass of MRS2500 needed. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 629.29 g/mol ):

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 629.29 g/mol = 6.29 mg

  • Weighing: Carefully weigh the calculated amount of MRS2500 powder.

  • Dissolving:

    • Add the weighed MRS2500 to a sterile tube.

    • Add the appropriate volume of sterile, nuclease-free water to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, brief sonication may be applied.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3] This is particularly important if the solution is not prepared from sterile components in a sterile environment.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM MRS2500 stock solution

  • Pre-warmed, complete cell culture medium appropriate for your cell line

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM MRS2500 stock solution at room temperature or on ice.

  • Dilution:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration.

    • For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Gently mix the working solution by pipetting or inverting the tube.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure even distribution by gently swirling the culture vessel.

Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Its activation initiates a signaling cascade leading to various cellular responses.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq Activates PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) PKC->Downstream Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Ca_cyto->Downstream MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 Inhibits ADP ADP (Agonist) ADP->P2Y1 Activates

Caption: P2Y1 receptor signaling cascade.

Experimental Workflow for MRS2500 Solution Preparation

This diagram outlines the key steps for preparing MRS2500 solutions for cell culture experiments.

MRS2500_Workflow start Start weigh Weigh MRS2500 Powder start->weigh dissolve Dissolve in Sterile Water (Vortex/Sonicate) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply end End apply->end

Caption: Workflow for preparing MRS2500.

References

Application Notes and Protocols for the P2Y1 Antagonist MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MRS2179, a potent and selective antagonist of the P2Y1 receptor. This document outlines its pharmacological properties, detailed experimental protocols for its application, and the underlying signaling pathways.

Introduction

MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y1 receptor is prominently involved in various physiological processes, most notably platelet aggregation, making it a key target for the development of novel anti-thrombotic therapies.[1] MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, serves as a critical tool for investigating P2Y1 receptor function and for the preclinical evaluation of new antithrombotic agents.[2] Recent studies have also indicated that MRS2179 can act as an inverse agonist at the P2Y1 receptor, counteracting its constitutive activity.[3]

Quantitative Pharmacological Data

The inhibitory potency of MRS2179 at the P2Y1 receptor has been characterized across various assays and species. The following table summarizes key quantitative data for MRS2179 and provides a comparison with other P2Y1 antagonists.

AntagonistReceptorSpeciesAssay TypeParameterValue
MRS2179 P2Y1HumanRadioligand Binding ([³H]MRS2279)Ki84 nM
MRS2179 P2Y1HumanFunctional AssayK_B_100 nM
MRS2179 P2Y1TurkeyInositol Phosphate AccumulationpA26.99
MRS2179 P2Y1TurkeyInositol Phosphate AccumulationK_b_102 nM
MRS2179 P2X1Rat-IC501.15 µM
MRS2179 P2X3--IC5012.9 µM
MRS2500P2Y1HumanPlatelet AggregationIC500.95 nM
MRS2500P2Y1HumanRadioligand BindingKi0.78 nM
A3P5PP2Y1TurkeyInositol Phosphate AccumulationpK_B_6.46

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by ADP, a signaling cascade is initiated that involves the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively. This cascade culminates in various cellular responses, including platelet shape change and aggregation.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Blocks Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Cellular Response (e.g., Platelet Aggregation) Ca2->Response PKC->Response

P2Y1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments utilizing MRS2179 to block P2Y1 receptor function.

Protocol 1: ADP-Induced Platelet Aggregation Assay

This assay measures the ability of MRS2179 to inhibit platelet aggregation induced by ADP.

Materials:

  • Freshly drawn human venous blood collected into sodium citrate anticoagulant.

  • Adenosine diphosphate (ADP).

  • MRS2179.

  • Saline solution.

  • Platelet aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1] Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which will be used as a reference for 100% aggregation.[1]

  • Calibrate Aggregometer: Calibrate the platelet aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Assay: a. Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes. c. Add a submaximal concentration of ADP (e.g., 3 µM) to induce platelet aggregation.[4] d. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of aggregation. The inhibitory effect of MRS2179 is determined by the reduction in the aggregation response compared to the vehicle control.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 Centrifuge2 Centrifuge (2000 x g, 20 min) Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Incubate Incubate PRP at 37°C PRP->Incubate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate Add_Antagonist Add MRS2179 or Vehicle Incubate->Add_Antagonist Add_Agonist Add ADP (e.g., 3 µM) Add_Antagonist->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record Calculate Calculate % Aggregation Record->Calculate Determine_IC50 Determine IC50 of MRS2179 Calculate->Determine_IC50

References

Application Notes and Protocols: Utilizing P2Y1 Antagonists in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical player in various physiological processes, notably platelet aggregation and neurotransmission.[1] Its activation triggers a well-defined signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a powerful and widely used technique to study P2Y1 receptor function and to screen for and characterize its antagonists. These application notes provide detailed protocols and pharmacological data for utilizing P2Y1 antagonists in calcium imaging studies.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a cascade of intracellular events. The receptor couples to Gq protein, which in turn activates phospholipase C (PLC).[2][3][4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release ADP ADP (Agonist) ADP->P2Y1 Activates Antagonist P2Y1 Antagonist Antagonist->P2Y1 Blocks

P2Y1 Receptor Signaling Cascade.

Data Presentation: P2Y1 Antagonist Pharmacology

The selection of an appropriate antagonist is crucial for specific and reliable experimental outcomes. The following table summarizes the potency and selectivity of two widely used P2Y1 antagonists, MRS2179 and MRS2500.

AntagonistTarget ReceptorPotency (Ki/IC50/Kb)Selectivity ProfileReference(s)
MRS2179 P2Y1KB = 100 nMSelective over P2X1 (IC₅₀ = 1.15 µM), P2X3 (IC₅₀ = 12.9 µM), and P2Y2, P2Y4, P2Y6, P2Y12 receptors.[7]
MRS2500 P2Y1Ki = 0.78 nM; IC₅₀ = 0.95 nMHighly selective for P2Y1 over other P2Y receptor subtypes. Does not inhibit the P2Y12 receptor.[8][9][10]

Experimental Protocols

This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of a P2Y1 antagonist on ADP-induced calcium mobilization in cultured cells. The protocol is adaptable for use with either Fura-2 AM or Fluo-4 AM calcium indicators.

Materials and Reagents
  • Cell Culture: Adherent cells expressing P2Y1 receptors (e.g., HEK293, astrocytes, platelets).

  • Calcium Indicators: Fura-2 AM or Fluo-4 AM.

  • P2Y1 Agonist: Adenosine diphosphate (ADP) or 2-Methylthioadenosine diphosphate (2-MeSADP).

  • P2Y1 Antagonist: MRS2179 or MRS2500.

  • Solvents: Anhydrous DMSO.

  • Buffers:

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

    • HBSS without Ca²⁺ and Mg²⁺.

  • Pluronic F-127

  • Probenecid (optional)

  • Ionomycin (for positive control)

  • EGTA (for negative control)

Stock Solution Preparation
  • Calcium Indicator Stock (1 mM): Dissolve 50 µg of Fura-2 AM or Fluo-4 AM in 50 µL of high-quality, anhydrous DMSO.[11] Vortex thoroughly. Store at -20°C, protected from light and moisture.

  • P2Y1 Agonist Stock (10 mM): Dissolve ADP or 2-MeSADP in sterile water or an appropriate buffer. Aliquot and store at -20°C.

  • P2Y1 Antagonist Stock (10 mM):

    • MRS2179 (tetrasodium salt): Soluble in water up to 50 mM.[7] Prepare a 10 mM stock solution in sterile water.

    • MRS2500 (tetraammonium salt): Soluble in water. Prepare a 10 mM stock solution in sterile water.

    • Aliquot and store stock solutions at -20°C.

  • Pluronic F-127 (10% w/v): Dissolve in DMSO.

  • Probenecid (100X stock): Prepare in an appropriate buffer as per the manufacturer's instructions.

Experimental Workflow

The general workflow for assessing P2Y1 antagonist activity involves cell preparation, dye loading, antagonist incubation, agonist stimulation, and data acquisition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (Plate cells on coverslips) B 2. Dye Loading (Incubate with Fura-2/Fluo-4 AM) A->B C 3. De-esterification (Allow dye cleavage) B->C D 4. Baseline Measurement (Record resting fluorescence) C->D E 5. Antagonist Incubation (Add P2Y1 antagonist) D->E F 6. Agonist Stimulation (Add ADP/2-MeSADP) E->F G 7. Data Acquisition (Record fluorescence changes) F->G H 8. Data Processing (Calculate ΔF/F₀ or Ratio) G->H I 9. Quantify Inhibition (Determine IC₅₀) H->I

Calcium Imaging Experimental Workflow.
Detailed Protocol: Calcium Imaging Assay

  • Cell Preparation:

    • Seed cells onto glass coverslips in a 24- or 48-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

    • Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution in HBSS containing your chosen calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM), and Pluronic F-127 (e.g., 0.02% v/v). Probenecid can be included to prevent dye extrusion.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature (optimization may be required for different cell types), protected from light.[11][12]

  • De-esterification and Antagonist Incubation:

    • Aspirate the dye loading solution and wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS and allow the cells to incubate for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester.[13]

    • For antagonist treatment, replace the HBSS with a solution containing the desired concentration of the P2Y1 antagonist (e.g., MRS2179 or MRS2500) and incubate for 15-30 minutes. Include a vehicle control (e.g., HBSS alone).

  • Data Acquisition:

    • Mount the coverslip onto the stage of a fluorescence microscope equipped for calcium imaging.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add the P2Y1 agonist (e.g., ADP or 2-MeSADP at a concentration that elicits a submaximal to maximal response, typically in the range of 1-100 µM) and record the change in fluorescence intensity over time.[14][15]

    • For Fura-2, record emission at ~510 nm with excitation alternating between 340 nm and 380 nm.[11]

    • For Fluo-4, record emission at ~520 nm with excitation at ~490 nm.

Data Analysis
  • Quantifying the Calcium Response:

    • For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F - F₀) and F₀ is the baseline fluorescence.

  • Determining Antagonist Potency:

    • Measure the peak amplitude of the calcium response in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Logical Relationship of P2Y1 Antagonism

The core principle of this assay is the competitive or non-competitive blockade of the P2Y1 receptor by an antagonist, which prevents the agonist-induced downstream signaling and subsequent calcium release.

Logical_Relationship cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_response Cellular Response Agonist P2Y1 Agonist (ADP) Receptor P2Y1 Receptor Agonist->Receptor Binds to Signaling Gq/PLC Signaling Cascade Receptor->Signaling Activates NoResponse Blocked Ca²⁺ Response Receptor->NoResponse Leads to Antagonist P2Y1 Antagonist Antagonist->Receptor Binds to & Blocks Calcium Intracellular Ca²⁺ Increase Signaling->Calcium

Logical Flow of P2Y1 Antagonism.

Troubleshooting

  • Low Signal/No Response:

    • Verify cell health and P2Y1 receptor expression.

    • Optimize dye loading concentration and incubation time.

    • Ensure agonist solution is fresh and at the correct concentration.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading.

    • Use phenol (B47542) red-free media for the experiment.

  • Variability Between Wells/Experiments:

    • Maintain consistent cell seeding density.

    • Ensure accurate and consistent timing for all incubation and measurement steps.

    • Use an internal positive control (e.g., ionomycin) to confirm cell viability and dye loading.

These application notes provide a comprehensive framework for the successful implementation of calcium imaging assays to study P2Y1 receptor antagonists. Careful optimization of the protocol for your specific cell type and experimental setup will ensure high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Administration of MRS2500 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2500 is a potent and selective antagonist of the P2Y1 purinergic receptor.[1] The P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a critical role in various physiological and pathological processes, including platelet aggregation and inflammation.[2][3] In vivo studies in mouse models are essential for elucidating the therapeutic potential of targeting the P2Y1 receptor. These application notes provide detailed protocols and quantitative data for the administration of MRS2500 in murine models of thrombosis and inflammation.

Key Applications

  • Anti-thrombotic studies: MRS2500 has demonstrated significant efficacy in reducing thrombus formation in various mouse models of arterial thrombosis.[4]

  • Anti-inflammatory and Sepsis studies: As a modulator of P2Y1-mediated inflammatory signaling, MRS2500 shows potential in mitigating inflammatory responses in models of sepsis and peritonitis.[5][6]

Data Presentation

Table 1: Efficacy of MRS2500 in Mouse Models of Thrombosis
ModelAdministration RouteDosageEffectReference
Laser-induced mesenteric arteriole thrombosis (Superficial injury)Intravenous (bolus)0.01 mg/kg37% reduction in maximum thrombus surface area[4]
0.1 - 1 mg/kg67-69.5% reduction in maximum thrombus surface area[4]
2 mg/kg86.5% reduction in maximum thrombus surface area[4]
Laser-induced mesenteric arteriole thrombosis (Severe injury)Intravenous (bolus)1 - 2 mg/kg32% reduction in maximum thrombus surface area[4]
Collagen and adrenaline-induced systemic thromboembolismIntravenous (bolus)0.01 mg/kg40% survival at 30 min (vs 0% in saline group)[4]
0.5 mg/kg50% survival at 30 min[4]
2 mg/kg100% survival at 30 min[4]
Table 2: Effect of MRS2500 on Ex Vivo Platelet Aggregation Following In Vivo Administration in Mice
AgonistAdministration RouteDosageTime Post-AdministrationInhibition of Platelet AggregationReference
ADP (1 µM)Intravenous (bolus)2 mg/kg1 - 60 minComplete inhibition[4]
ADP (5 µM)Intravenous (bolus)2 mg/kg5 minComplete inhibition[4]
15 minAggregation reappears[4]
ADP (5 µM)Intravenous (bolus)4 mg/kgAt least 30 minInhibition of aggregation[4]
Table 3: Effect of MRS2500 on Cytokine Levels in a Mouse Model of E. coli-Induced Sepsis
CytokineAdministration RouteDosageChange in Plasma LevelsReference
Keratinocyte Chemoattractant (KC)Intravenous (continuous infusion)25.9 µg/hSignificant increase[7]
TNF-αIntravenous (continuous infusion)25.9 µg/hNo significant change[7]
IL-1βIntravenous (continuous infusion)25.9 µg/hNo significant change[7]
IL-6Intravenous (continuous infusion)25.9 µg/hNo significant change[7]

Experimental Protocols

Protocol 1: Evaluation of Antithrombotic Activity of MRS2500 in a Laser-Induced Thrombosis Model

This protocol is adapted from established methods for inducing thrombosis in the mesenteric arterioles of mice.[4]

Materials:

  • MRS2500

  • Sterile saline (0.9%)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intravital microscope equipped with a fluorescent light source and a laser

  • Fluorescently labeled anti-CD41 antibody (for platelet visualization)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the mouse (e.g., C57BL/6, 8-10 weeks old) via intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Preparation: Surgically expose the mesentery and place it on the microscope stage for observation.

  • MRS2500 Administration: Administer MRS2500 or vehicle (sterile saline) via intravenous injection into the jugular vein. Dosages can range from 0.01 to 4 mg/kg.[4]

  • Platelet Labeling: Inject a fluorescently labeled anti-CD41 antibody intravenously to visualize platelets.

  • Thrombosis Induction: Induce vascular injury in a mesenteric arteriole using a focused laser beam.

  • Data Acquisition: Record the formation and stability of the thrombus over time using the intravital microscope.

  • Analysis: Measure the maximum thrombus surface area and the time to vessel occlusion.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis anesthesia Anesthetize Mouse surgery Expose Mesentery anesthesia->surgery iv_injection Intravenous Injection (MRS2500/Vehicle) surgery->iv_injection drug_prep Prepare MRS2500/Vehicle drug_prep->iv_injection platelet_labeling Inject Fluorescent Anti-CD41 Ab iv_injection->platelet_labeling laser_injury Induce Laser Injury to Arteriole platelet_labeling->laser_injury microscopy Record Thrombus Formation (Intravital Microscopy) laser_injury->microscopy measure_thrombus Measure Thrombus Surface Area microscopy->measure_thrombus measure_occlusion Measure Time to Occlusion microscopy->measure_occlusion

Experimental workflow for the laser-induced thrombosis model.

Protocol 2: Induction of Peritonitis and Evaluation of MRS2500

This protocol describes the induction of sterile peritonitis using thioglycollate to assess the anti-inflammatory effects of MRS2500.

Materials:

  • MRS2500

  • Sterile 3% thioglycollate broth

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic

  • Syringes and needles for intraperitoneal and intravenous/intraperitoneal administration

  • Flow cytometer and relevant antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

  • ELISA kits for cytokine measurement

Procedure:

  • Peritonitis Induction: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.

  • MRS2500 Administration:

    • Intraperitoneal: Co-administer MRS2500 with thioglycollate or at a specified time point post-induction.

    • Intravenous: Administer MRS2500 via intravenous injection (bolus or continuous infusion) at a specified time relative to thioglycollate injection. A continuous infusion of 25.9 µg/h has been used in a sepsis model.[7]

  • Peritoneal Lavage: At a designated time point (e.g., 4, 24, or 72 hours post-induction), euthanize the mice and collect peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold sterile PBS.

  • Cellular Analysis:

    • Determine the total number of leukocytes in the peritoneal lavage fluid.

    • Perform flow cytometry to quantify the number of neutrophils and macrophages.

  • Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, KC) in the peritoneal lavage fluid using ELISA.

G cluster_induction Induction Phase cluster_collection Sample Collection cluster_analysis Analysis Phase thioglycollate Intraperitoneal Injection of Thioglycollate mrs2500_admin Administer MRS2500 (IP or IV) thioglycollate->mrs2500_admin euthanasia Euthanize Mouse at Specified Timepoint mrs2500_admin->euthanasia lavage Perform Peritoneal Lavage euthanasia->lavage collect_fluid Collect Peritoneal Exudate Fluid lavage->collect_fluid cell_count Total Leukocyte Count collect_fluid->cell_count flow_cytometry Flow Cytometry for Neutrophils & Macrophages collect_fluid->flow_cytometry elisa ELISA for Cytokines collect_fluid->elisa

Workflow for thioglycollate-induced peritonitis model.

Protocol 3: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis. This protocol can be used to evaluate the therapeutic potential of MRS2500 in sepsis.

Materials:

  • MRS2500

  • Sterile saline (0.9%)

  • Anesthetic

  • Surgical instruments (scissors, forceps, sutures)

  • Needle (e.g., 21-gauge)

  • Analgesics and post-operative care supplies

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the abdomen. Provide pre-operative analgesia.

  • Surgical Procedure:

    • Make a midline laparotomy to expose the cecum.

    • Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum determines the severity of sepsis.

    • Puncture the ligated cecum once or twice with a needle.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the incision in layers.

  • Fluid Resuscitation and Post-Operative Care: Administer subcutaneous sterile saline for fluid resuscitation. Provide post-operative analgesia and monitor the animals closely for signs of sepsis.

  • MRS2500 Administration: Administer MRS2500 (e.g., via continuous intravenous infusion at 25.9 µg/h) starting at a defined time point relative to the CLP procedure.[7]

  • Outcome Measures:

    • Monitor survival over a period of several days.

    • Collect blood samples at various time points to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) and bacterial load.

    • Assess organ damage through histological analysis or measurement of organ-specific markers in the blood.

Signaling Pathways

The P2Y1 receptor is a Gq-coupled receptor. Its activation by ADP leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), leading to downstream effects such as platelet shape change and aggregation, and in the context of inflammation, leukocyte recruitment.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates MRS2500 MRS2500 MRS2500->P2Y1R Blocks Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC platelet_agg Platelet Aggregation Ca_release->platelet_agg leukocyte_rec Leukocyte Recruitment Ca_release->leukocyte_rec PKC->platelet_agg PKC->leukocyte_rec

P2Y1 receptor signaling pathway and inhibition by MRS2500.

Conclusion

MRS2500 is a valuable tool for investigating the in vivo roles of the P2Y1 receptor in thrombosis and inflammation. The protocols and data presented here provide a foundation for designing and interpreting experiments using MRS2500 in mouse models. Careful consideration of the experimental model, dosage, and administration route is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for the Experimental Study of P2Y1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation, neurotransmission, and vascular tone regulation.[1] As a member of the P2Y family of purinergic receptors, it is activated by extracellular nucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP).[2] Upon activation, the P2Y1 receptor predominantly couples to the Gq/11 family of G proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][5]

Beyond this primary pathway, P2Y1 signaling can also involve β-arrestin recruitment, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[5][6] The complexity of these signaling events makes the P2Y1 receptor an attractive target for therapeutic intervention in thrombosis, inflammation, and other pathological conditions.

These application notes provide a comprehensive experimental workflow and detailed protocols for studying P2Y1 receptor signaling, from initial ligand screening to in-depth characterization of downstream signaling events.

P2Y1 Signaling Pathway

The activation of the P2Y1 receptor by an agonist such as ADP initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream signaling through PLC, IP3, DAG, and intracellular calcium mobilization. Concurrently, agonist binding can also promote the recruitment of β-arrestin, leading to receptor internalization and activation of the ERK1/2 signaling pathway.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activation beta_arrestin β-Arrestin P2Y1->beta_arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release ERK ERK1/2 Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization Agonist Agonist (e.g., ADP) Agonist->P2Y1 Binding

Caption: P2Y1 Receptor Signaling Pathways.

Experimental Workflow for Studying P2Y1 Signaling

A typical workflow for investigating P2Y1 signaling and identifying novel modulators involves a multi-step process. This process begins with high-throughput screening to identify initial hits, followed by secondary assays to confirm activity and determine potency. Subsequently, more detailed mechanistic studies are performed to characterize the pharmacological profile of lead compounds.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_mechanistic Mechanistic Studies HTS High-Throughput Screening (HTS) (e.g., Calcium Imaging Assay) Hits Identified Hits HTS->Hits Dose_Response Dose-Response & Potency Determination (EC50/IC50 in Calcium Assay) Binding_Assay Receptor Binding Assay (Ki Determination) Dose_Response->Binding_Assay Confirmed_Hits Confirmed & Potent Hits Binding_Assay->Confirmed_Hits Arrestin_Assay β-Arrestin Recruitment Assay Characterized_Leads Characterized Lead Compounds Arrestin_Assay->Characterized_Leads Internalization_Assay Receptor Internalization Assay Internalization_Assay->Characterized_Leads ERK_Assay Downstream Signaling Assay (ERK1/2 Phosphorylation) ERK_Assay->Characterized_Leads Start Compound Library Start->HTS Hits->Dose_Response Confirmed_Hits->Arrestin_Assay Confirmed_Hits->Internalization_Assay Confirmed_Hits->ERK_Assay

Caption: Experimental Workflow for P2Y1 Ligand Characterization.

Data Presentation

Quantitative data from various assays are summarized below to allow for easy comparison of the pharmacological properties of known P2Y1 receptor ligands.

Table 1: Binding Affinities (Ki) of P2Y1 Receptor Ligands

CompoundRadioligandCell/Tissue PreparationKi (nM)
Agonists
2-MeSADP[3H]MRS2279Sf9 membranes expressing hP2Y1~5
ADP[3H]MRS2279Sf9 membranes expressing hP2Y1~50
Antagonists
MRS2279[3H]MRS2279Sf9 membranes expressing hP2Y113
MRS2179[3H]MRS2279Sf9 membranes expressing hP2Y184
MRS2500[32P]MRS2500Human P2Y1 receptor0.78

Table 2: Functional Potencies (EC50/IC50) of P2Y1 Receptor Ligands

CompoundAssay TypeCell LinePotency (nM)
Agonists (EC50)
2-MeSADPCalcium Mobilization1321N1 astrocytoma cells~1
MRS2365Calcium MobilizationP2Y1-expressing cells0.4
ADPCalcium Mobilization1321N1 astrocytoma cells~20
Antagonists (IC50)
MRS2500Inhibition of ADP-induced platelet aggregationHuman platelets0.95
MRS2179Inhibition of 2-MeSADP-induced PLC activityP2Y1-expressing cells~100

Experimental Protocols

Protocol 1: Calcium Imaging Assay for P2Y1 Receptor Activation

This protocol describes the measurement of intracellular calcium mobilization following P2Y1 receptor activation using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., HEK293, CHO, or 1321N1 cells)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (B1678239) (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • P2Y1 receptor agonists and antagonists

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed P2Y1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

  • Cell Washing:

    • Gently remove the loading solution.

    • Wash the cells twice with 100 µL of HBSS (containing probenecid if used previously).

    • After the final wash, add 100 µL of HBSS to each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Establish a stable baseline fluorescence reading for each well for 15-30 seconds.

    • Inject the desired concentration of P2Y1 agonist (typically 50 µL of a 3X stock solution) and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

    • For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F). The response is often expressed as the ratio F/F0 or (F-F0)/F0.

    • Generate dose-response curves by plotting the fluorescence response against the logarithm of the agonist concentration.

    • Calculate EC50 values for agonists and IC50 values for antagonists using a non-linear regression analysis (e.g., sigmoidal dose-response).

Protocol 2: Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled compounds for the P2Y1 receptor.

Materials:

  • Membranes from cells or tissues expressing the P2Y1 receptor

  • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [32P]MRS2500)

  • Unlabeled competitor compounds (agonists and antagonists)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the P2Y1 receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Binding Reaction:

    • In a 96-well plate or microcentrifuge tubes, combine the following in this order:

      • Binding buffer

      • Unlabeled competitor compound at various concentrations (or buffer for total binding)

      • Radiolabeled ligand at a fixed concentration (typically at or below its Kd value)

      • Membrane preparation (typically 20-50 µg of protein per well)

    • For non-specific binding, add a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).

    • Incubate the reaction mixture for 60-120 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a PEI-soaked glass fiber filter using a filtration manifold.

    • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial and allow it to equilibrate.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Whole-Cell ELISA for P2Y1 Receptor Internalization

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the internalization of N-terminally epitope-tagged P2Y1 receptors from the cell surface.

Materials:

  • Cells stably expressing N-terminally epitope-tagged (e.g., HA- or FLAG-tagged) P2Y1 receptor

  • 24- or 48-well cell culture plates

  • P2Y1 receptor agonist

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the epitope tag (e.g., anti-HA or anti-FLAG antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells expressing the tagged P2Y1 receptor into a 24- or 48-well plate and grow to confluence.

  • Agonist Stimulation:

    • Wash the cells once with serum-free medium.

    • Treat the cells with the P2Y1 agonist at a saturating concentration (or vehicle control for basal levels) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce receptor internalization.

  • Cell Fixation:

    • Place the plate on ice to stop internalization.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding fixing solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunolabeling:

    • Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (e.g., anti-HA at 1:1000 dilution in blocking buffer) for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the HRP-conjugated secondary antibody (e.g., anti-mouse HRP at 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the cells five times with PBS.

  • Detection:

    • Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-15 minutes).

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • The absorbance at 450 nm is proportional to the amount of receptor remaining on the cell surface.

    • Calculate the percentage of receptor internalization at each time point relative to the vehicle-treated control (time 0).

    • Plot the percentage of surface receptor versus time to visualize the kinetics of internalization.

Protocol 4: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This protocol outlines the use of BRET to measure the interaction between the P2Y1 receptor and β-arrestin 2 upon agonist stimulation.

Materials:

  • HEK293 cells

  • Expression vectors for P2Y1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant)

  • White, 96-well microplates

  • Coelenterazine (B1669285) h (BRET substrate)

  • P2Y1 receptor agonists and antagonists

  • BRET-compatible plate reader

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the P2Y1-Rluc and Venus-β-arrestin 2 expression vectors.

  • Cell Seeding: 24 hours post-transfection, seed the cells into a white, 96-well microplate.

  • Agonist/Antagonist Treatment:

    • 48 hours post-transfection, replace the culture medium with HBSS.

    • Add the P2Y1 agonist or antagonist at various concentrations to the appropriate wells.

  • BRET Measurement:

    • Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence signals at two different emission wavelengths: one for the BRET donor (Rluc, ~480 nm) and one for the BRET acceptor (Venus, ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • The net BRET ratio is calculated by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

    • Generate dose-response curves by plotting the net BRET ratio against the logarithm of the agonist concentration.

    • Calculate EC50 values for agonists. For antagonists, measure the inhibition of agonist-induced BRET signal and calculate IC50 values.

Protocol 5: Western Blotting for ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of P2Y1 receptor activation.

Materials:

  • Cells expressing the P2Y1 receptor

  • 6-well or 12-well cell culture plates

  • P2Y1 receptor agonist

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed P2Y1-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • To reduce basal ERK1/2 phosphorylation, serum-starve the cells by incubating them in serum-free medium for 4-12 hours prior to the experiment.

  • Agonist Stimulation:

    • Treat the serum-starved cells with the P2Y1 agonist at the desired concentrations for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C. A time course is recommended to capture the peak phosphorylation.

  • Cell Lysis:

    • Place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the protein lysate. Determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Re-probing:

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK1/2 to t-ERK1/2 for each sample.

    • Plot the normalized p-ERK1/2 levels against time or agonist concentration.

References

MRS2179: A Key Tool for Investigating P2Y1 Receptor-Mediated Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

MRS2179, a potent and selective antagonist of the P2Y1 purinergic receptor, has emerged as an invaluable tool compound in the field of thrombosis research. Its ability to specifically block the adenosine (B11128) diphosphate (B83284) (ADP)-induced signaling cascade mediated by the P2Y1 receptor allows for the precise dissection of platelet activation pathways and the evaluation of novel antithrombotic strategies. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of MRS2179, including its mechanism of action, key quantitative data, and detailed protocols for its use in thrombosis-related studies.

Mechanism of Action

MRS2179, chemically known as N(6)-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor, a Gq-protein coupled receptor found on the surface of platelets, is one of the two major ADP receptors involved in hemostasis and thrombosis, the other being the P2Y12 receptor. Upon binding of ADP, the P2Y1 receptor triggers a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i), resulting in platelet shape change and the initiation of reversible platelet aggregation.[1][3][4] By competitively binding to the P2Y1 receptor, MRS2179 prevents these initial steps of platelet activation, thereby inhibiting thrombus formation.[1][5] Notably, MRS2179 does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase, highlighting its selectivity.[1][3]

Quantitative Data Summary

The following tables summarize the reported binding affinities and inhibitory concentrations of MRS2179, providing a quantitative basis for its use in experimental settings.

Table 1: Binding Affinity and Potency of MRS2179

ParameterSpeciesReceptorValueReference
KdHumanP2Y1109 ± 18 nM[1][3]
KiHumanP2Y184 nM[6]
KBTurkeyP2Y1100 nM[2][7]
pA2TurkeyP2Y16.99[7]
IC50 (vs P2X1)RatP2X11.15 µM[2][7]
IC50Rat(EFS-induced relaxation)3.5 µM[8]
IC50Human(IJP)1.22 µM (circular muscle), 1.31 µM (longitudinal muscle)[9]

Table 2: In Vitro Efficacy of MRS2179 on Platelet Aggregation

AssaySpeciesAgonistIC50Reference
Platelet AggregationHumanADP~20 µM (optimal inhibitory concentration)[10]

Table 3: P2Y1 Receptor Density on Human Platelets

ParameterValueReference
Binding Sites per Platelet134 ± 8[1][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental application of MRS2179, the following diagrams have been generated using the DOT language.

cluster_0 P2Y1 Receptor Signaling cluster_1 Inhibition by MRS2179 ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from dense granules) IP3->Ca_release induces Shape_Change Platelet Shape Change DAG->Shape_Change Ca_release->Shape_Change Aggregation Reversible Aggregation Shape_Change->Aggregation MRS2179 MRS2179 P2Y1_inhibited P2Y1 Receptor MRS2179->P2Y1_inhibited blocks P2Y1_inhibited->Gq no activation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Blood 1. Whole Blood Collection (e.g., into 3.2% Sodium Citrate) PRP 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Platelet_Suspension 3. Washed Platelet Suspension (Optional, for higher purity) PRP->Platelet_Suspension Incubation 4. Incubation with MRS2179 or Vehicle Control Platelet_Suspension->Incubation Stimulation 5. Stimulation with ADP Incubation->Stimulation Measurement 6. Measurement of Platelet Response Stimulation->Measurement LTA Light Transmission Aggregometry (LTA) Measurement->LTA Flow_Cytometry Flow Cytometry (P-selectin, CD62P) Measurement->Flow_Cytometry Animal_Model 1. Animal Model Preparation (e.g., Mouse, Rat) Administration 2. MRS2179 Administration (e.g., Intravenous, Intraperitoneal) Animal_Model->Administration Thrombosis_Induction 3. Induction of Thrombosis (e.g., FeCl₃ injury, Laser ablation) Administration->Thrombosis_Induction Thrombus_Analysis 4. Analysis of Thrombus Formation and Bleeding Time Thrombosis_Induction->Thrombus_Analysis

References

Application Notes and Protocols for P2Y1 Antagonists in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y1 receptor, a Gq-protein coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is widely expressed in the central nervous system (CNS) on various cell types including neurons, astrocytes, and microglia.[1][2] Its involvement in a multitude of physiological and pathological processes has made it a significant target in neuroscience research.[3] Extracellular ATP and ADP, released under conditions of neuronal activity or injury, can activate P2Y1 receptors, leading to downstream signaling cascades that modulate synaptic transmission, neuronal excitability, and neuroinflammation.[1][4] Consequently, P2Y1 receptor antagonists are being extensively investigated as potential therapeutic agents for a range of neurological and psychiatric disorders.

These application notes provide an overview of the use of P2Y1 antagonists in neuroscience research, with a focus on their application in models of neurodegenerative diseases, traumatic brain injury, stroke, and psychiatric conditions.[3][5][6] This document includes a summary of the potency of common P2Y1 antagonists, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the P2Y1 signaling pathway and experimental workflows.

Data Presentation: Potency and Selectivity of P2Y1 Antagonists

The following table summarizes the quantitative data for commonly used P2Y1 receptor antagonists, providing a basis for compound selection in experimental designs.

Compound NameAntagonist TypeTargetKi (nM)IC50 (nM)Species/Assay ConditionReferences
MRS2500 CompetitiveP2Y10.780.95Recombinant human P2Y1 / ADP-induced human platelet aggregation[1][4][7]
P2Y116.5Rat colon EFS-induced relaxation[8]
MRS2179 CompetitiveP2Y1100 (Kb)Turkey P2Y1 receptor[2][6][9]
P2X11150[2][6][9]
P2X312900[2][6][9]
P2Y13500Rat colon EFS-induced relaxation[8]
BPTU AllostericP2Y16Human P2Y1 receptor[3][10]
P2Y12100ADP-induced human platelet aggregation[10][11]
P2Y160 (EC50)Mouse colon EFS-induced motility inhibition[3]

Signaling Pathway and Experimental Workflow Visualization

P2Y1 Receptor Signaling Pathway

dot cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq Activates ADP ADP ADP->P2Y1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Neuroinflammation, Synaptic Modulation) Ca2_release->Downstream PKC->Downstream

Caption: P2Y1 receptor signaling cascade.

General Experimental Workflow for P2Y1 Antagonist Evaluation

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Ki determination) ca_mobilization Calcium Mobilization Assays (IC50 determination) receptor_binding->ca_mobilization Characterize functional antagonism ogd Oxygen-Glucose Deprivation (OGD) in Slice Cultures ca_mobilization->ogd Test neuroprotective effects tbi_model Traumatic Brain Injury (TBI) Model (e.g., CCI) ogd->tbi_model Validate in vivo behavioral Behavioral Testing (e.g., Morris Water Maze) tbi_model->behavioral stroke_model Stroke Model (e.g., MCAO) stroke_model->behavioral histology Histological Analysis (e.g., Neuronal loss, Gliosis) behavioral->histology Correlate function with pathology data_analysis Quantitative Analysis (Efficacy, Potency) histology->data_analysis conclusion Therapeutic Potential Assessment data_analysis->conclusion

Caption: Workflow for P2Y1 antagonist evaluation.

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures

This protocol is designed to model ischemic conditions in vitro to assess the neuroprotective effects of P2Y1 antagonists.[12][13][14]

Materials:

  • Organotypic hippocampal slice culture inserts

  • Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glucose and L-glutamine)

  • OGD medium (glucose-free and balanced with sucrose)[12]

  • P2Y1 antagonist of choice (e.g., MRS2179, MRS2500)

  • Propidium Iodide (PI) for cell death assessment

  • Anaerobic chamber (hypoxic chamber)

  • Gas mixture (95% N2 / 5% CO2)

  • Fluorescence microscope

Procedure:

  • Slice Culture Preparation:

    • Prepare organotypic hippocampal slices (300-400 µm thickness) from postnatal day 7-10 rodents.[12][14]

    • Culture the slices on membrane inserts for 10-14 days in vitro to allow for maturation. Change the culture medium every 2-3 days.[12][13]

  • P2Y1 Antagonist Pre-treatment:

    • Prior to OGD, incubate the slice cultures with the desired concentration of the P2Y1 antagonist (or vehicle control) in the culture medium for a specified duration (e.g., 30 minutes to 2 hours).

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the culture medium with pre-warmed, deoxygenated OGD medium containing the P2Y1 antagonist or vehicle.[12]

    • Transfer the cultures to an anaerobic chamber and flush with a 95% N2 / 5% CO2 gas mixture for 10 minutes.[12]

    • Incubate the slices in the hypoxic chamber at 37°C for the desired duration (e.g., 40-60 minutes).[13][14]

  • Reperfusion and Assessment of Cell Death:

    • Terminate OGD by replacing the OGD medium with fresh, oxygenated culture medium (containing the antagonist or vehicle).

    • Return the cultures to a normoxic incubator (95% air / 5% CO2).

    • Add Propidium Iodide (PI) to the culture medium to assess cell death at various time points post-OGD (e.g., 6, 12, 24, 48 hours).[14]

    • Capture fluorescence images of the slices and quantify the PI uptake in specific hippocampal regions (e.g., CA1, CA3) to determine the extent of neuronal injury.

In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury (TBI)

The CCI model is a widely used and reproducible method to induce focal traumatic brain injury in rodents.[5][15][16]

Materials:

  • Stereotaxic frame

  • CCI device with an impactor tip (e.g., 3 mm)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical tools for craniectomy

  • P2Y1 antagonist solution for administration (e.g., via osmotic pump or direct injection)

  • Suturing materials

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse or rat using a standardized protocol (e.g., ~3% isoflurane for induction, ~1.5-2% for maintenance).[5]

    • Secure the animal's head in a stereotaxic frame.[15][16]

    • Shave the scalp and sterilize the surgical area.

  • Craniotomy:

    • Make a midline incision on the scalp to expose the skull.

    • Perform a craniectomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.[16]

  • Controlled Cortical Impact:

    • Position the CCI impactor tip perpendicular to the exposed dura.

    • Set the impact parameters (e.g., velocity: 1.5-5.0 m/s, depth: 0.5-2 mm, dwell time: 100 ms) to achieve the desired injury severity (mild to severe).[5][16][17]

    • Deliver the impact to the cortex.

  • P2Y1 Antagonist Administration:

    • Administer the P2Y1 antagonist via the desired route. For continuous delivery, an osmotic pump containing the antagonist (e.g., 1 mM MRS2179) can be implanted subcutaneously with a cannula directed to the lateral ventricle.[18] Alternatively, direct injection into the contused tissue can be performed.[19]

  • Post-operative Care and Recovery:

    • Suture the scalp incision.

    • Provide post-operative analgesia and monitor the animal's recovery.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory, which can be impaired after TBI or in neurodegenerative models.[20][21][22]

Materials:

  • Circular water tank (e.g., 90-150 cm in diameter)

  • Submerged escape platform

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Habituation:

    • On the day before training, allow each animal to swim freely in the pool without the platform for 60 seconds to acclimate.[22]

  • Acquisition Training (Spatial Learning):

    • Conduct training for 5-7 consecutive days, with multiple trials per day (e.g., 4 trials).

    • For each trial, place the animal in the water facing the wall at one of the four designated start locations.

    • Allow the animal to swim and find the hidden platform within a set time (e.g., 60-90 seconds).[21][23]

    • If the animal fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.[21][23]

    • Record the escape latency (time to find the platform) and path length for each trial using the tracking software.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the pool.

    • Allow the animal to swim freely for a single trial of a fixed duration (e.g., 60-90 seconds).[22][23]

    • Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Conclusion

P2Y1 receptor antagonists represent a promising class of compounds for neuroscience research with therapeutic potential for a variety of CNS disorders. The data and protocols provided in these application notes offer a framework for researchers to design and execute experiments to further elucidate the role of P2Y1 receptors in brain function and disease, and to evaluate the efficacy of novel P2Y1-targeting therapies. Careful consideration of antagonist potency, selectivity, and appropriate experimental models is crucial for obtaining robust and translatable results.

References

Techniques for Measuring P2Y1 Receptor Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques used to measure the activation of the P2Y1 receptor, a Gq-coupled G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Accurate measurement of P2Y1 receptor activation is crucial for understanding its physiological roles in processes like platelet aggregation and for the development of novel therapeutics.[1][2]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist, such as ADP, initiates a well-defined signaling cascade. The receptor couples to Gαq proteins, which in turn activate phospholipase C (PLC).[1][3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][4][5] The resulting increase in intracellular calcium concentration, along with the action of DAG in activating Protein Kinase C (PKC), leads to various downstream cellular responses.[3][4][5]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gαq/βγ P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol [Ca²⁺]i ↑ Ca_store->Ca_cytosol Release Ca_cytosol->PKC Activates Cellular_Response Downstream Cellular Response Ca_cytosol->Cellular_Response Modulates Activity PKC->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., ADP) Agonist->P2Y1 Binds

Caption: P2Y1 Receptor Signaling Cascade.

Intracellular Calcium Mobilization Assay

This is the most direct functional readout for Gq-coupled receptors like P2Y1. The assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[5][6]

Application Note:

This assay is a robust method for screening and characterizing P2Y1 agonists and antagonists. It offers high sensitivity and temporal resolution, allowing for the detailed kinetic profiling of compounds.[7] The biphasic calcium response, consisting of an initial transient peak from intracellular stores followed by a sustained phase, can be dissected using specific inhibitors to study the signaling mechanism in greater detail.[5][6]

Experimental Workflow:

Calcium_Assay_Workflow A 1. Cell Seeding Seed cells expressing P2Y1 receptor in a multi-well plate. B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM). A->B C 3. Cell Washing Wash cells to remove excess dye. B->C D 4. Compound Addition Add test compounds (agonists/antagonists) using an automated injector. C->D E 5. Fluorescence Measurement Monitor fluorescence changes in real-time using a plate reader or microscope. D->E F 6. Data Analysis Calculate changes in [Ca²⁺]i and determine EC50/IC50 values. E->F

Caption: Workflow for Calcium Mobilization Assay.
Protocol: Calcium Mobilization using Fluo-4

  • Cell Culture: Seed human astrocytoma cells (1321N1) or HEK293 cells stably expressing the human P2Y1 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer consisting of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

    • Prepare a 2X Fluo-4 AM solution in the loading buffer (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127).

    • Remove the culture medium from the cells and add 100 µL of the 2X Fluo-4 AM solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with 100 µL of loading buffer to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

  • Compound Preparation: Prepare serial dilutions of agonists (e.g., ADP, 2-MeSADP) and antagonists (e.g., MRS2500) in the loading buffer at 2X the final desired concentration.

  • Measurement:

    • Place the plate into a fluorescence microplate reader (e.g., FLIPR®, FlexStation®) equipped with automated liquid handling.

    • Set the instrument to record fluorescence (Excitation: 494 nm, Emission: 516 nm) at 1-second intervals.

    • Establish a stable baseline reading for 15-20 seconds.

    • Add 100 µL of the 2X compound solution to the wells. For antagonist testing, pre-incubate with the antagonist for 5-15 minutes before adding the agonist.

    • Continue recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using a non-linear regression model (e.g., four-parameter logistic fit).

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[8][9] These assays directly measure the binding interaction between a radiolabeled ligand and the P2Y1 receptor.

Application Note:

This technique is essential for determining the dissociation constant (Kd) of radioligands and the inhibition constant (Ki) of unlabeled test compounds.[8] It is particularly useful for primary screening to identify compounds that bind to the receptor and for detailed pharmacological characterization. The high-affinity P2Y1 receptor antagonist [³H]MRS2279 is a suitable radioligand for this purpose.[10][11]

Experimental Workflow:

Radioligand_Binding_Workflow A 1. Membrane Preparation Prepare cell membranes from cells or tissues expressing P2Y1. B 2. Assay Setup Incubate membranes with a fixed concentration of radioligand (e.g., [³H]MRS2279) and varying concentrations of a competing unlabeled ligand. A->B C 3. Incubation Allow the binding reaction to reach equilibrium. B->C D 4. Separation Separate bound from free radioligand by rapid vacuum filtration. C->D E 5. Counting Quantify the radioactivity trapped on the filter using a scintillation counter. D->E F 6. Data Analysis Determine IC50 and calculate Ki values using the Cheng-Prusoff equation. E->F

Caption: Workflow for Radioligand Binding Assay.
Protocol: Competitive Binding Assay using [³H]MRS2279

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the P2Y1 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[12]

  • Binding Assay:

    • Perform the assay in a 96-well plate in a total volume of 250 µL.[12]

    • To each well, add:

      • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, pH 7.4) or unlabeled competitor compound at various concentrations.

      • 50 µL of [³H]MRS2279 (final concentration ~1 nM).

      • 150 µL of diluted membrane preparation (e.g., 20 µg of protein).

    • Define non-specific binding by adding a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) to a set of wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[12]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI).[12]

    • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[12]

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value from the resulting inhibition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Second Messenger Assays

Measuring the accumulation of second messengers downstream of receptor activation provides another quantitative method to assess P2Y1 function.

Inositol Monophosphate (IP1) Accumulation Assay

Application Note: Since the direct measurement of IP3 is difficult due to its short half-life, quantifying its stable downstream metabolite, inositol monophosphate (IP1), is an excellent alternative.[1] This assay provides a robust, cumulative measure of P2Y1 receptor activation through the Gq/PLC pathway. It is well-suited for high-throughput screening.

Protocol: HTRF-based IP1 Assay

This protocol is based on a commercially available kit (e.g., IP-One HTRF® from Cisbio).

  • Cell Stimulation:

    • Culture P2Y1-expressing cells in a 96- or 384-well plate.

    • Remove the culture medium and add 50 µL of stimulation buffer containing various concentrations of the test compound (agonist).

    • To block the degradation of IP1, the stimulation buffer typically contains LiCl.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 25 µL of IP1-d2 conjugate (acceptor) in lysis buffer to each well.

    • Add 25 µL of anti-IP1-cryptate (donor) in lysis buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio and normalize the data.

    • Plot the HTRF ratio against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Cyclic AMP (cAMP) Assay

Application Note: While the P2Y1 receptor is primarily coupled to Gq, some P2Y subtypes (e.g., P2Y11) are coupled to Gs and stimulate adenylyl cyclase to produce cAMP.[3][13] A cAMP assay can be used to confirm the selectivity of a compound for P2Y1 over other P2Y receptors that modulate cAMP levels, or to study potential cross-talk between signaling pathways.[14] P2Y1 activation is not expected to directly alter cAMP levels.

Protocol: HTRF-based cAMP Assay

This protocol is based on a commercially available kit (e.g., cAMP Dynamic 2 from Cisbio).

  • Cell Stimulation:

    • Culture cells expressing the receptor of interest in a 384-well plate.

    • Add test compounds and incubate for 30 minutes at 37°C. A phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation.

  • Lysis and Detection:

    • Add cAMP-d2 conjugate (acceptor) in lysis buffer.

    • Add anti-cAMP-cryptate (donor) in lysis buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine EC₅₀ or IC₅₀ values.

Data Presentation: Quantitative Comparison of P2Y1 Ligands

The following tables summarize quantitative data for common P2Y1 receptor agonists and antagonists, providing a reference for expected potencies.

Table 1: P2Y1 Receptor Agonists

CompoundAssay TypeSpeciesEC₅₀ / Ki (nM)Reference
ADP Ca²⁺ MobilizationHuman~1-10[5][15]
Radioligand BindingHumanKi: 740[11]
2-MeSADP Ca²⁺ MobilizationHuman~1-5[16]
Radioligand BindingHumanKi: 94[11]
MRS2365 Ca²⁺ MobilizationHuman5.28[17]

Table 2: P2Y1 Receptor Antagonists

CompoundAssay TypeSpeciesIC₅₀ / Ki (nM)Reference
MRS2179 Platelet AggregationHumanKi: ~100[16][18]
Radioligand BindingSf9Ki: 84[11]
MRS2279 Radioligand BindingTurkey/HumanKi: ~10-13[10][11]
MRS2500 Ca²⁺ MobilizationHumanIC₅₀: ~1[17]
Radioligand BindingHumanKi: 0.76[19]

References

Application Notes and Protocols for P2Y1 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y1 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, most notably in ADP-induced platelet aggregation, making it a significant target for antithrombotic drug development.[1][2][3] Characterizing the binding of novel ligands to the P2Y1 receptor is a critical step in the discovery and development of new therapeutic agents. This document provides detailed protocols for performing P2Y1 receptor binding assays, data presentation guidelines, and a visualization of the associated signaling pathway.

The P2Y1 receptor is primarily activated by adenosine diphosphate (ADP).[4][5] Its activation triggers a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4][6][7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][9]

P2Y1 Receptor Signaling Pathway

The binding of an agonist, such as ADP, to the P2Y1 receptor initiates a cascade of intracellular events. This signaling pathway is crucial for the physiological functions mediated by this receptor.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Response Cellular Responses (e.g., Platelet Aggregation) Ca2->Response PKC->Response ER->Ca2 Releases Agonist Agonist (e.g., ADP) Agonist->P2Y1 Binds

Caption: P2Y1 receptor signaling pathway.

Experimental Protocols

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[10][11] These assays can be categorized into saturation binding assays, to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), and competition binding assays, to determine the affinity (Ki) of an unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a radioligand binding assay involves incubation of the receptor source with a radioligand, separation of bound and free radioligand, and subsequent quantification of the bound radioactivity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and Test Compound (if applicable) in binding buffer Receptor->Incubate Radioligand Prepare Radioligand (e.g., [³H]MRS2279) Radioligand->Incubate TestCompound Prepare Test Compound (for competition assay) TestCompound->Incubate Filter Rapid Filtration (e.g., GF/C filters) Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Scintillation Scintillation Counting to quantify bound radioactivity Wash->Scintillation Analysis Data Analysis (Calculate Kd, Bmax, Ki) Scintillation->Analysis

Caption: General workflow for a radioligand binding assay.

Materials and Reagents
  • Receptor Source: Membranes from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO cells, or 1321N1 human astrocytoma cells) or native tissues like human platelets or rat brain.[12]

  • Radioligand: A high-affinity P2Y1 receptor radioligand such as [³H]MRS2279 or [³H]2MeSADP.[3][12]

  • Unlabeled Ligands: For competition assays and determination of non-specific binding (e.g., MRS2500, 2MeSADP).[3]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Glass Fiber Filters: (e.g., Whatman GF/C).

  • Scintillation Cocktail.

  • Multi-well plates and filtration apparatus.

Protocol 1: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the receptor preparation.[11][14]

  • Preparation:

    • Dilute the cell membranes to a final protein concentration of 5-20 µg per well in ice-cold binding buffer.

    • Prepare serial dilutions of the radioligand (e.g., [³H]MRS2279, 1-80 nM) in binding buffer.[12]

  • Incubation:

    • In a 96-well plate, add 50 µL of radioligand dilution to each well.

    • For determining non-specific binding, add a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500) to a parallel set of wells.[3]

    • Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well.

    • Incubate at 4°C for 60 minutes.[12]

  • Separation and Detection:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.[14]

Protocol 2: Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the P2Y1 receptor.[10][11]

  • Preparation:

    • Dilute the cell membranes as in the saturation binding assay.

    • Prepare a fixed concentration of the radioligand (typically at or near its Kd value, e.g., 2-25 nM [³H]2MeSADP).[3]

    • Prepare serial dilutions of the unlabeled test compound.

  • Incubation:

    • In a 96-well plate, add 50 µL of the test compound dilution to each well.

    • Add 50 µL of the fixed concentration of radioligand.

    • Define total binding in wells with no test compound and non-specific binding in wells with a high concentration of a potent unlabeled ligand.

    • Initiate the reaction by adding 100 µL of the diluted membrane preparation.

    • Incubate at 25°C for 30 minutes.[3]

  • Separation and Detection:

    • Follow the same procedure as for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data from P2Y1 receptor binding assays should be summarized in clearly structured tables for easy comparison of ligand affinities.

Table 1: Binding Affinities of P2Y1 Receptor Ligands

LigandReceptor SourceRadioligandAssay TypeAffinity ConstantReference
Agonists Ki / Kd (nM)
2MeSADPPurified human P2Y1[³H]MRS2279Competition~6.6[13]
ADPPurified human P2Y1[³H]MRS2279Competition~20-fold higher than 2MeSADP
Antagonists Ki / Kd (nM)
[³H]MRS2279Human P2Y1-expressing Sf9 membranes-Saturation8[12]
MRS2279Human P2Y1-expressing Sf9 membranes[³H]MRS2279Competition13[12]
MRS2179Human P2Y1-expressing Sf9 membranes[³H]MRS2279Competition84[12]
MRS2500Human P2Y1[³H]2MeSADPCompetitionPotent Antagonist[3][5]
Adenosine-3′,5′-bisphosphateHuman P2Y1-expressing Sf9 membranes[³H]MRS2279Competition900[12]

Table 2: Receptor Density (Bmax) from Saturation Binding

Receptor SourceRadioligandBmaxReference
Human P2Y1-expressing Sf9 membranes[³H]MRS2279Varies with expression level[12]
Human P2Y1-expressing CHO cells[³H]MRS2279Varies with expression level[12]
Human Platelets[³H]MRS2279To be determined experimentally[12]
Rat Brain[³H]MRS2279To be determined experimentally[12]

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers to perform and analyze P2Y1 receptor binding assays. Accurate determination of ligand binding affinities is essential for the identification and optimization of novel drug candidates targeting the P2Y1 receptor for the treatment of thrombosis and other related disorders. Adherence to these detailed methodologies will ensure robust and reproducible results, facilitating the advancement of P2Y1 receptor-targeted drug discovery programs.

References

Troubleshooting & Optimization

MRS2500 Technical Support Center: Addressing Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of MRS2500, a potent and selective P2Y1 receptor antagonist, in aqueous buffers. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

Researchers may encounter challenges when preparing solutions of MRS2500 in aqueous buffers for various in vitro and in vivo studies. This guide addresses the most common issues and provides practical solutions.

Issue 1: Precipitation When Preparing Stock Solutions

Problem: You observe particulate matter or cloudiness when trying to dissolve MRS2500 tetraammonium salt in water or an aqueous buffer to create a high-concentration stock solution.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Exceeding Solubility Limit While the tetraammonium salt of MRS2500 is soluble in water up to 20 mM, attempting to create a more concentrated stock may lead to precipitation.Do not exceed a stock concentration of 20 mM in water. For initial solubilization, use deionized water before diluting into a buffer.
Incorrect Solvent Using a buffer with high salt concentration or unfavorable pH for the initial solubilization of the powder can reduce solubility.First, dissolve the MRS2500 powder in sterile, deionized water to create a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer.
Low Temperature Attempting to dissolve the compound in a cold solvent can decrease the rate and extent of solubility.Ensure your solvent (water or buffer) is at room temperature before attempting to dissolve the MRS2500.
Inadequate Mixing Insufficient vortexing or sonication may result in incomplete dissolution.Vortex the solution vigorously. If precipitation persists, brief sonication (in a water bath to avoid heating) can aid in dissolution.
Issue 2: Precipitation Upon Dilution into Experimental Buffers (e.g., PBS, TRIS)

Problem: Your aqueous stock solution of MRS2500 is clear, but a precipitate forms when you dilute it into your final experimental buffer, such as Phosphate-Buffered Saline (PBS) or TRIS buffer.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Buffer Composition Divalent cations (e.g., Ca²⁺, Mg²⁺) present in some buffers can interact with the phosphate groups of MRS2500, leading to the formation of insoluble salts.If possible, use a buffer free of divalent cations for your final dilutions. If the experimental design requires these cations, add the MRS2500 stock solution to the buffer very slowly while vortexing to minimize localized high concentrations.
pH Shift The pH of the final buffered solution may be at a point where the solubility of MRS2500 is reduced.While specific pH stability data for MRS2500 is not extensively published, it is advisable to check the pH of your final solution. If precipitation is pH-dependent, consider using a different buffer system that maintains a pH where the compound is more soluble.
"Salting Out" Effect High salt concentrations in some buffers can decrease the solubility of other solutes, including MRS2500.If you suspect a "salting out" effect, try to use a buffer with a lower ionic strength, if compatible with your experimental setup.
Issue 3: Cloudiness or Precipitation in Cell Culture Media

Problem: A precipitate forms when MRS2500 is added to cell culture media, either immediately or after a period of incubation.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Interaction with Media Components Complex cell culture media contain numerous components, including salts, amino acids, vitamins, and proteins (from serum), which can interact with MRS2500 and cause it to precipitate.[1]- Add the MRS2500 stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling the medium. - Perform a serial dilution of the stock solution in the culture medium to avoid a sudden change in solvent environment.
Presence of Serum Proteins in fetal bovine serum (FBS) or other sera can bind to small molecules and, in some cases, lead to precipitation.If using serum-containing media, prepare a more diluted intermediate stock of MRS2500 in a serum-free medium before adding it to the final serum-containing medium.
pH and Temperature Changes The incubator environment (37°C, 5% CO₂) can alter the pH of the medium over time, potentially affecting the solubility of MRS2500.Prepare fresh working solutions of MRS2500 in the medium immediately before each experiment. Avoid prolonged storage of MRS2500-containing media.

Quantitative Data Summary

The solubility of MRS2500 is highly dependent on the solvent and the presence of other solutes. The following table summarizes the available quantitative data.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water 2012.59Data for the tetraammonium salt form.
PBS (pH 7.4) Not explicitly reportedNot explicitly reportedSolubility is expected to be lower than in pure water due to the presence of salts. Empirical determination is recommended.
TRIS Buffer Not explicitly reportedNot explicitly reportedSolubility may be influenced by the pH and concentration of the TRIS buffer. Empirical determination is recommended.
DMSO >50>31.46While not an aqueous buffer, DMSO can be used to prepare a highly concentrated stock solution that is then diluted into an aqueous buffer.

Experimental Protocols

Preparation of a 10 mM Aqueous Stock Solution of MRS2500

This protocol describes the preparation of a concentrated stock solution of MRS2500 tetraammonium salt in water.

Materials:

  • MRS2500 tetraammonium salt (powder)

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of MRS2500 powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of MRS2500 powder.

  • Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of the specific batch provided by the supplier (approximately 629.29 g/mol for the tetraammonium salt) to calculate the required mass.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If any particulate matter remains, sonicate the tube in a room temperature water bath for 5-10 minutes.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

G cluster_start Preparation start Start: Equilibrate MRS2500 Powder weigh Weigh Powder start->weigh add_water Add Deionized Water weigh->add_water vortex Vortex Vigorously add_water->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Sonicate Briefly check_dissolution->sonicate No aliquot Aliquot into Tubes check_dissolution->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store

Workflow for preparing an aqueous stock solution of MRS2500.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of MRS2500?

A1: The recommended solvent for preparing a primary stock solution of MRS2500 tetraammonium salt is sterile, deionized water, in which it is soluble up to 20 mM. For higher concentrations, DMSO can be used.

Q2: Can I dissolve MRS2500 directly into PBS?

A2: While it may be possible to dissolve MRS2500 directly in PBS at lower concentrations, it is recommended to first prepare a concentrated stock solution in deionized water and then dilute it into PBS. This approach minimizes the risk of precipitation due to interactions with salts in the buffer.

Q3: My MRS2500 precipitated in the cell culture medium. Can I still use it?

A3: It is not recommended to use cell culture medium that contains a precipitate. The presence of a precipitate indicates that the concentration of the soluble compound is unknown and likely lower than intended, which will affect the accuracy and reproducibility of your experimental results.

Q4: How should I store my aqueous stock solution of MRS2500?

A4: Aqueous stock solutions of MRS2500 should be stored in aliquots at -20°C for short-term storage and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q5: Is the solubility of MRS2500 pH-dependent?

A5: The solubility of compounds with ionizable groups, such as the phosphate groups in MRS2500, can be pH-dependent. While specific data for MRS2500 is limited, it is a good practice to ensure the pH of your final buffer is compatible with maintaining solubility. If you observe pH-dependent precipitation, you may need to adjust the pH or choose a different buffer system.

Q6: How does MRS2500 work?

A6: MRS2500 is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ADP, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][3] By blocking this receptor, MRS2500 prevents these downstream signaling events.

G cluster_pathway P2Y1 Receptor Signaling Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Antagonizes Gq Gq/11 Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC->Cellular_Response

P2Y1 receptor signaling pathway and the antagonistic action of MRS2500.

References

MRS2179 Technical Support Center: Optimizing Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2179, a selective P2Y1 receptor antagonist. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of MRS2179 for maximal inhibition in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRS2179?

A1: MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor.[1] It selectively binds to the P2Y1 receptor, preventing its activation by the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various cellular responses.[2][4]

Q2: What is the recommended starting concentration for MRS2179 in an in vitro experiment?

A2: A common starting concentration for in vitro experiments is in the range of 1 to 10 µM.[5][6] However, the optimal concentration is highly dependent on the specific cell type, experimental conditions, and the concentration of the agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Q3: How soluble is MRS2179 and what is the recommended solvent?

A3: The tetrasodium (B8768297) salt of MRS2179 is soluble in water up to 50 mM to 100 mM.[6][7][8] It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. If storage is necessary, solutions can be stored at -20°C for up to one month.[8]

Q4: Is MRS2179 selective for the P2Y1 receptor?

A4: Yes, MRS2179 is a selective antagonist for the P2Y1 receptor.[1] It shows significantly lower affinity for other P2Y receptors (P2Y2, P2Y4, P2Y6, P2Y12, and P2Y13) and P2X receptors (P2X1, P2X2, P2X3, and P2X4).[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Suboptimal or no inhibition observed Incorrect MRS2179 Concentration: The concentration may be too low to effectively compete with the agonist.Perform a dose-response experiment to determine the IC50 value in your specific system. Start with a broad range of concentrations (e.g., 10 nM to 100 µM).
Agonist Concentration Too High: The concentration of the P2Y1 receptor agonist (e.g., ADP) may be too high, requiring a higher concentration of MRS2179 for effective competition.If possible, lower the agonist concentration to a level that still elicits a measurable response (e.g., the EC50 or EC80).
Degradation of MRS2179: Improper storage or handling can lead to the degradation of the compound.Prepare fresh stock solutions of MRS2179 in water for each experiment. Avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C.[7][8]
Cell Type Variability: Different cell types may express varying levels of the P2Y1 receptor, affecting the required concentration of the antagonist.Characterize the P2Y1 receptor expression level in your cell line. The optimal concentration may need to be determined empirically for each cell type.
Inconsistent results between experiments Variability in Experimental Conditions: Minor variations in incubation time, temperature, or cell density can affect the outcome.Standardize all experimental parameters. Ensure consistent cell passage numbers and confluency.
Issues with Agonist Stability: The agonist (e.g., ADP) may be degrading over the course of the experiment.Prepare fresh agonist solutions for each experiment.
Observed off-target effects High Concentration of MRS2179: Although selective, at very high concentrations, MRS2179 may interact with other receptors.Use the lowest effective concentration of MRS2179 as determined by your dose-response curve. Review the selectivity profile of MRS2179 to identify potential off-target receptors.[1]

Quantitative Data Summary

The inhibitory potency of MRS2179 is typically reported as the binding affinity (Kb) or the concentration that produces 50% inhibition (IC50). These values can vary depending on the experimental system.

Parameter Value Receptor System Reference
Kb100 nMP2Y1-[1]
Kb102 nMP2Y1-[6][9]
IC501.15 µMP2X1-[1]
IC5012.9 µMP2X3-[1]
IC50331 nMP2Y1Turkey erythrocyte membranes[6]
Effective Concentration20 µMP2Y1Human Platelets (ADP-induced aggregation)[10]
IC5013.1 µMP2Y1Rat Colon[5]

Detailed Experimental Protocol: Determining the Optimal MRS2179 Concentration

This protocol outlines a general method for determining the optimal inhibitory concentration of MRS2179 using a functional assay that measures a downstream effect of P2Y1 receptor activation (e.g., intracellular calcium mobilization).

1. Materials:

  • MRS2179 tetrasodium salt
  • P2Y1 receptor agonist (e.g., ADP)
  • Cell line expressing the P2Y1 receptor
  • Appropriate cell culture medium and reagents
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
  • Calcium indicator dye (e.g., Fluo-4 AM)
  • Plate reader with fluorescence detection capabilities

2. Cell Preparation:

  • Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

3. Dye Loading:

  • Remove the culture medium and wash the cells with assay buffer.
  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.
  • Incubate the cells to allow for dye uptake and de-esterification.
  • Wash the cells with assay buffer to remove excess dye.

4. MRS2179 Incubation:

  • Prepare a serial dilution of MRS2179 in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.
  • Add the different concentrations of MRS2179 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer without MRS2179).

5. Agonist Stimulation and Data Acquisition:

  • Prepare the P2Y1 agonist at a concentration that elicits a submaximal response (e.g., the EC80).
  • Place the plate in the plate reader and begin recording the baseline fluorescence.
  • Add the agonist to all wells simultaneously using an automated injector if available.
  • Continue recording the fluorescence signal for a sufficient period to capture the peak calcium response.

6. Data Analysis:

  • Calculate the change in fluorescence for each well.
  • Normalize the data to the response of the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
  • Plot the normalized response against the logarithm of the MRS2179 concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Response Cellular Response Ca_cyto->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.

Troubleshooting_Workflow Start Start: Suboptimal Inhibition with MRS2179 Check_Concentration Is the MRS2179 concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Agonist Is the agonist concentration appropriate? Check_Concentration->Check_Agonist Yes Dose_Response->Check_Agonist Lower_Agonist Lower Agonist Concentration Check_Agonist->Lower_Agonist No Check_Reagents Are MRS2179 and agonist solutions fresh? Check_Agonist->Check_Reagents Yes Lower_Agonist->Check_Reagents Prepare_Fresh Prepare Fresh Solutions Check_Reagents->Prepare_Fresh No Check_Protocol Are experimental conditions (time, temp, cell density) consistent? Check_Reagents->Check_Protocol Yes Prepare_Fresh->Check_Protocol Standardize_Protocol Standardize Experimental Protocol Check_Protocol->Standardize_Protocol No Consider_Off_Target Consider Off-Target Effects or Cell Line Specificity Check_Protocol->Consider_Off_Target Yes Standardize_Protocol->Consider_Off_Target

Caption: Troubleshooting Workflow for Suboptimal MRS2179 Inhibition.

References

unexpected off-target effects of P2Y1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for P2Y1 Antagonist Research. This resource provides troubleshooting guides and answers to frequently asked questions regarding unexpected off-target effects encountered during experiments with P2Y1 antagonists.

Frequently Asked Questions (FAQs)

Q1: My P2Y1 antagonist shows inhibitory effects in a P2Y1-knockout model. What is the likely cause?

A1: This strongly suggests an off-target effect. P2Y1 antagonists can interact with other cellular components. A primary suspect is the P2Y12 receptor, another ADP-sensitive purinergic receptor highly expressed on platelets that signals through a Gαi pathway.[1][2] Some compounds may exhibit activity at other P2Y subtypes or even P2X ligand-gated ion channels.[3][4] Additionally, consider direct modulation of ion channels, which has been reported for P2Y receptor ligands.[5]

Q2: I'm observing insurmountable antagonism with the allosteric antagonist BPTU in some assays but not others. Is this expected?

A2: Yes, this is an expected, though complex, off-target characteristic of BPTU. BPTU binds to an allosteric site on the external surface of the P2Y1 receptor, distinct from the orthosteric site where ADP and nucleotide antagonists like MRS2500 bind.[6][7] The nature of its antagonism (surmountable vs. insurmountable) can vary depending on the specific agonist used and the signaling pathway being measured (e.g., Gq/11 vs. β-arrestin recruitment).[6] This "probe dependence" is a key feature of its allosteric mechanism.

Q3: My supposedly "neutral" P2Y1 antagonist is reducing basal signaling in my cells, even without an agonist present. Why?

A3: You may be observing inverse agonism. The P2Y1 receptor can exhibit constitutive (agonist-independent) activity, maintaining a basal level of G-protein signaling and β-arrestin 2 recruitment.[8] Several well-known P2Y1 antagonists, including MRS2179, MRS2279, and MRS2500, have been shown to act as inverse agonists by suppressing this constitutive activity.[8][9] This effect would be observed as a decrease in the baseline signal in sensitive assays.

Q4: My nucleotide-based antagonist (e.g., MRS2500) seems to lose efficacy over time in my cell culture or in vivo experiment. What could be happening?

A4: Nucleotide and nucleoside-based P2Y1 antagonists are often susceptible to rapid hydrolysis by ecto-nucleotidases present in plasma and on cell surfaces.[10][11] This enzymatic degradation can convert the active antagonist into inactive or less active metabolites, reducing its effective concentration and leading to a perceived loss of efficacy. The rate of this hydrolysis can vary between species, complicating the translation of in vitro and in vivo results.[10]

Q5: I'm seeing unexpected inflammatory or anti-inflammatory effects that don't seem to be mediated by platelet aggregation. What signaling pathways could be involved?

A5: There is significant crosstalk between purinergic signaling and inflammatory pathways, particularly involving cyclooxygenase (COX). P2Y receptor activation can induce COX-2 expression, a key enzyme in the production of prostaglandins like PGE2.[12][13] Your P2Y1 antagonist could be interfering with this P2Y-COX axis, leading to unexpected modulation of inflammatory responses in cells like astrocytes or macrophages.[12][13]

Troubleshooting Guides

Guide 1: Differentiating On-Target P2Y1 Blockade from Off-Target P2Y12 Effects in Platelet Aggregation Assays

If you observe incomplete or unusual inhibition of ADP-induced platelet aggregation, follow these steps to dissect the contributions of P2Y1 and P2Y12 receptors.

  • Problem: Your P2Y1 antagonist only partially inhibits ADP-induced platelet aggregation, or the aggregation curve shows an unusual shape.

  • Hypothesis: The antagonist may have insufficient potency, or it may have off-target effects on the P2Y12 receptor, which also mediates ADP-dependent aggregation.[14][15]

  • Troubleshooting Workflow:

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_canonical Canonical P2Y1 Pathway cluster_offtarget Potential Off-Target Pathways P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq P2Y12 Off-Target: P2Y12 Receptor Gi Gαi P2Y12->Gi IonChannel Off-Target: Ion Channel IonFlow Altered Ion Flow IonChannel->IonFlow PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP ADP ADP ADP->P2Y1 Activates Antagonist P2Y1 Antagonist Antagonist->P2Y1 Blocks Antagonist->P2Y12 Unintended Interaction Antagonist->IonChannel Unintended Interaction Antagonist_Types cluster_orthosteric Orthosteric Antagonism (e.g., MRS2500) cluster_allosteric Allosteric Antagonism (e.g., BPTU) Ortho_Receptor P2Y1 Receptor (Orthosteric Site) Ortho_Outcome Competitive, Surmountable Inhibition Ortho_Receptor->Ortho_Outcome Ortho_ADP ADP Ortho_ADP->Ortho_Receptor Binds Ortho_Antagonist MRS2500 Ortho_Antagonist->Ortho_Receptor Competes for same site Allo_Receptor P2Y1 Receptor (Separate Allosteric Site) Allo_Outcome Non-competitive, can be Insurmountable & Probe-Dependent Allo_Receptor->Allo_Outcome Allo_ADP ADP Allo_ADP->Allo_Receptor Binds orthosteric site Allo_Antagonist BPTU Allo_Antagonist->Allo_Receptor Binds allosteric site, changes receptor conformation

References

troubleshooting inconsistent results with MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2500. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of MRS2500, a potent and selective P2Y1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is MRS2500 and what is its primary mechanism of action?

MRS2500 is a highly potent and selective antagonist for the P2Y1 receptor, a G-protein coupled receptor involved in ADP-induced platelet aggregation.[1] Its chemical name is 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate.[2][3] The primary mechanism of action for MRS2500 is the competitive binding to the P2Y1 receptor, which blocks the binding of its endogenous agonist, adenosine diphosphate (ADP).[1] This inhibition prevents the downstream signaling cascade that leads to platelet aggregation.[1]

Q2: What are the recommended solvent and storage conditions for MRS2500?

MRS2500 is soluble in water up to 20 mM. For long-term storage, it is recommended to store the compound at -20°C.[4] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[4]

Q3: What are the typical working concentrations for MRS2500 in in vitro assays?

The effective concentration of MRS2500 can vary depending on the experimental system. However, based on published data, here are some key values:

ParameterValueCell/System Type
Ki0.78 nMRecombinant human P2Y1 receptor
IC500.95 nMADP-induced aggregation of human washed platelets
IC500.49 µMADP-induced aggregation in human platelet-rich plasma (PRP)

Source:[1][4]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving MRS2500 can arise from a variety of factors, from reagent handling to assay setup. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: Higher than Expected IC50 Value

If you are observing a higher than expected IC50 value for MRS2500 in your platelet aggregation assays, consider the following potential causes and solutions:

  • Degradation of MRS2500: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Solution: Prepare fresh stock solutions of MRS2500 and aliquot them to avoid repeated freeze-thaw cycles. Store as recommended (-20°C or -80°C).[4]

  • High Concentration of ADP: The concentration of ADP used to induce platelet aggregation can significantly impact the apparent potency of MRS2500.

    • Solution: Verify the concentration of your ADP stock and consider using a lower concentration of ADP in your assay. An ADP concentration that elicits a submaximal response is often ideal for antagonist characterization.

  • Issues with Platelet Preparation: The health and concentration of your platelets can affect the results.

    • Solution: Ensure that your platelet preparation (washed platelets or platelet-rich plasma) is fresh and handled carefully to avoid premature activation. Perform quality control checks, such as platelet counts, before each experiment.

Problem 2: High Variability Between Replicate Wells

High variability between replicate wells in a microplate-based assay can obscure real effects. Here are some common culprits and their solutions:

  • Pipetting Inaccuracy: Small errors in pipetting can lead to large variations in results, especially when working with potent compounds like MRS2500.

    • Solution: Ensure your pipettes are properly calibrated. Use a consistent pipetting technique and consider using reverse pipetting for viscous solutions.

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.

    • Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.

  • Inadequate Mixing: Failure to properly mix the reagents in each well can result in heterogeneous reactions.

    • Solution: Gently mix the contents of each well after adding all reagents, either by gentle tapping or using an orbital shaker.

Problem 3: No Inhibitory Effect of MRS2500 Observed

If MRS2500 does not appear to inhibit ADP-induced platelet aggregation in your experiments, investigate the following possibilities:

  • Incorrect Receptor Subtype: Ensure that the P2Y1 receptor is the primary mediator of ADP-induced aggregation in your experimental system. In some cell types or species, other P2Y receptors like P2Y12 may play a more dominant role.[5]

    • Solution: Verify the expression of the P2Y1 receptor in your cells or platelets. Consider using a P2Y12-selective antagonist as a control to dissect the contribution of each receptor.

  • Inactive Compound: The MRS2500 you are using may be inactive due to degradation or poor quality.

    • Solution: If possible, test the activity of your MRS2500 lot in a validated assay system. If in doubt, obtain a fresh batch of the compound from a reputable supplier.

  • Assay Interference: Components of your assay buffer or media may be interfering with the activity of MRS2500.

    • Solution: Review your assay protocol and buffer composition. If possible, simplify the buffer to remove any non-essential components.

Experimental Protocols

Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.[1]

1. Preparation of Platelets:

  • Platelets can be prepared as washed platelets or as platelet-rich plasma (PRP) from fresh whole blood.

2. Incubation with MRS2500:

  • Pre-incubate the prepared platelets with varying concentrations of MRS2500 for a specified time (e.g., 10-15 minutes) at 37°C.

3. Induction of Aggregation:

  • Initiate platelet aggregation by adding a known concentration of ADP (e.g., 10 µM).

4. Measurement of Aggregation:

  • Monitor the change in light transmission through the platelet suspension using a platelet aggregometer. As platelets aggregate, the light transmission increases.

5. Data Analysis:

  • Calculate the percentage of inhibition of aggregation for each concentration of MRS2500.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MRS2500 concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

P2Y1 Receptor Signaling Pathway and MRS2500 Inhibition

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Aggregation Platelet Aggregation Ca_release->Aggregation PKC_activation->Aggregation

Caption: P2Y1 signaling and MRS2500 inhibition.

Troubleshooting Workflow for Inconsistent MRS2500 Results

Troubleshooting_Workflow start Inconsistent Results with MRS2500 check_reagents 1. Check Reagents - Fresh MRS2500 stock? - Correct ADP concentration? - Reagent quality? start->check_reagents check_protocol 2. Review Protocol - Correct incubation times? - Appropriate temperature? - Pipetting technique? check_reagents->check_protocol If reagents are OK check_assay 3. Evaluate Assay Setup - Plate edge effects? - Proper mixing? - Instrument settings? check_protocol->check_assay If protocol is correct check_biology 4. Verify Biological System - P2Y1 expression? - Platelet health? check_assay->check_biology If assay setup is correct resolve Consistent Results check_biology->resolve If biology is confirmed

Caption: Troubleshooting inconsistent MRS2500 results.

References

how to prevent degradation of MRS P2Y1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of MRS P2Y1 antagonists. Below you will find troubleshooting guides and frequently asked questions to help you prevent degradation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for nucleotide-based MRS P2Y1 antagonists like MRS2179 and MRS2500?

A1: The principal cause of degradation for nucleotide-based P2Y1 antagonists is enzymatic hydrolysis by ectonucleotidases.[1] These cell-surface enzymes hydrolyze the phosphate (B84403) bonds in nucleotides, which can inactivate the antagonist or alter its selectivity. MRS2500 is designed to be more stable than MRS2179 due to its conformationally constrained (N)-methanocarba ring system.[2][3]

Q2: How can I prevent enzymatic degradation of my P2Y1 antagonist during an experiment?

A2: To minimize enzymatic degradation, consider the following strategies:

  • Use a more stable analog: MRS2500 is inherently more resistant to degradation than MRS2179.[2][3] For even greater stability, consider phosphonate (B1237965) analogs which have a non-hydrolyzable C-P bond.[3]

  • Work at lower temperatures: Whenever possible, perform experimental steps on ice to reduce enzyme activity.

  • Limit incubation times: Minimize the duration of experiments, especially when working with cells or tissues known to have high ectonucleotidase activity.

  • Include ectonucleotidase inhibitors: While this can be a solution, be aware that many P2 receptor antagonists can also inhibit ectonucleotidases, which may complicate the interpretation of your results.[3]

Q3: What are the recommended storage conditions for MRS P2Y1 antagonists?

A3: Both MRS2179 and MRS2500 should be stored at -20°C in a desiccated environment. Stock solutions should be prepared in an appropriate solvent (e.g., water for the tetraammonium salt of MRS2500), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4]

Q4: My non-nucleotide P2Y1 antagonist, such as BPTU, is showing poor activity. What could be the issue?

A4: Non-nucleotide antagonists like BPTU are not susceptible to ectonucleotidase degradation. However, they can present other challenges, most notably poor aqueous solubility.[5] If you are experiencing issues with BPTU, consider the following:

  • Solubility: Ensure the compound is fully dissolved. You may need to use a small amount of an organic solvent like DMSO before diluting into your aqueous experimental buffer. Be sure to include a vehicle control in your experiments.

  • Binding to plastics: Hydrophobic compounds can adsorb to plastic labware. Using low-adhesion tubes and pipette tips may help.

  • Allosteric mechanism: BPTU is an allosteric antagonist, meaning it binds to a site on the receptor different from the ADP binding site.[6][7] This can lead to different pharmacological properties compared to competitive antagonists like MRS2500.

Q5: Can pH affect the stability and activity of my P2Y1 antagonist?

A5: Yes, pH can influence both the stability of the compound and its interaction with the P2Y1 receptor. For nucleotide analogs, extreme pH values can lead to chemical hydrolysis of the phosphate groups. Furthermore, the ionization state of both the antagonist and the amino acid residues in the receptor's binding pocket are pH-dependent, which can affect binding affinity. It is recommended to perform experiments in a well-buffered physiological solution (e.g., HEPES-buffered saline at pH 7.4).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antagonist potency in cell-based assays.
Potential Cause Troubleshooting Step
Antagonist Degradation Prepare fresh dilutions of the antagonist for each experiment from a frozen stock. Minimize incubation times, especially with cell lines expressing high levels of ectonucleotidases. Consider switching to a more stable analog like MRS2500 if using MRS2179.[2][3]
Incorrect Agonist Concentration Use a concentration of the agonist (e.g., ADP) that produces a submaximal response (EC80). This will ensure a sufficient signal window to observe inhibition.
Cell Passage Number and Health High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number. Ensure cells are healthy and have formed a confluent monolayer.
Assay Buffer Composition Ensure the buffer is at a physiological pH (7.4) and contains appropriate divalent cations (e.g., Ca²⁺, Mg²⁺) as they can be crucial for receptor function.
Solubility Issues (Non-nucleotide antagonists) For compounds like BPTU, ensure complete dissolution. Prepare a concentrated stock in DMSO and then dilute into the final assay buffer. Include a vehicle control to account for any solvent effects.[5]
Issue 2: High background or no signal in radioligand binding assays.
Potential Cause Troubleshooting Step
High Non-Specific Binding Reduce the concentration of the radioligand. Optimize the blocking agent in your assay buffer (e.g., BSA). Ensure thorough and rapid washing of the filters.[8]
Low Specific Binding Verify the integrity of your receptor preparation (cell membranes). Increase the amount of membrane protein per well. Confirm the activity of your radioligand; it may have degraded.
Incorrect Assay Conditions Optimize incubation time and temperature. Binding is often faster at room temperature but may have a better signal-to-noise ratio at 4°C.[9] Ensure the binding buffer has the correct pH and ionic strength.
Filtration Issues Pre-soak filter mats in a blocking solution (e.g., polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.[10]

Data Presentation

Table 1: Comparative Potency of Selected P2Y1 Antagonists

AntagonistReceptor SpeciesAssay TypeParameterValueReference(s)
MRS2179 HumanRadioligand Binding ([³H]MRS2279)Kᵢ84 nM[1]
HumanFunctional Assay100 nM[1]
MRS2500 HumanRadioligand BindingKᵢ0.78 nM
HumanPlatelet AggregationIC₅₀0.95 nM
BPTU HumanMembrane Binding AssayKᵢ6 nM[5]
Rat/Mouse ColonFunctional Assay (IJP)EC₅₀0.3 µM / 0.06 µM[7]

Experimental Protocols & Methodologies

Protocol 1: Stability Assessment of P2Y1 Antagonists by HPLC

This protocol provides a general framework for assessing the stability of a P2Y1 antagonist in a buffered solution.

  • Preparation of Solutions:

    • Prepare a stock solution of the P2Y1 antagonist (e.g., 1 mM MRS2500 in water).

    • Prepare the test buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a quenching solution to stop degradation (e.g., a strong acid or base, or an organic solvent like acetonitrile).

  • Incubation:

    • Dilute the antagonist stock solution to a final concentration (e.g., 10 µM) in the pre-warmed test buffer at the desired temperature (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop any further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) acetate) is typically used for nucleotide-like compounds.

    • Column: A C18 column is a common choice.

    • Detection: Monitor the absorbance at a wavelength where the antagonist has a strong absorbance (e.g., ~270 nm for adenine-based compounds).

  • Data Analysis:

    • Quantify the peak area of the intact antagonist at each time point.

    • Plot the percentage of the remaining antagonist against time.

    • Calculate the degradation rate constant and the half-life (t₁₂) of the antagonist under the tested conditions.

Protocol 2: ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by ADP.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Calibrate a platelet aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

    • Add the P2Y1 antagonist at various concentrations (or vehicle control) to the PRP and incubate for a specified time.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmittance for several minutes.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration of the antagonist.

    • Plot the percentage inhibition of aggregation versus the antagonist concentration.

    • Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the ADP-induced aggregation.[1]

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist MRS P2Y1 Antagonist Antagonist->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway.

Antagonist_Degradation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Interpretation prep_antagonist Prepare Antagonist Stock Solution incubate Incubate Antagonist in Buffer at Defined Temperature (e.g., 37°C) prep_antagonist->incubate prep_buffer Prepare Incubation Buffer (e.g., PBS, pH 7.4) prep_buffer->incubate sampling Take Aliquots at Multiple Time Points incubate->sampling quenching Immediately Quench Reaction (e.g., add Acetonitrile) sampling->quenching hplc Analyze by HPLC-UV quenching->hplc ms Identify Degradation Products (Optional, by LC-MS) hplc->ms quantify Quantify Peak Area of Intact Antagonist hplc->quantify plot % Remaining vs. Time quantify->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Experimental Workflow for Stability Assessment.

Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Nucleotide_Antagonist Nucleotide P2Y1 Antagonist (e.g., MRS2179) Ectonucleotidase Ectonucleotidases Nucleotide_Antagonist->Ectonucleotidase Substrate for Conditions Harsh Conditions (e.g., extreme pH, high temp) Nucleotide_Antagonist->Conditions Susceptible to Hydrolyzed_Products Inactive/Less Active Metabolites (Hydrolyzed Phosphates) Ectonucleotidase->Hydrolyzed_Products Catalyzes Chem_Products Degradation Products Conditions->Chem_Products Causes

Caption: Degradation Pathways of Nucleotide Antagonists.

References

cell viability concerns with high concentrations of MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MRS2179, with a specific focus on cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is MRS2179 known to be cytotoxic at high concentrations?

A1: Based on available research, MRS2179 has not been shown to affect cell viability at concentrations up to 50 µM in glioblastoma cell lines. A study on U251 and patient-derived LS12 glioblastoma cells found that treatment with MRS2179 for 24 hours at concentrations ranging from 5 µM to 50 µM did not result in a change in cell viability as measured by the MTT assay.[1] While this study provides valuable data, it is important to note that cytotoxic effects could be cell-type specific or emerge at concentrations higher than 50 µM or with longer incubation times.

Q2: What is the primary mechanism of action of MRS2179?

A2: MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3] By blocking this receptor, MRS2179 inhibits downstream signaling pathways involved in processes such as platelet aggregation and cell proliferation.[4]

Q3: I am observing unexpected cell death in my cultures treated with high concentrations of MRS2179. What could be the cause?

A3: If you are observing cell death, it may be due to factors other than direct cytotoxicity of the compound. Consider the following possibilities:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve MRS2179 is not exceeding levels toxic to your specific cell line (typically <0.5%).[5]

  • Off-Target Effects: At very high concentrations, the selectivity of any compound can decrease. While MRS2179 is selective for P2Y1, extremely high concentrations might lead to off-target effects.

  • Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH shift, or contamination, can sensitize cells to any treatment.[5]

  • Secondary Effects of P2Y1 Inhibition: In some cell types, prolonged blockade of P2Y1-mediated signaling could potentially interfere with essential cellular processes, indirectly leading to reduced viability.

Q4: What are the recommended working concentrations for MRS2179 in cell culture experiments?

A4: The optimal concentration of MRS2179 is experiment-dependent. For P2Y1 receptor antagonism, a concentration of 1 µM has been shown to produce a significant rightward shift in the concentration-response curve of the agonist 2-MeSADP.[6] In cell viability studies on glioblastoma cells, concentrations up to 50 µM were used without observed toxicity.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide: Unexpected Low Cell Viability

If you encounter lower-than-expected cell viability when using MRS2179, follow this troubleshooting guide.

Observation Potential Cause Recommended Action
Low viability across all wells (including controls) Cell culture contamination (e.g., mycoplasma).Test for mycoplasma. If positive, discard cultures and start with a fresh, uncontaminated stock.
Poor initial cell health or incorrect seeding density.Ensure cells are in the logarithmic growth phase before seeding. Optimize seeding density for your specific cell line and assay duration.
Low viability only at the highest concentrations of MRS2179 Solvent toxicity.Run a vehicle control with the highest concentration of your solvent (e.g., DMSO) to determine its effect on cell viability.[5]
Compound precipitation.Inspect the culture medium for any signs of precipitation at high concentrations. Ensure MRS2179 is fully dissolved in the stock solution and diluted appropriately.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Data Summary

The following table summarizes the available data on the effect of MRS2179 on the viability of glioblastoma cells.

Cell LineConcentration RangeTreatment DurationAssayObserved Effect on ViabilityReference
U251 (Glioblastoma)5 µM - 50 µM24 hoursMTTNo change in cell viability[1]
LS12 (Patient-derived Glioblastoma)5 µM - 50 µM24 hoursMTTNo change in cell viability[1]

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is adapted from studies assessing the effect of P2Y receptor antagonists on glioblastoma cell viability.[1]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • MRS2179 stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Plate reader capable of measuring absorbance at 595 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of MRS2179 in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest MRS2179 concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared MRS2179 dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

  • After the 3-hour incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 595 nm using a microplate reader.

  • Express cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow Experimental Workflow for Assessing MRS2179 Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_mrs2179 Prepare MRS2179 serial dilutions treat_cells Treat cells with MRS2179 and controls prepare_mrs2179->treat_cells incubate Incubate for desired duration (e.g., 24h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 595 nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability vs. control read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability after MRS2179 treatment.

signaling_pathway P2Y1 Receptor Signaling Pathway cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ADP ADP ADP->P2Y1 Activates MRS2179 MRS2179 MRS2179->P2Y1 Inhibits Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Activate PKC DAG->PKC Cellular_response Cellular Responses (e.g., Proliferation) Ca_release->Cellular_response PKC->Cellular_response

Caption: Simplified P2Y1 receptor signaling pathway inhibited by MRS2179.

troubleshooting_tree Troubleshooting Low Cell Viability with MRS2179 start Unexpected Low Cell Viability Observed q_controls Are controls (untreated, vehicle) also showing low viability? start->q_controls a_yes_controls Problem is likely systemic. Check cell health, seeding density, and for contamination. q_controls->a_yes_controls Yes a_no_controls Problem is treatment-specific. q_controls->a_no_controls No q_dose_dependent Is low viability only at the highest concentrations? a_no_controls->q_dose_dependent a_yes_dose Suspect solvent toxicity or compound precipitation. q_dose_dependent->a_yes_dose Yes a_no_dose Consider off-target effects or cell-type specific sensitivity. q_dose_dependent->a_no_dose No action_solvent Run solvent-only toxicity control. a_yes_dose->action_solvent action_cell_type Perform dose-response in another cell line. a_no_dose->action_cell_type

Caption: Decision tree for troubleshooting low cell viability results.

References

P2Y1 Receptor Blockade Specificity: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of P2Y1 receptor blockade in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with P2Y1 receptor antagonists.

Issue 1: Low Potency or Efficacy of P2Y1 Antagonist in Functional Assays

Question: My P2Y1 antagonist shows high affinity in binding assays but low potency or efficacy in functional assays (e.g., calcium imaging, platelet aggregation). What are the potential causes and solutions?

Answer:

This discrepancy can arise from several factors related to the antagonist's properties and the experimental conditions.

Potential Causes:

  • Antagonist Degradation: Nucleotide-based antagonists can be susceptible to hydrolysis by ectonucleotidases present in cell cultures or plasma preparations. This degradation reduces the effective concentration of the antagonist at the receptor.

  • Partial Agonism: Some compounds initially identified as antagonists may exhibit partial agonist activity, especially at higher concentrations. This can lead to a plateau in the inhibition curve and reduced maximal efficacy.

  • Allosteric Effects: Allosteric modulators can have different effects on agonist binding versus functional signaling. For example, an allosteric antagonist might inhibit agonist-induced G protein activation without fully displacing the agonist from its binding site.[1]

  • Assay-Specific Factors: The sensitivity of the functional assay, receptor expression levels, and the specific agonist used can all influence the apparent potency of an antagonist.

Solutions:

  • Use Stable Analogs: Whenever possible, utilize non-nucleotide antagonists or nucleotide analogs designed for increased stability.

  • Include Ectonucleotidase Inhibitors: In assays with primary cells or tissues, consider including a cocktail of ectonucleotidase inhibitors to prevent the degradation of nucleotide-based antagonists.

  • Thorough Pharmacological Characterization: Perform Schild analysis to determine if the antagonism is competitive. A Schild regression slope significantly different from unity may suggest non-competitive or allosteric interactions.

  • Optimize Functional Assays: Ensure that the agonist concentration used is near its EC80 to provide a sufficient window for observing inhibition. Titrate both the agonist and antagonist over a wide range of concentrations.

  • Control for Partial Agonism: Test the antagonist alone in the functional assay to detect any agonist activity.

Issue 2: Observed Off-Target Effects and Lack of Specificity

Question: I am observing effects in my experiment that I suspect are not mediated by the P2Y1 receptor, even when using a "selective" antagonist. How can I confirm the specificity of the blockade?

Answer:

Ensuring the specificity of P2Y1 receptor blockade is critical for accurate data interpretation. Several experimental controls can be implemented to validate the on-target effect of your antagonist.

Experimental Controls for Specificity:

  • Use Structurally Unrelated Antagonists: Confirm your findings with at least two structurally distinct P2Y1 antagonists. If both compounds produce the same effect, it is more likely to be a P2Y1-mediated phenomenon.

  • Knockdown or Knockout Models: The most definitive way to confirm specificity is to use cells or tissues where the P2Y1 receptor has been genetically knocked down (e.g., with siRNA) or knocked out. The antagonist should have no effect in these models.

  • Receptor Expression System: Test the antagonist in a heterologous expression system (e.g., HEK293 or CHO cells) transfected with the P2Y1 receptor. This allows you to study the antagonist's effect in a clean system with a known receptor target.

  • Panel of P2Y Receptors: Characterize the antagonist's activity against a panel of other P2Y receptors, especially those that are co-expressed in your experimental system (e.g., P2Y12 in platelets). This will help you understand its selectivity profile.

  • Selective Agonists: Use a highly selective P2Y1 agonist, such as MRS2365, to stimulate the receptor. The effect of the selective agonist should be blocked by your antagonist.

Issue 3: High Background or Low Signal-to-Noise Ratio in Assays

Question: My P2Y1 receptor assay (e.g., radioligand binding, calcium imaging) is suffering from high background or a low signal-to-noise ratio. What are some common causes and how can I improve my assay window?

Answer:

A robust signal-to-noise ratio is essential for reliable data. High background can be caused by a variety of factors, from reagent quality to procedural issues.

Troubleshooting High Background and Low Signal:

Assay TypePotential CauseSolution
Radioligand Binding High Nonspecific Binding: The radioligand is binding to non-receptor components like lipids or filter plates.- Reduce the concentration of the radioligand. - Increase the number and volume of washes. - Use a structurally different compound to define nonspecific binding. - Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).
Low Specific Binding: The signal from the receptor is weak.- Increase the amount of membrane protein per well. - Ensure the radioligand has high specific activity. - Confirm receptor expression in your membrane preparation.
Calcium Imaging High Background Fluorescence: Autofluorescence from cells, media, or the plate itself.- Use phenol (B47542) red-free media during the assay. - Wash cells thoroughly after dye loading. - Use black-walled, clear-bottom plates to reduce light scatter.
Low Signal: The calcium response to the agonist is weak.- Optimize the concentration of the calcium-sensitive dye and loading conditions (time, temperature). - Ensure the agonist is potent and used at an appropriate concentration (e.g., EC80). - Check the health and viability of your cells.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target receptors for P2Y1 antagonists?

A1: The most common off-target receptors for P2Y1 antagonists are other members of the P2Y receptor family, particularly the P2Y12 receptor, which is also activated by ADP and is highly expressed in platelets.[2][3] Some antagonists may also show activity at other P2Y subtypes like P2Y2, P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14, as well as P2X receptors.[4] It is crucial to consult the selectivity profile of your chosen antagonist.

Q2: How can I distinguish between P2Y1 and P2Y12 receptor-mediated effects in platelet aggregation assays?

A2: Differentiating between P2Y1 and P2Y12 signaling in platelets can be achieved by using selective antagonists for each receptor. The P2Y1 receptor is primarily responsible for initiating platelet shape change and weak, reversible aggregation, while the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response.[2][5] By using a selective P2Y1 antagonist like MRS2500 or a selective P2Y12 antagonist like cangrelor (B105443) or ticagrelor (B1683153), you can dissect the contribution of each receptor to the overall aggregation response.[5]

Q3: What is the difference between an orthosteric and an allosteric P2Y1 antagonist?

A3: An orthosteric antagonist, such as MRS2500, binds to the same site as the endogenous agonist (ADP).[6] An allosteric antagonist, like BPTU, binds to a different site on the receptor, inducing a conformational change that prevents receptor activation.[6][7] Allosteric antagonists can have different pharmacological profiles, such as being non-competitive or exhibiting probe dependence, where their effects vary depending on the agonist used.[1]

Q4: Are there any commercially available radioligands for P2Y1 receptor binding assays?

A4: Yes, several radioligands are available for studying the P2Y1 receptor. Highly selective and high-affinity antagonist radioligands such as [3H]MRS2279 and [32P]MRS2500 are commonly used to quantify P2Y1 receptors in various tissues and cell lines.[8][9]

Q5: What are some key considerations when working with nucleotide-based P2Y1 antagonists?

A5: The primary consideration when using nucleotide-based P2Y1 antagonists, such as MRS2179, is their potential for degradation by ectonucleotidases.[10] This can lead to an underestimation of their potency in functional assays. It is also important to be aware that their metabolites may have off-target effects. Therefore, using stabilized analogs or including ectonucleotidase inhibitors in the assay buffer is recommended.

Data Presentation

Table 1: Selectivity Profile of Common P2Y1 Receptor Antagonists

AntagonistP2Y1 Ki/IC50/KbP2Y2P2Y4P2Y6P2Y11P2Y12P2Y13P2Y14Reference
MRS2500 0.78 nM (Ki)>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM>10 µM[11]
MRS2179 100 nM (Kb)InactiveInactiveInactive----[4]
1.15 µM (IC50 vs P2X1)[4]
12.9 µM (IC50 vs P2X3)[4]
BPTU 6 nM (Ki)-------[12]
60-300 nM (EC50)-------[7]
Cangrelor -----Potent AntagonistWeak Antagonist-[1][12][13]

Experimental Protocols

Protocol 1: P2Y1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the P2Y1 receptor using a competitive radioligand binding assay with [³H]MRS2500.

Materials:

  • Cell membranes expressing the P2Y1 receptor (e.g., from transfected HEK293 cells or platelets)

  • [³H]MRS2500 (radioligand)

  • Unlabeled MRS2500 (for determining non-specific binding)

  • Test compounds

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: Ice-cold Binding Buffer

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% PEI

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard protocols and determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of Binding Buffer

    • 50 µL of test compound at various concentrations (or unlabeled MRS2500 for non-specific binding, typically at 10 µM)

    • 50 µL of [³H]MRS2500 (at a concentration close to its Kd, e.g., 1-5 nM)

    • 50 µL of cell membranes (typically 10-50 µg of protein)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: P2Y1 Receptor-Mediated Calcium Imaging Assay

Objective: To measure the inhibitory effect of a test compound on P2Y1 receptor-mediated intracellular calcium mobilization.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • Test compounds

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

  • Compound Incubation: Add 50 µL of HBSS containing the test compound at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add 50 µL of the P2Y1 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's liquid handler.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the baseline fluorescence. Plot the response as a function of the test compound concentration and fit the data to determine the IC50 value.

Protocol 3: ADP-Induced Platelet Aggregation Assay

Objective: To assess the inhibitory effect of a test compound on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • ADP solution

  • Test compounds

  • Saline solution

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

  • Assay Procedure:

    • Pipette 450 µL of PRP into a cuvette with a stir bar.

    • Add 50 µL of the test compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.

    • Add 50 µL of ADP solution (typically 5-10 µM) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal aggregation percentage for each condition. Plot the percentage of inhibition of aggregation as a function of the test compound concentration to determine the IC50 value.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R binds Gq Gαq/11 P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Platelet_Response Platelet Shape Change & Aggregation Ca_cyto->Platelet_Response leads to PKC->Platelet_Response contributes to Experimental_Workflow cluster_workflow Experimental Workflow for P2Y1 Antagonist Specificity start Start binding_assay Radioligand Binding Assay (Determine Ki at P2Y1) start->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging) (Determine IC50 at P2Y1) binding_assay->functional_assay selectivity_panel Selectivity Screening (Test against P2Y receptor panel) functional_assay->selectivity_panel knockout_control Validate in P2Y1 Knockout/Knockdown (Confirm loss of effect) selectivity_panel->knockout_control data_analysis Data Analysis & Interpretation knockout_control->data_analysis end End data_analysis->end Troubleshooting_Tree cluster_troubleshooting Troubleshooting P2Y1 Antagonist Experiments start Experiment Shows Unexpected Results low_potency Low Potency in Functional Assay? start->low_potency Yes off_target Suspected Off-Target Effects? start->off_target No check_degradation Check for Antagonist Degradation (Use stable analogs or inhibitors) low_potency->check_degradation Yes check_partial_agonism Test for Partial Agonism (Run antagonist alone) low_potency->check_partial_agonism Yes low_potency->off_target No end Re-evaluate Data check_degradation->end check_partial_agonism->end use_controls Use Specificity Controls (Knockout, other antagonists) off_target->use_controls Yes high_background High Background/Low Signal? off_target->high_background No use_controls->end optimize_assay Optimize Assay Conditions (Reagent concentrations, washes) high_background->optimize_assay Yes high_background->end No optimize_assay->end

References

overcoming limitations of P2Y1 antagonists in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing P2Y1 antagonists in in vivo experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and limitations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vivo experiments with P2Y1 antagonists, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or Inconsistent Efficacy of the P2Y1 Antagonist

Question: My P2Y1 antagonist shows potent activity in vitro, but I'm observing weak or highly variable antithrombotic effects in my in vivo model. What could be the cause?

Answer: This is a common challenge that can stem from several factors related to the drug's physicochemical properties and the biological system.

  • Potential Causes & Solutions:

    • Poor Oral Bioavailability: Many P2Y1 antagonists, particularly non-nucleotide structures like BPTU, suffer from poor aqueous solubility and low oral bioavailability.[1][2] For instance, BPTU showed a bioavailability of only 18% in preclinical studies.[1][2]

      • Solution:

        • Formulation Strategies: For preclinical studies, consider formulating the compound in a solution with co-solvents or as a suspension to improve absorption. Prodrug approaches, such as creating an ethyl ester, have also been explored to enhance bioavailability.[1]

        • Alternative Administration Route: If oral administration is not critical for the experimental question, switch to intravenous (IV) or intraperitoneal (IP) injection to bypass absorption issues and ensure systemic exposure. The potent antagonist MRS2500 is typically administered intravenously in mouse and monkey studies.[3][4][5]

    • Rapid Metabolism and Short Half-Life: Nucleotide-based antagonists can be rapidly hydrolyzed by ectonucleotidases in the blood, and even non-nucleotide antagonists can be subject to rapid metabolism, leading to a short duration of action.[6] For example, one non-nucleotide antagonist was reported to have a half-life of only 2.8 hours in rats.[7]

      • Solution:

        • Pharmacokinetic Studies: Conduct preliminary pharmacokinetic (PK) studies in your chosen species to determine the compound's half-life (t½), time to maximum concentration (Tmax), and clearance rate. This will inform the optimal dosing regimen.

        • Dosing Regimen: Instead of a single bolus dose, consider a continuous infusion or more frequent dosing to maintain therapeutic concentrations of the antagonist throughout the experiment. For MRS2500, an IV bolus followed by a continuous infusion is a common strategy in non-human primate studies.[5][8]

    • Species-Specific Differences: The expression levels of P2Y1 receptors and the metabolic pathways for drug clearance can vary significantly between species.[1] A compound optimized for human receptors may have lower affinity for the rodent equivalent.

      • Solution:

        • In Vitro Cross-Reactivity: Before starting in vivo studies, test the antagonist's potency (IC50) on platelets or cells expressing the P2Y1 receptor from the species you plan to use in your in vivo model.

        • Literature Review: Thoroughly review the literature for data on your specific antagonist in the chosen animal model. If data is unavailable, consider using a more well-characterized compound for initial proof-of-concept studies.

Issue 2: Unexpected Off-Target Effects or Toxicity

Question: I'm observing unexpected physiological changes in my animals that don't seem related to platelet inhibition (e.g., changes in blood pressure, neurological signs). Could this be due to my P2Y1 antagonist?

Answer: Yes, off-target effects are a significant concern, especially given the widespread expression of P2Y1 receptors beyond platelets.

  • Potential Causes & Solutions:

    • Lack of Selectivity: The antagonist may be interacting with other P2Y receptor subtypes (e.g., P2Y12) or other unrelated receptors.[1]

      • Solution:

        • Selectivity Profiling: If not already done, perform a comprehensive selectivity screen where the compound is tested against a panel of other P2Y receptors and a broad range of common off-target proteins (e.g., other GPCRs, ion channels).

        • Use of Control Compounds: Include control compounds in your experiments. For example, to confirm the effects are P2Y1-specific and not due to P2Y12 inhibition, run a parallel group with a highly selective P2Y12 antagonist. To rule out off-target effects on P2Y2 receptors, the selective antagonist AR-C118925 can be used.[9]

    • Ubiquitous P2Y1 Expression: P2Y1 receptors are found in various tissues, including smooth muscle, endothelial cells, and neurons in the central and enteric nervous systems.[10][11] Antagonism of these receptors could lead to unintended physiological consequences.

      • Solution:

        • Dose-Response Studies: Conduct a careful dose-response study to find the lowest effective dose that provides the desired antithrombotic effect with minimal side effects.

        • Monitor Vital Signs: During your in vivo experiments, monitor relevant physiological parameters such as heart rate, blood pressure, and body temperature. For neurological effects, consider a basic functional assessment.

        • Histopathology: At the end of the study, perform a histopathological examination of major organs to check for any signs of toxicity.

Issue 3: Discrepancy Between Antithrombotic Efficacy and Bleeding Risk

Question: My P2Y1 antagonist is a potent antithrombotic, but it also causes excessive bleeding, making it difficult to find a therapeutic window. How can I manage this?

Answer: Balancing antithrombotic efficacy and bleeding risk is a key challenge in the development of all antiplatelet agents.

  • Potential Causes & Solutions:

    • High Dose or Over-inhibition: The dose of the antagonist may be too high, leading to a complete shutdown of P2Y1-mediated platelet function, which is also important for primary hemostasis.

      • Solution:

        • Titrate the Dose: Perform a dose-ranging study and measure both thrombosis (e.g., time to occlusion in a ferric chloride model) and hemostasis (e.g., tail bleeding time) at each dose. This will help you identify a dose that provides significant antithrombotic protection with only a moderate increase in bleeding time. For example, studies with MRS2500 showed it could provide strong antithrombotic effects with only a moderate prolongation of bleeding time.[3][4]

    • Combined Effects with Anesthesia or Other Medications: The anesthetic used or other experimental interventions could be exacerbating the bleeding risk.

      • Solution:

        • Review Anesthetic Protocol: Some anesthetics can have effects on cardiovascular function and coagulation. Ensure you are using a standard, well-validated anesthetic regimen for your model and that it is consistent across all experimental groups.

        • Control for Confounding Variables: Be mindful of any other substances administered to the animals that could influence hemostasis.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between nucleotide and non-nucleotide P2Y1 antagonists?

A1: Nucleotide antagonists (e.g., MRS2500) are structurally related to the endogenous agonist ADP. They are often highly potent and selective but generally suffer from poor metabolic stability (due to hydrolysis by ectonucleotidases) and low oral bioavailability, making them more suitable for intravenous administration in acute in vivo studies.[6] Non-nucleotide antagonists (e.g., BPTU) have more drug-like structures and are developed with the goal of oral bioavailability. However, they can face challenges with poor aqueous solubility and have their own metabolic liabilities.[1][2]

Q2: How do I choose the right animal model for my in vivo studies?

A2: The choice of model depends on your research question:

  • For arterial thrombosis: The ferric chloride-induced carotid artery thrombosis model is widely used and highly reproducible. It allows for the quantitative measurement of thrombus formation and time to vessel occlusion.[7] Laser-induced vessel wall injury is another well-regarded model.[4]

  • For systemic thromboembolism: An intravenous infusion of a mixture of collagen and epinephrine (B1671497) can be used to induce systemic thromboembolism, with survival as the primary endpoint.[4]

  • To assess bleeding risk: The tail transection or tail clip bleeding time assay is the standard method for evaluating the impact of an antithrombotic agent on hemostasis.[6]

Q3: Why is it important to measure both bleeding time and blood loss in hemostasis assays?

A3: While bleeding time is the most common endpoint, it only measures the time to form an initial platelet plug. Measuring total blood loss can provide a more sensitive and quantitative assessment of the quality and stability of that clot, especially when evaluating partial inhibition of platelet function.

Q4: Can I use a P2Y1 antagonist in combination with a P2Y12 antagonist like clopidogrel?

A4: Yes, and this is a promising therapeutic strategy. P2Y1 and P2Y12 receptors play complementary roles in platelet activation, with P2Y1 initiating the response and P2Y12 amplifying and sustaining it.[11] Studies have shown that combining a P2Y1 antagonist (like MRS2500) with a P2Y12 antagonist can lead to increased antithrombotic efficacy compared to either agent alone.[4]

Q5: What does it mean if a P2Y1 antagonist is described as an "inverse agonist"?

A5: Recent research has shown that the P2Y1 receptor can be constitutively active, meaning it can signal even in the absence of an agonist like ADP. A traditional antagonist simply blocks the agonist from binding. An inverse agonist goes a step further by binding to the receptor and stabilizing it in an inactive state, thereby reducing its basal, constitutive activity. P2Y1 antagonists like MRS2179, MRS2279, and MRS2500 have been shown to act as inverse agonists.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used P2Y1 antagonists to aid in compound selection and experimental design.

Table 1: In Vitro Potency of P2Y1 Antagonists

AntagonistTypeAssaySpeciesPotency (IC50 or Ki)Reference(s)
MRS2500 NucleotideRadioligand Binding (Ki)Human0.78 nM[13]
Platelet Aggregation (IC50)Human0.95 nM[13]
BPTU Non-nucleotideMembrane Binding (Ki)Human6 nM[1][2]
Platelet Aggregation (IC50)Human2.1 µM[1][2]
fIJP Inhibition (EC50)Mouse0.06 µM[14]
fIJP Inhibition (EC50)Rat0.3 µM[14]
BMS-884775 Non-nucleotideCalcium Flux (IC50)Human0.1 nM
Compound 7 Non-nucleotideP2Y1R Inhibition (IC50)Not Specified3.9 µM[1]
P2Y12R Inhibition (IC50)Not Specified148.9 µM[1]
MRS2179 NucleotideP2Y1R Inhibition (EC50)Not Specified0.33 µM[7]
MRS2211 NucleotideIP3 Formation (pIC50)Human5.97[13]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of P2Y1 Antagonists

AntagonistSpeciesAdministrationDoseKey Finding(s)Reference(s)
MRS2500 MouseIV2 mg/kgInhibited ex vivo platelet aggregation for at least 60 min; moderate bleeding time prolongation.[4]
Cynomolgus MonkeyIV0.09 + 0.14 mg/kg/h57% reduction in thrombus weight; 2.1-fold increase in bleeding time.[5]
Cynomolgus MonkeyIV0.45 + 0.68 mg/kg/h88% reduction in thrombus weight; 4.9-fold increase in bleeding time.[5]
BPTU Not SpecifiedOralNot SpecifiedLow bioavailability (F=18%).[1][2]
BMS-884775 RatOral5 mg/kgBioavailability (F=28%).[1]
MonkeyOral5 mg/kgBioavailability (F=6%).[1]
Compound 7 RatOral10 mg/kgt½ = 13 h; Bioavailability (F=32.4%). Comparable antithrombotic efficacy to ticagrelor (B1683153) with reduced bleeding risk.[1]
Unnamed Non-nucleotide RatOralNot Specifiedt½ = 2.8 h.[7]

Experimental Protocols

Protocol 1: In Vitro ADP-Induced Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), the gold standard for in vitro platelet function testing.[15]

1. Materials:

2. Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.

  • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells. Collect the supernatant PPP.

  • Calibrate Aggregometer: Set the aggregometer baseline (0% aggregation) using PRP and the maximum aggregation (100%) using PPP.

  • Assay: a. Pipette a known volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and place it in the aggregometer at 37°C. b. Add the P2Y1 antagonist (at various concentrations) or vehicle control to the PRP and incubate for 2-5 minutes. c. Add a specific concentration of ADP (e.g., 5-10 µM) to induce platelet aggregation. d. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the maximum aggregation percentage compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.

Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model is widely used to evaluate the efficacy of antithrombotic agents by inducing endothelial injury and subsequent thrombus formation.[7]

1. Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail).

  • Surgical microscope or stereomicroscope.

  • Doppler flow probe and flowmeter.

  • Filter paper (1x2 mm strips).

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water).

  • Surgical instruments (forceps, scissors).

  • Saline solution.

2. Procedure:

  • Anesthesia and Surgery: a. Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. b. Make a midline cervical incision to expose the left common carotid artery. c. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

  • Flow Probe Placement: a. Place a small Doppler flow probe around the carotid artery to measure baseline blood flow.

  • Thrombus Induction: a. Place a small piece of plastic or foil underneath the isolated artery to protect the surrounding tissue. b. Saturate a small piece of filter paper with the FeCl₃ solution. c. Apply the FeCl₃-soaked filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring and Endpoint: a. After removing the filter paper, rinse the area with saline. b. Continuously monitor blood flow using the Doppler probe. c. The primary endpoint is the time to stable occlusion, defined as the time from FeCl₃ application until blood flow ceases (or drops below a predefined threshold, e.g., 10% of baseline) for a sustained period.

Protocol 3: In Vivo Tail Bleeding Time Assay in Mice

This assay assesses the effect of a test compound on primary hemostasis.

1. Materials:

  • Anesthetic (optional, but recommended for consistency).

  • Mouse restrainer.

  • Scalpel or sharp blade.

  • Beaker or tube with pre-warmed saline (37°C).

  • Filter paper.

  • Stopwatch.

2. Procedure:

  • Compound Administration: Administer the P2Y1 antagonist or vehicle control at a predetermined time before the assay (based on its PK profile).

  • Anesthesia and Positioning: Anesthetize the mouse and place it in a restrainer.

  • Tail Transection: Immerse the tail in warm water to dilate the vessels. Amputate a small segment (e.g., 3 mm) from the tip of the tail with a sharp scalpel.

  • Bleeding Measurement: a. Immediately after transection, immerse the tail into the pre-warmed saline. b. Start the stopwatch. c. Observe for the cessation of bleeding. The bleeding time is the time from transection until bleeding stops for a continuous period (e.g., >30 seconds). d. Gently blot the tail tip with filter paper at intervals (e.g., every 30 seconds) to check for re-bleeding, being careful not to dislodge the clot.

  • Cut-off Time: A cut-off time (e.g., 10-15 minutes) should be established, after which the bleeding is stopped by applying pressure to prevent excessive blood loss.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Antagonist P2Y1 Antagonist Antagonist->P2Y1R Blocks Gq Gαq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers PlateletResponse Platelet Shape Change & Aggregation Initiation Ca2->PlateletResponse PKC->PlateletResponse

Caption: P2Y1 receptor signaling cascade in platelets.

Experimental Workflow: In Vivo Evaluation of a P2Y1 Antagonist

experimental_workflow cluster_invitro Phase 1: In Vitro Characterization cluster_pk Phase 2: Pharmacokinetics cluster_invivo Phase 3: In Vivo Efficacy & Safety invitro_potency Determine IC50 (Platelet Aggregation Assay) invitro_selectivity Selectivity Screen (vs. other P2Y receptors) invitro_potency->invitro_selectivity pk_study Determine Bioavailability, t½ in Target Species invitro_selectivity->pk_study dosing Administer Antagonist or Vehicle (IV or PO based on PK) pk_study->dosing thrombosis_model Induce Thrombosis (e.g., FeCl₃ Model) dosing->thrombosis_model bleeding_model Perform Hemostasis Assay (e.g., Tail Bleeding Time) dosing->bleeding_model analysis Analyze Time to Occlusion & Bleeding Time/Volume thrombosis_model->analysis bleeding_model->analysis

Caption: Workflow for preclinical evaluation of P2Y1 antagonists.

Logical Relationship: Balancing Efficacy and Bleeding Risk

efficacy_vs_bleeding Dose Antagonist Dose Efficacy Antithrombotic Efficacy Dose->Efficacy Increases Bleeding Bleeding Risk Dose->Bleeding Increases TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Defines Upper Limit Bleeding->TherapeuticWindow Defines Lower Limit

Caption: Relationship between dose, efficacy, and bleeding risk.

References

interpreting ambiguous data from P2Y1 inhibition experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering ambiguous data in P2Y1 inhibition experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and sources of ambiguity in P2Y1 inhibition experiments, providing potential causes and solutions in a question-and-answer format.

FAQ 1: Why does my P2Y1 antagonist show partial or no inhibition in a functional assay?

Possible Causes:

  • Constitutive Receptor Activity: The P2Y1 receptor can exhibit constitutive (agonist-independent) activity, meaning it can signal even in the absence of an agonist.[1][2] A compound that appears to be a weak or neutral antagonist might actually be an inverse agonist, reducing this basal signaling. Without measuring the baseline activity, this effect can be misinterpreted as a lack of inhibition.

  • Inverse Agonism: Many known P2Y1 antagonists, such as MRS2179, MRS2279, and MRS2500, act as inverse agonists.[1][2] This means they inhibit the constitutive activity of the receptor. If your assay is not designed to detect a decrease below the baseline, the inhibitory effect of an inverse agonist may be missed.

  • Receptor Expression Levels: High levels of P2Y1 receptor expression can lead to increased constitutive activity.[1] This can make it seem like an antagonist is less effective.

  • Partial Agonism of ATP: Under conditions of high receptor expression, ATP can act as a partial agonist at the P2Y1 receptor.[3] If there is endogenous ATP in your assay system, it could interfere with the antagonist's effects.

Solutions:

  • Measure Baseline Activity: Always include a control with no agonist to determine the baseline signaling of your system. This will allow you to identify inverse agonism.

  • Characterize Antagonists Thoroughly: When using a new antagonist, perform concentration-response curves in the absence of an agonist to test for inverse agonist activity.

  • Optimize Receptor Expression: If using a recombinant system, consider titrating the level of receptor expression to minimize constitutive activity.

  • Control for Endogenous Nucleotides: In cell-based assays, consider including apyrase to degrade any endogenously released ATP and ADP that could interfere with your measurements.

Troubleshooting Flowchart for Apparent Lack of Inhibition

Start Antagonist shows weak or no inhibition Q1 Is there constitutive P2Y1 activity in your system? Start->Q1 A1_Yes Antagonist may be an inverse agonist. Q1->A1_Yes Yes A1_No Consider other factors. Q1->A1_No No End Re-evaluate antagonist activity A1_Yes->End Q2 Is receptor expression level optimized? A1_No->Q2 A2_Yes Check for experimental artifacts. Q2->A2_Yes Yes A2_No Titrate receptor expression. Q2->A2_No No Q3 Are you controlling for endogenous nucleotides? A2_Yes->Q3 A2_No->End A3_Yes Investigate compound-specific issues. Q3->A3_Yes Yes A3_No Add apyrase to the assay buffer. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting logic for weak or no P2Y1 antagonist activity.

FAQ 2: We are observing significant variability in IC50 values for our P2Y1 inhibitor between experiments. What are the potential causes?

Possible Causes:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure cell lines are authentic, free from mycoplasma contamination, and used at a consistent and low passage number to avoid genetic drift.[3]

    • Cell Health and Growth Phase: Use healthy cells in the logarithmic growth phase. Stressed or confluent cells may respond differently to inhibitors.[3]

    • Inconsistent Cell Seeding: Variations in the initial number of cells seeded can significantly impact the final assay readout.

  • Compound-Related Issues:

    • Compound Stability: Ensure the inhibitor is properly stored and that fresh dilutions are made for each experiment. Avoid repeated freeze-thaw cycles.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and confirmed to be non-toxic to the cells.

  • Experimental Parameters:

    • Incubation Time: The IC50 of an inhibitor can be dependent on the incubation time.

    • Reagent Quality: Ensure that media, serum, and assay reagents are not expired and have been stored correctly.

Solutions:

  • Standardize Cell Culture: Maintain a strict protocol for cell culture, including passage number, seeding density, and confluency at the time of the experiment.

  • Optimize Assay Conditions: Perform optimization experiments to determine the ideal incubation time and other assay parameters.

  • Quality Control of Reagents: Use high-quality reagents and ensure proper storage and handling of the inhibitor.

FAQ 3: My P2Y1 inhibitor appears to have agonist activity in a calcium imaging assay. Why is this happening?

Possible Causes:

  • Off-Target Effects: The inhibitor may have off-target effects on other receptors that can mobilize calcium. For example, some compounds may interact with other P2Y receptors or even other GPCRs.[4]

  • Assay Artifacts: Some fluorescent dyes can be sensitive to compound autofluorescence or quenching, leading to misleading signals.

  • Cellular Stress: At high concentrations, some compounds can induce cellular stress, leading to a non-specific increase in intracellular calcium.

Solutions:

  • Selectivity Profiling: Test the inhibitor against a panel of related receptors to determine its selectivity.

  • Control Experiments:

    • Run a cell-free assay with the inhibitor and the calcium indicator to check for direct interactions.

    • Use a different calcium indicator dye to see if the effect persists.

    • Test the effect of the inhibitor in a cell line that does not express the P2Y1 receptor.

  • Dose-Response Analysis: Carefully examine the dose-response curve. A non-specific effect may have a different shape than a receptor-mediated response.

Quantitative Data

The following tables summarize key quantitative data for common P2Y1 receptor agonists and antagonists. These values are intended as a guide, and optimal concentrations should be determined empirically for each experimental system.

Table 1: EC50/pEC50 Values for P2Y1 Receptor Agonists

AgonistReceptor SpeciesAssay TypeEC50/pEC50Reference(s)
2-MeSADPHumanInositol Phosphate AccumulationEC50 = 5 nM[1]
2-MeSADPHumanCalcium MobilizationpEC50 = 8.29[1]
MRS2365HumanInositol Phosphate AccumulationEC50 = 0.4 nM
ADPHumanInositol Phosphate AccumulationpEC50 = 6.2 - 7.2[3]
ATPHumanInositol Phosphate AccumulationPartial agonist, pIC50 = 6.1 - 7.8[3]

Table 2: IC50/pIC50/Ki/pKi Values for P2Y1 Receptor Antagonists

AntagonistReceptor SpeciesAssay TypeIC50/pIC50/Ki/pKiReference(s)
MRS2500HumanRadioligand BindingpKi = 8.8 - 9.1[3]
MRS2279HumanRadioligand BindingpKd = 8.1[3]
BPTUHumanRadioligand BindingKi = 6 nM[5]
BMS-884775HumanNot SpecifiedIC50 = 0.1 nM[1]
YM-254890Not SpecifiedPlatelet AggregationIC50 < 0.6 µM[1]
NF157HumanNot SpecifiedpKi = 7.35 (at P2Y11)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2Y1 receptor inhibition.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[4] Activation of the receptor by its endogenous agonist, ADP, initiates a signaling cascade that leads to the mobilization of intracellular calcium and other downstream effects.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq/11 P2Y1->Gq Activates PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Platelet Shape Change) PKC->Downstream Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_influx Ca²⁺ Influx Ca_store->Ca_influx Release ADP ADP (Agonist) ADP->P2Y1 Activates Antagonist P2Y1 Antagonist Antagonist->P2Y1 Inhibits Ca_influx->Downstream

Caption: P2Y1 receptor signaling pathway.

Calcium Imaging Assay Protocol

This protocol outlines a general procedure for measuring P2Y1 receptor-mediated calcium mobilization.

Experimental Workflow for Calcium Imaging Assay

Start Seed cells in a 96-well plate Step1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Step1 Step2 Wash cells to remove excess dye Step1->Step2 Step3 Pre-incubate with P2Y1 inhibitor or vehicle Step2->Step3 Step4 Stimulate with P2Y1 agonist (e.g., ADP) Step3->Step4 Step5 Measure fluorescence intensity over time Step4->Step5 End Analyze data to determine inhibition Step5->End

Caption: General workflow for a P2Y1 calcium imaging assay.

Detailed Steps:

  • Cell Culture:

    • Seed cells expressing the P2Y1 receptor (e.g., HEK293 or 1321N1 cells) into a 96-well black-walled, clear-bottom plate at an appropriate density.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic detergent (e.g., Pluronic F-127) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium and wash the cells with the physiological buffer.

    • Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • After incubation, gently wash the cells two to three times with the physiological buffer to remove extracellular dye.

  • Inhibitor Pre-incubation:

    • Prepare serial dilutions of the P2Y1 inhibitor in the physiological buffer.

    • Add the inhibitor dilutions or vehicle control to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the agonist into the wells and continue to record the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax).

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Calcium Imaging Assays:

IssuePotential CauseSolution
Low Signal-to-Noise Ratio Insufficient dye loading, low receptor expression, or unhealthy cells.Optimize dye concentration and loading time. Confirm receptor expression. Use healthy, logarithmically growing cells.[7]
High Background Fluorescence Autofluorescence from cells or media, or incomplete removal of extracellular dye.Use a phenol (B47542) red-free medium. Ensure thorough washing after dye loading.
Apparent Agonist Activity of Inhibitor Off-target effects, compound autofluorescence, or cellular stress.Test for selectivity, run cell-free controls, and use a different calcium indicator.
Radioligand Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the P2Y1 receptor.

Experimental Workflow for Radioligand Binding Assay

Start Prepare cell membranes expressing P2Y1 Step1 Incubate membranes with a fixed concentration of radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500) and varying concentrations of test compound. Start->Step1 Step2 Separate bound from free radioligand by rapid filtration. Step1->Step2 Step3 Wash filters to remove non-specifically bound radioligand. Step2->Step3 Step4 Quantify radioactivity on filters using liquid scintillation counting. Step3->Step4 End Analyze data to determine Ki Step4->End

Caption: General workflow for a P2Y1 radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the P2Y1 receptor in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500), and a range of concentrations of the unlabeled test compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known P2Y1 antagonist.

    • Incubate the plate at a constant temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Radioligand Binding Assays:

IssuePotential CauseSolution
High Non-Specific Binding Radioligand is too hydrophobic, too much membrane protein is used, or inadequate washing.Choose a more hydrophilic radioligand if possible. Optimize the amount of membrane protein per well. Increase the number and volume of washes.[8]
Low Specific Binding Low receptor expression, inactive radioligand, or incorrect assay conditions.Use a cell line with higher receptor expression. Check the age and storage of the radioligand. Optimize incubation time and temperature.
High Variability Between Replicates Inconsistent pipetting, incomplete mixing, or issues with the filtration process.Calibrate pipettes and ensure proper mixing of reagents. Ensure the filtration is rapid and consistent across all wells.

References

Validation & Comparative

Validating P2Y1 Receptor Antagonism of MRS2179: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of MRS2179, a selective P2Y1 receptor antagonist, with other relevant alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of critical pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Introduction to MRS2179

N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, commonly known as MRS2179, is a well-characterized competitive antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a pivotal role in various physiological processes, most notably ADP-induced platelet aggregation.[1][2] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, initiating a signaling cascade that leads to platelet shape change and the onset of aggregation.[1] By selectively blocking this receptor, MRS2179 serves as a valuable pharmacological tool for dissecting platelet activation pathways and as a reference compound for developing novel anti-thrombotic agents.[2][3]

Quantitative Data: A Comparative Analysis

The efficacy and selectivity of MRS2179 have been quantified through various in vitro assays. The following tables summarize key pharmacological parameters, comparing MRS2179 with other notable P2Y1 receptor antagonists.

Table 1: Potency and Affinity of P2Y1 Receptor Antagonists

CompoundReceptor SpeciesAssay TypeParameterValue (nM)Citations
MRS2179 HumanFunctional AssayKB177[3][4]
TurkeyFunctional AssayKB100
HumanRadioligand Binding ([33P]MRS2179)Kd109[2][5]
HumanRadioligand Binding ([3H]MRS2279)Ki84[6]
MRS2279 HumanRadioligand Binding ([3H]MRS2279)Ki13[6]
MRS2500 HumanPlatelet AggregationIC500.95[7]

KB (antagonist equilibrium dissociation constant), Kd (equilibrium dissociation constant), Ki (inhibitor constant), IC50 (half maximal inhibitory concentration).

Table 2: Selectivity Profile of MRS2179

Receptor TargetParameterValue (µM)Fold Selectivity vs. P2Y1 (KB=100nM)Citations
P2X1IC501.15~12x
P2X3IC5012.9~129x
P2Y2, P2Y4, P2Y6-Inactive>100x
P2Y12-No effect on adenylyl cyclase inhibitionHighly Selective[2][5][7]

Recent studies have also characterized MRS2179, along with MRS2279 and MRS2500, as an inverse agonist, meaning it can inhibit the receptor's constitutive activity in the absence of an agonist.[8]

Signaling Pathways and Experimental Diagrams

To visually represent the mechanisms and protocols discussed, the following diagrams have been generated using the DOT language.

P2Y1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Platelet Shape Change & Aggregation Ca->Response PKC->Response ADP ADP (Agonist) ADP->P2Y1 Activates MRS2179 MRS2179 (Antagonist) MRS2179->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway and MRS2179 Inhibition.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay Blood 1. Collect Whole Blood (Sodium Citrate) Centrifuge1 2. Centrifuge (Low Speed) 150-200 x g Blood->Centrifuge1 PRP 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Equilibrate 4. Equilibrate PRP at 37°C in Aggregometer PRP->Equilibrate Add_Antagonist 5. Add MRS2179 (or vehicle) Equilibrate->Add_Antagonist Add_Agonist 6. Add ADP to induce aggregation Add_Antagonist->Add_Agonist Record 7. Record Light Transmission Add_Agonist->Record

Workflow for Platelet Aggregation Assay using LTA.

Principle of Competitive Antagonism at the P2Y1 Receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. Below are protocols for key validation experiments.

This assay determines the binding affinity of an unlabeled test compound (like MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.[1]

  • Materials:

    • P2Y1 receptor membrane preparation (e.g., from cells overexpressing the receptor).

    • Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [3H]MRS2279).[1][6]

    • Unlabeled test compound (MRS2179).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Resuspend receptor membranes in binding buffer.

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (MRS2179).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled antagonist.

    • Incubate the plate (e.g., 60 minutes at 4°C) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value from the curve and then determine the inhibitor constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key event in the P2Y1 signaling cascade.[1][9]

  • Materials:

    • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[4]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • P2Y1 agonist (e.g., ADP or 2-MeSADP).

    • P2Y1 antagonist (MRS2179).

    • Fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate cells in a 96-well microplate and grow to confluence.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash cells with assay buffer to remove excess dye.

    • Prepare a plate with various concentrations of MRS2179 and another plate with a fixed concentration of the agonist (e.g., EC80).

    • Place the cell and compound plates into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Add the MRS2179 solution to the cells and incubate for a specified period.

    • Add the agonist solution to initiate the calcium response.

    • Monitor the change in fluorescence over time.

  • Data Analysis:

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.

    • Plot the inhibition of the calcium response against the log concentration of MRS2179 to calculate the IC50 value.

This assay is the gold standard for assessing platelet function and is used to measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation.[3][7]

  • Materials:

    • Freshly drawn human blood from healthy, medication-free donors.

    • Anticoagulant (e.g., 3.2% sodium citrate).

    • P2Y1 agonist (ADP).

    • P2Y1 antagonist (MRS2179).

    • Light Transmission Aggregometer (LTA).

  • Procedure:

    • Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.[3][10]

    • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to pellet the platelets. The supernatant is the PPP.

    • Assay Execution:

      • Pre-warm PRP and PPP samples to 37°C.

      • Calibrate the aggregometer using PRP to set 0% light transmission and PPP to set 100% transmission.

      • Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.

      • Add the desired concentration of MRS2179 or a vehicle control and incubate for 2-5 minutes.[3]

      • Add a submaximal concentration of ADP to induce aggregation.

      • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Quantify the maximum percentage of aggregation for each condition.

    • Plot a dose-response curve for MRS2179 inhibition and calculate the IC50 value.[3]

Conclusion

MRS2179 is a potent and selective competitive antagonist of the P2Y1 receptor, validated through extensive in vitro experimentation. Its ability to specifically block ADP-induced, P2Y1-mediated signaling, such as calcium mobilization and platelet aggregation, without affecting P2Y12-mediated pathways, makes it an invaluable research tool.[2][7] While newer compounds like MRS2500 show higher potency, MRS2179 remains a foundational reference compound for studying purinergic signaling.[7][11] The detailed protocols and comparative data provided in this guide offer a robust framework for researchers to effectively utilize and validate the P2Y1 receptor antagonism of MRS2179 in their studies.

References

A Comparative Analysis of P2Y1 Receptor Antagonists: MRS2179 vs. MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective P2Y1 receptor antagonist is critical for investigating the role of this receptor in thrombosis, inflammation, and other physiological processes. This guide provides a detailed comparison of two prominent P2Y1 antagonists, MRS2179 and MRS2500, focusing on their potency, stability, and experimental applications.

MRS2179 and MRS2500 are both competitive antagonists of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP) that plays a key role in platelet aggregation and other cellular responses.[1][2] While both compounds are valuable research tools, they exhibit significant differences in their pharmacological profiles, with MRS2500 emerging as a more potent and stable analogue.

Quantitative Comparison of Potency

Experimental data consistently demonstrates the superior potency of MRS2500 compared to MRS2179 in inhibiting P2Y1 receptor function. MRS2500 exhibits a significantly lower inhibition constant (Ki) and 50% inhibitory concentration (IC50), indicating a much higher affinity for the receptor.[3][4]

CompoundParameterValueReceptor/SystemReference
MRS2179 KB100 nMP2Y1 Receptors[5][6]
Ki84 nMRecombinant Human P2Y1 Receptor[7][8]
Kd109 ± 18 nMWashed Human Platelets ([33P]MRS2179 binding)[9][10]
IC50Submicromolar rangeADP-induced human platelet aggregation[3]
MRS2500 Ki0.78 nMRecombinant Human P2Y1 Receptor[3][4]
IC500.95 nMADP-induced human platelet aggregation[4][11]
Kd1.2 nMHuman P2Y1 Receptor (Sf9 membranes)[12]
Kd0.61 nMIntact Human Platelets[13]

The data clearly indicates that MRS2500 is approximately 100-fold more potent than MRS2179 in binding to the human P2Y1 receptor.[3] This enhanced potency translates to more effective inhibition of ADP-induced platelet aggregation at nanomolar concentrations.

In Vivo Stability and Efficacy

A critical differentiator between the two antagonists is their in vivo stability. MRS2179 has a transient effect on platelet function ex vivo, lasting less than 5 minutes, and requires high doses for in vivo studies.[3] In contrast, MRS2500 was designed for optimized stability and demonstrates a prolonged inhibitory effect on platelet aggregation for at least 60 minutes in mice.[3][14] This enhanced stability is attributed to its (N)-methanocarba ring system, which confers resistance to degradation by nucleotidases.[3][14]

Selectivity Profile

Both MRS2179 and MRS2500 are highly selective for the P2Y1 receptor. MRS2179 shows selectivity over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[5][6] Similarly, MRS2500 does not inhibit the P2Y12 receptor, another key ADP receptor on platelets, nor does it affect aggregation induced by other agonists like collagen or a thromboxane A2 analog.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the potency of MRS2179 and MRS2500.

Radioligand Binding Assay

This assay determines the binding affinity of the unlabeled antagonists by measuring their ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

Materials:

  • P2Y1 receptor membrane preparation (e.g., from Sf9 insect cells expressing the recombinant human P2Y1 receptor)

  • Radioligand (e.g., [3H]MRS2500 or [32P]MRS2500)[1][12]

  • Unlabeled test compounds (MRS2179, MRS2500)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the P2Y1 receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist in the binding buffer.

  • To determine non-specific binding, a separate set of tubes containing a high concentration of an unlabeled P2Y1 antagonist is included.[1]

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[1]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[1]

Platelet Aggregation Assay

This functional assay measures the ability of the antagonists to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn whole blood from healthy donors, anticoagulated with trisodium citrate.

  • Agonist: Adenosine diphosphate (ADP)

  • Test compounds: MRS2179, MRS2500

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 240 x g for 10 minutes).[15] Prepare PPP by centrifuging the remaining blood at a high speed.

  • Adjust the platelet count in the PRP if necessary.

  • Pre-warm the PRP samples to 37°C.

  • Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline reading.

  • Add the antagonist (MRS2179 or MRS2500) at various concentrations and incubate for a specified time.

  • Initiate platelet aggregation by adding a fixed concentration of ADP.

  • Record the change in light transmittance for several minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP (100% aggregation).[15]

  • Determine the IC50 value of the antagonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2Y1 receptor signaling cascade and a typical experimental workflow for characterizing P2Y1 antagonists.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R binds Gq Gq P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC->Platelet_Response MRS2179 MRS2179 MRS2179->P2Y1R inhibits MRS2500 MRS2500 MRS2500->P2Y1R inhibits

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (P2Y1-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay PRP_Prep Platelet-Rich Plasma (PRP) Preparation Functional_Assay Platelet Aggregation Assay PRP_Prep->Functional_Assay IC50_Ki IC50 / Ki Determination Binding_Assay->IC50_Ki Functional_Assay->IC50_Ki Potency_Comparison Potency Comparison IC50_Ki->Potency_Comparison

Caption: Experimental Workflow for P2Y1 Antagonist Characterization.

Conclusion

Both MRS2179 and MRS2500 are valuable tools for studying the P2Y1 receptor. However, for applications requiring high potency and sustained in vivo activity, MRS2500 is the superior choice. Its significantly higher affinity for the P2Y1 receptor and enhanced stability make it a more effective and reliable antagonist for both in vitro and in vivo experimental models. Researchers should consider these differences when selecting an antagonist for their specific research needs.

References

MRS2500: A Comparative Guide to its P2Y Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of MRS2500 across various P2Y receptor subtypes. The data presented herein is compiled from multiple studies to offer an objective overview of its selectivity profile, supported by detailed experimental protocols and signaling pathway diagrams.

Executive Summary

MRS2500 is a highly potent and selective competitive antagonist of the P2Y1 receptor.[1][2] Experimental data consistently demonstrates its nanomolar affinity for the P2Y1 receptor, with minimal to no significant activity at other P2Y receptor subtypes, underscoring its utility as a specific pharmacological tool for studying P2Y1-mediated signaling.

Comparative Data on P2Y Receptor Activity

The following table summarizes the available quantitative data on the interaction of MRS2500 with various P2Y receptors. The high selectivity for P2Y1 is evident from the stark contrast in binding affinities.

Receptor SubtypeLigandAssay TypeSpeciesK_i_ (nM)IC_50_ (nM)Reference
P2Y1 MRS2500 Radioligand Binding Human 0.78 [2]
P2Y1 MRS2500 Platelet Aggregation Human 0.95 [2]
P2Y2MRS2500Radioligand BindingHuman>10,000[3]
P2Y12MRS2500Radioligand BindingHuman>10,000[3]
Other P2Y Subtypes (P2Y4, P2Y6, P2Y11, P2Y13, P2Y14)MRS2500VariousHumanNot Detectably Bound/Inactive[4]

Signaling Pathways

The differential effects of MRS2500 are rooted in the distinct signaling pathways initiated by various P2Y receptors.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2->Cellular_Response PKC->Cellular_Response ADP ADP ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Blocks

P2Y1 Receptor Signaling Pathway

P2Y12_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP_cAMP ATP -> cAMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Platelet Aggregation PKA->Cellular_Response ADP ADP ADP->P2Y12 Activates

P2Y12 Receptor Signaling Pathway

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca2->Cellular_Response PKC->Cellular_Response UDP UDP UDP->P2Y6 Activates

P2Y6 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is used to determine the binding affinity (K_i_) of MRS2500 for the P2Y1 receptor.

1. Materials:

  • Membranes from Sf9 insect cells expressing the human P2Y1 receptor.

  • [³²P]MRS2500 or [¹²⁵I]MRS2500 as the radioligand.

  • Unlabeled MRS2500 for competition binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled MRS2500 in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of MRS2500 that inhibits 50% of the specific binding of the radioligand (IC_50_).

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow A Prepare P2Y1 Receptor Membranes B Incubate Membranes with Radioligand ([³²P]MRS2500) and varying [MRS2500] A->B C Separate Bound from Free Ligand via Filtration B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: Determine IC₅₀ and Kᵢ E->F

Radioligand Binding Assay Workflow
Platelet Aggregation Assay

This functional assay measures the ability of MRS2500 to inhibit ADP-induced platelet aggregation, providing an IC_50_ value.

1. Materials:

  • Freshly drawn human blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (B83284) (ADP) as the agonist.

  • MRS2500 at various concentrations.

  • Aggregometer.

2. Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Adjust the platelet count in the PRP using PPP.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-incubate PRP with various concentrations of MRS2500 or vehicle control for a short period (e.g., 2-5 minutes) at 37°C.

  • Initiate platelet aggregation by adding a fixed concentration of ADP.

  • Monitor the change in light transmission for a set period.

  • Determine the concentration of MRS2500 that inhibits 50% of the ADP-induced platelet aggregation (IC_50_).

Intracellular Calcium Mobilization Assay

This assay is used to assess the functional antagonism of MRS2500 at Gq-coupled P2Y receptors by measuring changes in intracellular calcium levels.

1. Materials:

  • Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Agonist for the specific P2Y receptor.

  • MRS2500 at various concentrations.

  • Fluorescence plate reader.

2. Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Pre-incubate the cells with various concentrations of MRS2500 or vehicle control.

  • Stimulate the cells with the appropriate agonist.

  • Measure the fluorescence intensity at the respective excitation and emission wavelengths for the dye.

  • Calculate the change in intracellular calcium concentration.

  • Determine the concentration of MRS2500 that inhibits 50% of the agonist-induced calcium mobilization (IC_50_).

Conclusion

The data overwhelmingly supports the classification of MRS2500 as a highly selective and potent antagonist of the P2Y1 receptor. Its negligible interaction with other P2Y receptor subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of P2Y1 receptor signaling. Researchers and drug development professionals can confidently utilize MRS2500 to specifically probe P2Y1 function in various experimental models.

References

A Comparative Guide to P2Y1 Receptor Antagonists: MRS Compounds vs. Other Purinergic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical mediator in various physiological processes, most notably platelet aggregation.[1][2] Its role in thrombosis has made it a key target for the development of novel antithrombotic agents. This guide provides a detailed comparison of potent and selective P2Y1 antagonists from the MRS series, particularly MRS2500, and clarifies their distinction from other purinergic inhibitors like PSB 0739, which primarily targets the P2Y12 receptor.

P2Y1 Receptor Signaling Pathway

Upon activation by ADP, the P2Y1 receptor couples to Gq/11 G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] These second messengers lead to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively, culminating in cellular responses such as platelet shape change and aggregation.[3][4]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Gq11 Gq/11 P2Y1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cell_Response PKC->Cell_Response

P2Y1 Receptor Signaling Pathway

Quantitative Comparison of P2Y1 Antagonists

The MRS series of compounds, developed through rational drug design, includes several potent and selective antagonists of the P2Y1 receptor.[5] MRS2500, a nucleotide analog containing a rigid (N)-methanocarba ring system, stands out as one of the most potent and selective P2Y1 antagonists reported to date.[6][7] In contrast, PSB 0739 is a highly potent antagonist of the P2Y12 receptor, another key ADP receptor on platelets, but it does not inhibit the P2Y1 receptor.[8][9][10][11]

CompoundTarget ReceptorAntagonist TypePotency (Ki or IC50)SelectivityReference
MRS2500 P2Y1CompetitiveKi = 0.78 nM (human P2Y1)Highly selective for P2Y1 over other P2Y subtypes.[7][12][13]
MRS2179 P2Y1CompetitivepKb = 6.99 (turkey erythrocyte P2Y1)Selective for P2Y1.[14][15][1][14]
MRS2279 P2Y1CompetitiveIC50 = 17.8 nM (rat colon)Selective for P2Y1.[16]
PSB 0739 P2Y12CompetitiveKi = 24.9 nM (human P2Y12)Highly potent and selective for P2Y12.[8][9][11][8][9]

Experimental Protocols

The characterization of P2Y1 receptor antagonists involves a variety of in vitro assays to determine their affinity, potency, and selectivity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor. It typically involves a competitive binding experiment using a radiolabeled P2Y1 antagonist, such as [3H]MRS2500.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the P2Y1 receptor (e.g., Sf9 cells) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to calculate the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Membranes with P2Y1 Receptors B Incubate with [³H]MRS2500 & Test Compound A->B C Separate Bound & Free Radioligand B->C D Quantify Bound Radioactivity C->D E Calculate IC₅₀ and Ki D->E

Radioligand Binding Assay Workflow

Platelet Aggregation Assay

This functional assay measures the ability of a compound to inhibit ADP-induced platelet aggregation.

Protocol Outline:

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared from whole blood by centrifugation.

  • Incubation: PRP is incubated with the test compound or vehicle control.

  • Induction of Aggregation: Platelet aggregation is induced by adding ADP.

  • Measurement: The change in light transmission through the PRP sample is measured over time using an aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits ADP-induced aggregation by 50%, is determined.

Comparative Overview: MRS P2Y1 Antagonists vs. PSB 0739

The primary distinction between the MRS compounds discussed and PSB 0739 lies in their receptor selectivity. MRS antagonists like MRS2500 are designed to specifically block the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet aggregation. In contrast, PSB 0739 targets the P2Y12 receptor, which is responsible for the sustained platelet aggregation response. For researchers investigating the specific roles of the P2Y1 receptor, MRS compounds are the appropriate pharmacological tools.

Antagonist_Comparison cluster_ADP ADP-Induced Platelet Aggregation ADP_stim ADP P2Y1 P2Y1 Receptor ADP_stim->P2Y1 P2Y12 P2Y12 Receptor ADP_stim->P2Y12 Aggregation Platelet Aggregation P2Y1->Aggregation Initiation P2Y12->Aggregation Sustenance MRS MRS P2Y1 Antagonists (e.g., MRS2500) MRS->P2Y1 Inhibits PSB PSB 0739 PSB->P2Y12 Inhibits

Conceptual Comparison of Antagonist Targets

References

Validating MRS2179 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of MRS2179, a selective P2Y1 receptor antagonist, with other commercially available alternatives. It is intended for researchers, scientists, and drug development professionals seeking to validate the efficacy of MRS2179 in a new cell line. This document outlines detailed experimental protocols and presents supporting data to facilitate an objective evaluation.

Comparative Efficacy of P2Y1 Receptor Antagonists

MRS2179 is a well-established competitive antagonist of the P2Y1 receptor, a Gq-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] Its efficacy has been demonstrated in various cell types, most notably in preventing ADP-induced platelet aggregation.[3][4] To provide a clear comparison with other common P2Y1 receptor antagonists, the following table summarizes their key pharmacological parameters.

AntagonistMechanism of ActionReported Affinity (Ki)Reported Potency (IC50)Key Characteristics
MRS2179 Competitive Antagonist~84-100 nM[1][2]~0.1 µM (platelet aggregation)Selective over P2X1, P2X3, P2Y2, P2Y4, and P2Y6 receptors.[1][2]
MRS2500 Competitive Antagonist~0.8 nMPotent inhibitor of ADP-induced platelet aggregation.[5] More potent and stable than MRS2179.[5][6]
PPADS Non-selective Antagonist~5.2 µM~10 µMAlso antagonizes other P2Y and P2X receptors.[7][8][9]
BPTU Allosteric Antagonist-~0.06-0.3 µM[10][11]Non-nucleotide structure, binds to a site distinct from the ADP binding pocket.[11][12][13]

Experimental Protocols for Efficacy Validation in a New Cell Line

Validating the efficacy of MRS2179 in a novel cell line requires a systematic approach, beginning with the confirmation of P2Y1 receptor expression and followed by functional assays to measure the antagonist's effect.

Validation of P2Y1 Receptor Expression

Before functional validation, it is crucial to confirm the presence of the P2Y1 receptor in the new cell line at both the mRNA and protein levels.

a) Reverse Transcription PCR (RT-PCR) for P2Y1 mRNA Detection:

  • Objective: To detect the presence of P2Y1 receptor mRNA.

  • Procedure:

    • Isolate total RNA from the new cell line.

    • Synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Perform PCR using primers specific for the P2Y1 receptor gene.

    • Analyze the PCR product by gel electrophoresis. A band of the expected size indicates the presence of P2Y1 mRNA.

b) Flow Cytometry for Cell Surface P2Y1 Receptor Detection:

  • Objective: To confirm the presence of the P2Y1 receptor protein on the cell surface.

  • Procedure:

    • Harvest and wash the cells.

    • Incubate the cells with a primary antibody specific for an extracellular epitope of the P2Y1 receptor.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Analyze the cells using a flow cytometer to detect the fluorescent signal. An increase in fluorescence intensity compared to an isotype control indicates the presence of the P2Y1 receptor on the cell surface.[14]

Functional Validation of MRS2179 Efficacy

a) Intracellular Calcium Mobilization Assay:

This assay is a direct functional readout of Gq-coupled receptor activation, such as the P2Y1 receptor.

  • Principle: Activation of the P2Y1 receptor by an agonist (e.g., ADP or 2-MeSADP) leads to the release of intracellular calcium stores. A calcium-sensitive fluorescent dye is used to measure this change in intracellular calcium concentration. An antagonist will inhibit this agonist-induced calcium mobilization.

  • Detailed Protocol:

    • Cell Preparation: Seed the new cell line in a black-walled, clear-bottom 96-well plate and grow to near confluency.

    • Dye Loading:

      • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127 in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

      • Remove the culture medium from the cells and add the dye loading solution.

      • Incubate at 37°C for 45-60 minutes in the dark.

      • Wash the cells twice with the buffer to remove extracellular dye.

    • Assay Procedure:

      • Place the plate in a fluorescence plate reader.

      • Establish a baseline fluorescence reading.

      • Add varying concentrations of MRS2179 to the wells and incubate for a predetermined time.

      • Add a fixed concentration of a P2Y1 receptor agonist (e.g., 2-MeSADP).

      • Immediately measure the change in fluorescence over time.

    • Data Analysis: The inhibitory effect of MRS2179 is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value of MRS2179 by plotting the percentage of inhibition against the logarithm of the MRS2179 concentration.

b) Radioligand Binding Assay:

This assay directly measures the ability of MRS2179 to compete with a radiolabeled ligand for binding to the P2Y1 receptor.

  • Principle: This is a competitive binding assay where unlabeled MRS2179 competes with a known radiolabeled P2Y1 receptor ligand (e.g., [³H]MRS2500) for binding to the receptor. The amount of bound radioactivity is measured to determine the binding affinity (Ki) of MRS2179.

  • Detailed Protocol:

    • Membrane Preparation:

      • Homogenize the cells from the new cell line in a cold buffer.

      • Centrifuge the homogenate to pellet the cell membranes.

      • Resuspend the membrane pellet in a binding buffer.

    • Binding Reaction:

      • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled P2Y1 ligand, and varying concentrations of unlabeled MRS2179.

      • Incubate at room temperature for a sufficient time to reach equilibrium.

    • Separation of Bound and Free Ligand:

      • Rapidly filter the reaction mixture through a glass fiber filter plate using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter.

      • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Detection:

      • Dry the filters and add a scintillation cocktail.

      • Measure the radioactivity using a scintillation counter.

    • Data Analysis: The amount of radioactivity on the filters will decrease as the concentration of MRS2179 increases. Calculate the IC50 of MRS2179 from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the P2Y1 signaling pathway and the experimental workflow for validating MRS2179 efficacy.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates MRS2179 MRS2179 MRS2179->P2Y1_Receptor Inhibits Gq Gq protein P2Y1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway

Experimental_Workflow cluster_validation Phase 1: P2Y1 Receptor Expression Validation cluster_functional Phase 2: Functional Efficacy Validation Start Start with New Cell Line RNA_Isolation RNA Isolation Start->RNA_Isolation Flow_Cytometry Flow Cytometry for Cell Surface P2Y1 Start->Flow_Cytometry RT_PCR RT-PCR for P2Y1 mRNA RNA_Isolation->RT_PCR Expression_Confirmed P2Y1 Expression Confirmed? RT_PCR->Expression_Confirmed Flow_Cytometry->Expression_Confirmed Stop Stop: Cell line not suitable Expression_Confirmed->Stop No Calcium_Assay Intracellular Calcium Mobilization Assay Expression_Confirmed->Calcium_Assay Yes Binding_Assay Radioligand Binding Assay Calcium_Assay->Binding_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis Conclusion Conclusion on MRS2179 Efficacy Data_Analysis->Conclusion

References

A Comparative Guide to P2Y1 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The P2Y1 receptor, an adenosine (B11128) diphosphate (B83284) (ADP)-activated G-protein coupled receptor, plays a pivotal role in the initiation of platelet aggregation and thrombus formation. Its distinct mechanism, involving Gq-protein coupling and subsequent intracellular calcium mobilization, makes it a compelling target for the development of novel antithrombotic agents.[1][2][3] Unlike P2Y12 receptor antagonists, which are widely used in clinical practice, P2Y1 antagonists are primarily utilized as research tools, with ongoing investigations into their therapeutic potential.[1][2][4] Accumulating evidence suggests that inhibiting the P2Y1 receptor could offer effective antiplatelet activity, potentially with a reduced risk of bleeding compared to other antiplatelet strategies.[4]

This guide provides a comparative analysis of key P2Y1 antagonists documented in the literature, presenting quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways and workflows to aid researchers in drug discovery and development.

The P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by its endogenous agonist, ADP, triggers a cascade of intracellular events crucial for platelet activation. The receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.[1][2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 binds to its receptor on the dense tubular system (an intracellular calcium store in platelets), leading to a rapid increase in cytosolic calcium (Ca2+) concentration.[1][5] This calcium influx is the primary driver for the initial platelet shape change and the onset of a transient, reversible aggregation.[6][7] Full, sustained platelet aggregation requires the co-activation of the Gi-coupled P2Y12 receptor.[1][6]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_dts Dense Tubular System P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Shape_Change Platelet Shape Change Ca_release->Shape_Change Triggers Aggregation Transient Aggregation Ca_release->Aggregation Triggers IP3R->Ca_release Induces ADP ADP ADP->P2Y1 Binds

P2Y1 Receptor Signaling Cascade

Comparative Analysis of P2Y1 Antagonists

Several nucleotide and non-nucleotide analogues have been developed as P2Y1 receptor antagonists. Among these, MRS2179 and its successor, MRS2500, are the most extensively characterized and widely used selective antagonists in preclinical research.[1][8]

AntagonistTypeP2Y1 Ki (nM)P2Y1 IC50 (nM)Selectivity ProfileKey Findings & References
MRS2500 Nucleotide Analogue0.78[9][10]0.95 (human platelets)[9][10]Highly selective for P2Y1 over other P2Y subtypes (P2Y12, P2Y13).[10][11]A potent, selective, and stable antagonist with strong antithrombotic activity in mice and monkeys.[12][13] Acts as an inverse agonist, abolishing constitutive receptor activity.[1][4]
MRS2179 Nucleotide Analogue10054 (turkey erythrocytes)Selective for P2Y1.[14]An early, selective P2Y1 antagonist shown to have antithrombotic action in vivo, though with a shorter half-life than MRS2500.[14] Also behaves as an inverse agonist.[1][4]
BPTU Non-nucleotide (Urea derivative)6.83~20Binds to an allosteric site, distinct from the orthosteric site of nucleotide antagonists.[15]An allosteric antagonist, its inhibitory effect can vary depending on the agonist and signaling pathway being measured.[15][16]
GLS-409 Non-nucleotide--Dual antagonist for P2Y1 and P2Y12 receptors.Potently inhibits thrombosis in canine models and reversibly inhibits human platelet activation.[17]

Key Experimental Protocols

The characterization and comparison of P2Y1 antagonists rely on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y1 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of an antagonist.

  • Materials:

    • Cell membranes expressing the human P2Y1 receptor (e.g., from transfected Sf9 or CHO cells).

    • Radioligand: e.g., [³²P]MRS2500 or [³H]2-MeSADP.[5][10]

    • Test P2Y1 antagonist compounds at various concentrations.

    • Non-specific binding control: A high concentration of a known unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).

    • Assay Buffer: Typically contains 15 mM HEPES, 145 mM KCl, 5 mM NaCl, and may contain protease inhibitors.

    • Glass fiber filters (e.g., Whatman GF/C) and a filtration apparatus.

    • Scintillation counter and scintillation cocktail.

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the test antagonist compounds in the assay buffer.

    • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes (5-20 µg of protein), the radioligand at a concentration near its dissociation constant (Kd), and either buffer (for total binding), the non-specific binding control, or the test compound.

    • Incubation: Incubate the mixture, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by filtering the mixture through the glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Antagonist start->prep setup Set up Binding Reaction: - P2Y1 Membranes - Radioligand ([³²P]MRS2500) - Test Compound prep->setup incubate Incubate (e.g., 60 min at RT) setup->incubate filter Rapid Filtration (Separates Bound from Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measures Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay
Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of a P2Y1 antagonist to inhibit platelet aggregation induced by an agonist like ADP.

  • Objective: To determine the IC50 value of an antagonist for inhibiting platelet aggregation.

  • Materials:

    • Freshly drawn human or animal blood collected into an anticoagulant (e.g., 3.2% or 3.8% sodium citrate).

    • Platelet-rich plasma (PRP), prepared by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).[18]

    • Platelet-poor plasma (PPP), prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[18]

    • P2Y1 agonist: ADP at a concentration that induces submaximal aggregation.

    • Test P2Y1 antagonist compounds.

    • A light transmission aggregometer.

  • Protocol:

    • PRP Preparation: Prepare PRP and PPP from citrated whole blood as described above. Adjust the platelet count in the PRP if necessary.

    • Instrument Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

    • Assay Procedure: a. Pipette a sample of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. b. Add the test antagonist (or vehicle control) and incubate for a defined period (e.g., 1-5 minutes). c. Add the agonist (ADP) to initiate aggregation. d. Record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate.

    • Data Analysis: The maximum percentage of aggregation is determined for each concentration of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the functional consequence of P2Y1 receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.

  • Objective: To assess the ability of an antagonist to block agonist-induced calcium release.

  • Materials:

    • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or washed platelets).[16]

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • P2Y1 agonist (e.g., ADP or 2-MeSADP).

    • Test P2Y1 antagonist compounds.

    • A fluorescence plate reader or microscope capable of kinetic measurements.

  • Protocol:

    • Cell Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM for 30-60 minutes at 37°C). The dye enters the cells and is cleaved to its active, fluorescent form.

    • Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove extracellular dye.

    • Assay: Place the cells in the fluorescence reader.

    • Antagonist Incubation: Add the test antagonist or vehicle and incubate for a specified time.

    • Agonist Stimulation: Establish a baseline fluorescence reading, then inject the P2Y1 agonist and immediately begin recording the change in fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the inhibition of the agonist-induced calcium signal at different antagonist concentrations to determine the IC50 value.

References

Validating the On-Target Effect of the P2Y1 Receptor Antagonist MRS2500 with siRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to experimentally confirm that the pharmacological effects of MRS2500 are directly mediated through its intended target, the P2Y1 receptor, using small interfering RNA (siRNA). It is important to note that MRS2500 is a potent and selective antagonist of the P2Y1 receptor, not the P2Y6 receptor.[1][2] This guide will therefore focus on the correct target, P2Y1, and outline the principles and protocols for its on-target validation.

The core principle of this validation method is to compare the cellular response to MRS2500 in two populations of cells: one with normal expression of the P2Y1 receptor and another where the P2Y1 receptor has been transiently "knocked down" or silenced by siRNA. If MRS2500 is acting on-target, its effect should be significantly diminished or absent in the cells lacking the P2Y1 receptor.

Comparative Data on P2Y1 Receptor Antagonism

The following table summarizes the expected quantitative outcomes from an experiment designed to validate the on-target effect of a P2Y1 antagonist like MRS2500. The data are based on a representative study investigating P2Y1 receptor signaling in cardiac fibroblasts, where the receptor was knocked down using siRNA.[3] In this experimental model, a P2Y1 receptor agonist is used to induce a cellular response (e.g., expression of fibrotic markers), which is then blocked by the antagonist.

Experimental Group Treatment Cellular Response (e.g., % change in marker gene expression relative to untreated control) Interpretation
Control siRNA Vehicle0%Baseline
P2Y1 Agonist (e.g., 2-MeSADP)+100%Agonist induces a strong response via the P2Y1 receptor.
P2Y1 Agonist + MRS2500+15%MRS2500 effectively blocks the agonist-induced response.
P2Y1 siRNA Vehicle0%Baseline
P2Y1 Agonist (e.g., 2-MeSADP)+20%The agonist response is significantly blunted due to the lack of its target receptor.
P2Y1 Agonist + MRS2500+18%MRS2500 has no further inhibitory effect, as the target receptor is already absent.

Note: The percentage changes are illustrative and based on typical results from similar experiments. Actual values will vary depending on the cell type, assay, and experimental conditions.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological and experimental processes, the following diagrams have been generated.

P2Y1_Signaling_Pathway P2Y1 Receptor Signaling Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ADP ADP (Agonist) ADP->P2Y1 activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses (e.g., Platelet Aggregation, Cell Proliferation) Ca_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for On-Target Validation cluster_0 Cell Culture cluster_1 siRNA Transfection cluster_2 Incubation & Knockdown cluster_3 Treatment cluster_4 Analysis start Seed Cells for Transfection transfect_ctrl Transfect with Control siRNA start->transfect_ctrl transfect_p2y1 Transfect with P2Y1 siRNA start->transfect_p2y1 incubate Incubate for 24-48h to allow for P2Y1 knockdown transfect_ctrl->incubate transfect_p2y1->incubate treat_ctrl Treat Control siRNA cells with: 1. Vehicle 2. P2Y1 Agonist 3. P2Y1 Agonist + MRS2500 incubate->treat_ctrl treat_p2y1 Treat P2Y1 siRNA cells with: 1. Vehicle 2. P2Y1 Agonist 3. P2Y1 Agonist + MRS2500 incubate->treat_p2y1 analyze Analyze Cellular Response (e.g., qPCR, Western Blot, Functional Assay) treat_ctrl->analyze treat_p2y1->analyze

Caption: Experimental Workflow for On-Target Validation.

Experimental Protocols

The following protocols provide a detailed methodology for conducting an on-target validation experiment for MRS2500.

1. P2Y1 Receptor Knockdown using siRNA

This protocol is adapted from a study performing siRNA-mediated knockdown in cardiac fibroblasts and can be optimized for other cell types.[3]

  • Cell Seeding:

    • Culture cells of interest (e.g., HEK293, primary cardiac fibroblasts) in appropriate growth medium.

    • One day before transfection, seed the cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of transfection complexes: one with a non-targeting control siRNA and one with a validated siRNA targeting the P2Y1 receptor.

    • For each well, dilute 100 pmol of siRNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells in a drop-wise manner.

    • Incubate the cells for 24 to 48 hours at 37°C in a CO2 incubator. The optimal incubation time for maximal protein knockdown should be determined empirically (typically 48-72 hours).

  • Validation of Knockdown:

    • After the incubation period, lyse a subset of the cells from both the control and P2Y1 siRNA groups.

    • Assess the P2Y1 receptor mRNA levels using quantitative real-time PCR (qRT-PCR) and protein levels using Western blotting to confirm successful knockdown. A knockdown efficiency of >70% is generally considered effective.[4]

2. MRS2500 Treatment and Functional Assay

  • Cell Treatment:

    • After confirming successful P2Y1 knockdown, the remaining cells are used for the functional assay.

    • Pre-incubate the cells (both control and P2Y1 siRNA groups) with MRS2500 at a predetermined effective concentration (e.g., 1 µM) or vehicle for 30-60 minutes.

    • Following pre-incubation, stimulate the cells with a P2Y1 receptor agonist (e.g., 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC50). Include control wells with vehicle and agonist alone.

    • Incubate for the appropriate duration for the chosen functional readout (this can range from minutes for calcium flux to hours for gene expression changes).

  • Functional Readout:

    • The choice of functional assay depends on the cell type and the downstream signaling of the P2Y1 receptor. Common assays include:

      • Calcium Mobilization Assay: Measure intracellular calcium changes using a fluorescent indicator like Fura-2 or Fluo-4.

      • Inositol Phosphate (IP) Accumulation Assay: Quantify the production of inositol phosphates, a direct downstream product of Gq-coupled receptor activation.[5]

      • Gene Expression Analysis (qRT-PCR): Measure changes in the mRNA levels of genes known to be regulated by P2Y1 signaling.

      • Western Blotting: Analyze the phosphorylation status or expression level of downstream signaling proteins (e.g., ERK1/2).

Note on the P2Y6 Receptor

While MRS2500 does not target the P2Y6 receptor, the principles of on-target validation described here are broadly applicable. For researchers interested in the P2Y6 receptor, a selective antagonist such as MRS2578 could be used.[6][7] An analogous experimental design involving siRNA-mediated knockdown of the P2Y6 receptor would be required to confirm the on-target effects of MRS2578 or other P2Y6--targeting compounds.

References

A Comparative Guide: MRS2500 versus the P2Y12 Antagonist Clopidogrel in Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between antiplatelet agents is critical for advancing novel antithrombotic therapies. This guide provides a detailed, data-driven comparison of MRS2500 and the widely used P2Y12 antagonist, clopidogrel. While both compounds inhibit platelet aggregation, they do so by targeting distinct purinergic receptors, leading to different pharmacological profiles.

Mechanism of Action: A Tale of Two Receptors

The primary distinction between MRS2500 and clopidogrel lies in their molecular targets on the platelet surface. Adenosine diphosphate (ADP) is a key agonist in platelet activation, mediating its effects through two main G protein-coupled receptors: P2Y1 and P2Y12.[1]

MRS2500 is a potent and highly selective antagonist of the P2Y1 receptor .[2][3] The P2Y1 receptor is coupled to the Gq signaling pathway.[2][4] Its activation by ADP leads to the mobilization of intracellular calcium, which in turn induces platelet shape change and initiates a transient phase of aggregation.[1][4] By blocking this receptor, MRS2500 effectively prevents these initial steps of platelet activation.

Clopidogrel , on the other hand, targets the P2Y12 receptor .[1][5][6] It is a prodrug that requires metabolic activation in the liver to form its active thiol metabolite.[1][7][8][9] This active metabolite then irreversibly binds to the P2Y12 receptor, which is coupled to the Gi signaling pathway.[1][10] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and sustained platelet aggregation.[10] The irreversible inhibition by clopidogrel's active metabolite means that the platelet is affected for its entire lifespan.[7]

Quantitative Comparison of In Vitro Potency

The following table summarizes the key quantitative data for MRS2500 and the active metabolite of clopidogrel, highlighting the high potency of MRS2500 for its target.

ParameterMRS2500Clopidogrel (Active Metabolite)Reference
Target Receptor P2Y1P2Y12[1][2]
Binding Affinity (Ki) 0.78 nM (for human P2Y1 receptor)Not explicitly found in searches[3]
IC50 (ADP-induced platelet aggregation) 0.95 nM (in human washed platelets)300 nM[2][4]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

G P2Y1 vs. P2Y12 Signaling Pathways in Platelets cluster_0 MRS2500 (P2Y1 Antagonism) cluster_1 Clopidogrel (P2Y12 Antagonism) ADP_1 ADP P2Y1 P2Y1 Receptor ADP_1->P2Y1 MRS2500 MRS2500 MRS2500->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 ShapeChange Platelet Shape Change & Aggregation Initiation Ca2->ShapeChange ADP_2 ADP P2Y12 P2Y12 Receptor ADP_2->P2Y12 Clopidogrel Clopidogrel (Prodrug) Liver Hepatic Metabolism (CYP450) Clopidogrel->Liver ActiveMetabolite Active Metabolite Liver->ActiveMetabolite ActiveMetabolite->P2Y12 Irreversible Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP AggregationSustain Sustained Platelet Aggregation cAMP->AggregationSustain

Caption: P2Y1 vs. P2Y12 Signaling Pathways.

Experimental Workflow: Light Transmission Aggregometry (LTA)

Experimental Workflow for Light Transmission Aggregometry cluster_prep Sample Preparation cluster_assay Aggregation Assay A 1. Whole Blood Collection (Sodium Citrate) B 2. Low-Speed Centrifugation (e.g., 200 x g, 15-20 min) A->B C 3. Separate Platelet-Rich Plasma (PRP) B->C D 4. High-Speed Centrifugation of Remaining Blood (e.g., 2000 x g, 10-15 min) B->D E 5. Separate Platelet-Poor Plasma (PPP) D->E F 6. Calibrate Aggregometer (0% with PRP, 100% with PPP) G 7. Pipette PRP into Cuvette with Stir Bar F->G H 8. Incubate at 37°C with Stirring G->H I 9. Add Test Compound (e.g., MRS2500) or Vehicle H->I J 10. Add Agonist (e.g., ADP) I->J K 11. Record Change in Light Transmission J->K

Caption: Workflow for Light Transmission Aggregometry.

Experimental Protocols

Light Transmission Aggregometry (LTA) for Platelet Aggregation

This protocol outlines the standardized procedure for measuring platelet aggregation in response to an agonist like ADP and assessing the inhibitory effect of compounds such as MRS2500 or clopidogrel's active metabolite.[5][11]

1. Materials:

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate anticoagulant tubes.

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

  • Agonist: Adenosine diphosphate (ADP).

  • Test compounds: MRS2500, active metabolite of clopidogrel.

  • Saline or appropriate vehicle control.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood via venipuncture into sodium citrate tubes (ratio of 9 parts blood to 1 part citrate). The first few mL of blood should be discarded to avoid activation from the puncture.[5]

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.

  • Carefully aspirate the supernatant (PRP) and transfer it to a separate polypropylene tube.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[5]

  • Aspirate the supernatant (PPP) and transfer to a separate tube. PPP is used to set the 100% aggregation baseline.

  • If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

3. Platelet Aggregation Assay Procedure:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer by placing a cuvette with PPP in the reference well to set 100% light transmission and a cuvette with PRP in the sample well to set 0% light transmission.

  • Pipette the required volume of PRP (e.g., 450 µL) into aggregometer cuvettes containing a magnetic stir bar.[5]

  • Place the cuvette in the sample well and allow the PRP to equilibrate for at least 1-2 minutes at 37°C with constant stirring (typically 900-1200 rpm).

  • Add the desired concentration of the test compound (e.g., MRS2500) or its vehicle control to the PRP in the sample cuvette.

  • Incubate the PRP with the test compound for a specified time (e.g., 1-5 minutes).

  • Initiate aggregation by adding the platelet agonist (e.g., ADP) to the cuvette.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the maximal percentage of light transmission.

Conclusion

MRS2500 and clopidogrel represent two distinct approaches to inhibiting ADP-induced platelet aggregation. MRS2500 is a direct, highly potent, and selective antagonist of the P2Y1 receptor, interfering with the initial phase of platelet activation. In contrast, clopidogrel is a prodrug whose active metabolite irreversibly blocks the P2Y12 receptor, preventing the sustained aggregation response. The significantly lower IC50 value of MRS2500 highlights its high in vitro potency. The choice between targeting P2Y1, P2Y12, or both, remains a key area of investigation in the development of next-generation antiplatelet therapies. Experimental data from standardized assays, such as the Light Transmission Aggregometry protocol detailed above, are essential for the preclinical evaluation and comparison of such compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of MRS1177: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds like MRS1177 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Understanding this compound: Physicochemical Properties
PropertyData
Compound Class Synthetic organic[1]
Molecular Formula C₂₀H₂₂N₅O₅S₂
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]
Topological Polar Surface Area 85.32 Ų[1]

Note: The absence of a comprehensive SDS necessitates a cautious approach. The toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled as a potentially hazardous substance.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of laboratory research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.

  • Eye Protection: Tightly sealed safety goggles are mandatory.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.

  • Body Protection: A protective work clothing, such as a lab coat, is required.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, along with any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be in good condition, leak-proof, and compatible with the chemical.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

Step 3: Labeling and Storage

Accurate labeling and proper storage of waste are critical for regulatory compliance and safety.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvents).[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it is collected by your institution's EHS department or a licensed waste disposal contractor.

Step 4: Decontamination
  • All non-disposable equipment and work surfaces that have come into contact with this compound should be thoroughly decontaminated. Use an appropriate solvent, followed by a standard laboratory cleaning agent.

  • Collect all cleaning materials (e.g., wipes) and dispose of them as solid hazardous waste.

Step 5: Final Disposal
  • Never dispose of this compound down the drain or in the regular trash.[3][4] This can lead to environmental contamination and potential health hazards.

  • Arrange for the pickup of your hazardous waste through your institution's EHS department. They will ensure the waste is transported and disposed of in accordance with all local, regional, and national regulations.

Experimental Workflow: Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical requires disposal ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid label_waste Step 3: Label Container ('Hazardous Waste', Chemical Name) collect_solid->label_waste collect_liquid->label_waste store_waste Step 4: Store in Secondary Containment Area label_waste->store_waste decontaminate Step 5: Decontaminate Work Area & Equipment store_waste->decontaminate contact_ehs Step 6: Arrange for Pickup with EHS Department decontaminate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: General workflow for the safe disposal of laboratory chemicals.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.

References

Navigating the Safe Handling of Myriocin (M1177): A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling Myriocin, a potent immunosuppressant derived from Mycelia sterilia and identified by product number M1177, must adhere to strict safety protocols due to its toxicity if ingested.[1][2][3] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling Myriocin.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before each use.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Myriocin minimizes the risk of exposure and contamination.

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting : Conduct all weighing and handling of the powdered form of Myriocin in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to prevent inhalation of dust particles.

  • Solution Preparation : When dissolving Myriocin, add the solvent slowly to the powder to avoid splashing. Myriocin is soluble in methanol.[2][5][6]

  • Post-Handling : After handling, thoroughly wipe down the work area with an appropriate decontaminating solution. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.

Disposal Plan: Managing Myriocin Waste

Proper disposal of Myriocin and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable materials that have come into contact with Myriocin, including gloves, weigh boats, pipette tips, and absorbent liners, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions of Myriocin should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour Myriocin solutions down the drain.

  • Container Disposal : Empty containers that held Myriocin powder should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.

Experimental Workflow for Safe Handling of Myriocin

The following diagram illustrates the key steps for the safe handling of Myriocin in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Workspace Prep->Area 1. Set up Weigh Weigh Powder Dissolve Prepare Solution Weigh->Dissolve 2. In fume hood Clean Decontaminate Workspace Dispose Dispose of Waste Clean->Dispose 3. Segregate waste Wash Wash Hands Dispose->Wash 4. Final step

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。